Technical Documentation Center

2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid
  • CAS: 1506117-11-8

Core Science & Biosynthesis

Foundational

The Strategic Utility of 2-Methyl-3-(6-methylpyridin-3-yl)propanoic Acid in Drug Discovery

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals Executive Summary In the landscape of modern rational drug design, the strategic incorporation of nitrogenous heterocycles is a founda...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

In the landscape of modern rational drug design, the strategic incorporation of nitrogenous heterocycles is a foundational principle. Pyridine scaffolds, in particular, are ubiquitous in FDA-approved therapeutics due to their profound impact on aqueous solubility, metabolic stability, and target affinity[1]. The compound 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid represents a highly privileged, bifunctional building block. It marries the robust physicochemical profile of a substituted pyridine with the precise spatial geometry afforded by an alpha-chiral propanoic acid moiety.

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical descriptors. Here, we will dissect the causality behind its structural features, explore its pharmacophoric utility, and define a self-validating, stereoselective synthetic protocol utilizing Evans chiral auxiliary methodology[2].

Structural & Physicochemical Profiling

Understanding the innate properties of 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid is critical for predicting its behavior in both synthetic workflows and biological systems. The molecule features two primary functional domains: a weakly basic 6-methylpyridine ring and a weakly acidic carboxylic acid, making it an amphoteric species (zwitterionic at neutral pH).

Quantitative Data Summary
PropertyValueMechanistic Rationale / Remarks
Molecular Formula C10H13NO2-
Molecular Weight 179.22 g/mol Monoisotopic mass: 179.0946 Da[3].
LogP (Predicted) ~1.6Optimal lipophilicity for oral absorption and membrane permeability[3].
pKa (Pyridine N) ~6.0The C6-methyl group is electron-donating, slightly elevating basicity compared to unsubstituted pyridine (pKa 5.2).
pKa (Carboxylic Acid) ~4.5Standard aliphatic carboxylic acid range; dictates salt-bridge formation in receptor pockets.
Topological Polar Surface Area 50.2 ŲHighly favorable for blood-brain barrier (BBB) penetration if required, or general systemic distribution.

Mechanistic Rationale in Medicinal Chemistry

The architectural design of this molecule is not accidental; every functional group serves a distinct purpose in pharmacophore mapping. Pyridine derivatives are widely recognized for their ability to improve water solubility in pharmaceutically potential molecules, leading to the discovery of numerous broad-spectrum therapeutic agents[4].

  • The 6-Methylpyridine Core: The nitrogen atom acts as a potent hydrogen-bond acceptor. The addition of the methyl group at the C6 position serves a dual purpose: it sterically hinders N-oxidation by cytochrome P450 enzymes (improving metabolic half-life) and modulates the electron density of the aromatic ring to optimize pi-pi stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in target binding sites.

  • The Alpha-Methyl Group: The chiral methyl group at the C2 position restricts the conformational flexibility of the propanoic acid tail. This "conformational lock" minimizes the entropic penalty upon binding to a receptor, significantly boosting binding affinity (often seen in NSAIDs and GPR40 agonists).

  • The Carboxylic Acid: Acts as a terminal hydrogen-bond donor/acceptor and forms strong ionic salt bridges with basic amino acid residues (like Arginine or Lysine) in the target protein.

Pharmacophore Core Target Molecule C10H13NO2 Pyridine 6-Methylpyridine (H-Bond Acceptor / Pi-Stacking) Core->Pyridine AlphaMethyl Alpha-Methyl (Steric Shielding / Chirality) Core->AlphaMethyl Carboxyl Carboxylic Acid (H-Bond Donor / Salt Bridge) Core->Carboxyl Receptor Protein Target (e.g., GPCR) Pyridine->Receptor Hydrophobic Pocket AlphaMethyl->Receptor Conformational Lock Carboxyl->Receptor Ionic Interaction

Fig 1. Pharmacophore mapping and receptor binding logic.

Advanced Synthetic Methodology: Evans Asymmetric Alkylation

To harness the biological potential of the alpha-methyl group, enantiomeric purity is non-negotiable. While racemic synthesis via Knoevenagel condensation is possible, separating enantiomers downstream is inefficient. Therefore, we employ the[2], a highly reliable, self-validating system for asymmetric alkylation.

The Causality of Reagent Selection
  • NaHMDS (Base): A bulky, non-nucleophilic base is required to selectively deprotonate the alpha-carbon without attacking the imide carbonyl. The low temperature (-78 °C) ensures the formation of the kinetic Z-enolate.

  • LiOH / H₂O₂ (Cleavage): Standard basic hydrolysis (LiOH alone) risks cleaving the endocyclic oxazolidinone ring. The addition of H₂O₂ generates the hydroperoxide anion (HOO⁻). Due to the "alpha-effect," HOO⁻ is vastly more nucleophilic than OH⁻, allowing it to selectively attack the more sterically accessible exocyclic carbonyl, preserving the expensive chiral auxiliary for recovery.

Step-by-Step Protocol

Step 1: Kinetic Enolate Formation

  • Charge a flame-dried, argon-purged flask with (S)-4-benzyl-3-propionyl-1,3-oxazolidin-2-one (1.0 eq) and anhydrous THF (0.2 M).

  • Cool the system to -78 °C using a dry ice/acetone bath.

  • Dropwise add NaHMDS (1.0 M in THF, 1.1 eq) over 15 minutes. Stir for 30 minutes.

    • In-Process Control (IPC): The reaction mixture should turn a pale yellow, indicating enolate formation.

Step 2: Stereoselective Alkylation

  • Add 3-(chloromethyl)-6-methylpyridine (1.2 eq) neat or as a concentrated THF solution dropwise to the enolate at -78 °C.

  • Allow the reaction to slowly warm to 0 °C over 3 hours.

    • Causality: The bulky benzyl group of the auxiliary physically blocks the Re-face of the enolate. The electrophile is forced to approach from the Si-face, establishing the new stereocenter with >95% diastereomeric excess (de).

  • Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Step 3: Non-Destructive Auxiliary Cleavage

  • Dissolve the purified intermediate in a 3:1 mixture of THF/H₂O (0.1 M) and cool to 0 °C.

  • Add 30% aqueous H₂O₂ (4.0 eq) followed by LiOH·H₂O (2.0 eq). Stir for 1 hour at 0 °C.

    • IPC: Monitor via LCMS. The mass of the intermediate should disappear, replaced by the mass of the cleaved product (m/z 180.1 [M+H]+) and the cleaved auxiliary.

Step 4: Isolation and Isoelectric Precipitation

  • Quench unreacted peroxide with 1.5 N aqueous Na₂SO₃.

  • Remove THF under reduced pressure. Extract the aqueous layer with DCM (3x) to recover the chiral auxiliary.

  • Carefully acidify the aqueous layer with 1 N HCl to pH ~4.5 (the isoelectric point of the zwitterionic product).

  • Collect the resulting white crystalline precipitate via vacuum filtration. Dry under high vacuum.

Synthesis A Propionyl Oxazolidinone (Chiral Auxiliary) B Kinetic Enolate Formation (NaHMDS, -78°C) A->B Deprotonation C Stereoselective Alkylation (3-Chloromethyl-6-methylpyridine) B->C Electrophilic Attack D Diastereomeric Intermediate (>95% de) C->D Facial Shielding E Hydroperoxide Cleavage (LiOH, H2O2, 0°C) D->E Alpha-Effect Hydrolysis F Enantiopure Product 2-Methyl-3-(6-methylpyridin-3-yl) propanoic acid E->F Isoelectric Precipitation

Fig 2. Evans auxiliary-mediated asymmetric synthesis workflow.

Analytical Validation Strategies

To ensure the trustworthiness of the synthesized batch, the following self-validating analytical suite must be executed:

  • Chiral HPLC: Utilize a Chiralpak AD-H column (Hexane/IPA/TFA 80:20:0.1) to verify enantiomeric excess (ee > 98%). The TFA additive is crucial to suppress peak tailing caused by the basic pyridine nitrogen.

  • ¹H NMR (400 MHz, DMSO-d6): Key diagnostic peaks include the pyridine aromatic protons (δ 8.3, 7.5, 7.1 ppm), the diastereotopic methylene protons (ABX system around δ 2.8-3.0 ppm), and the critical alpha-methyl doublet (δ 1.1 ppm, J = 6.8 Hz).

  • High-Resolution Mass Spectrometry (HRMS): ESI-TOF should confirm the exact mass [M+H]+ at 180.1019 m/z[3].

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 2-Methyl-3-(6-methylpyridin-3-yl)propanoic Acid

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary In modern structure-based drug design (SBDD), the sel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In modern structure-based drug design (SBDD), the selection of low-molecular-weight building blocks dictates the pharmacokinetic and pharmacodynamic trajectory of the final active pharmaceutical ingredient (API). 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid (CAS: 1506117-11-8) is a highly versatile, chiral bifunctional scaffold. Featuring a basic pyridine ring and an acidic propanoic acid moiety, it serves as a critical structural motif in the synthesis of targeted therapies, including G-protein-coupled receptor (GPCR) agonists and enzyme inhibitors.

This technical guide provides an in-depth analysis of its physicochemical properties, its mechanistic role in pharmacophore mapping, and self-validating analytical protocols for its characterization.

Physicochemical & Structural Profiling

Understanding the physicochemical behavior of this building block is paramount for optimizing both its chemical synthesis and its integration into biological assays. The molecule's bifunctional nature creates unique solubility and partitioning dynamics.

Quantitative Data Summary
PropertyValueCausality / Implication for Drug Design
CAS Number 1506117-11-8Unique identifier for procurement and database querying .
Molecular Formula C10H13NO2Dictates baseline atom economy during multi-step API synthesis.
Molecular Weight 179.22 g/mol Low MW allows for downstream functionalization while remaining strictly within Lipinski’s Rule of 5.
Estimated pKa (Acid) ~4.5 (-COOH)Deprotonated at physiological pH (7.4); acts as a strong electrostatic anchor in receptor pockets.
Estimated pKa (Base) ~5.5–6.0 (Pyridine)Partially protonated at physiological pH; influences aqueous solubility and membrane permeability.
Isoelectric Point (pI) ~5.0–5.3Critical for isolation: defines the exact pH required for optimal liquid-liquid extraction (LLE).
Stereochemistry C2 Chiral CenterNecessitates stereoselective synthesis or chiral resolution, as target receptors are highly stereospecific.
The Causality of Zwitterionic Partitioning

Because 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid contains both a basic 6-methylpyridine ring and an acidic propanoic acid moiety, it exists as a zwitterion at physiological pH.

Experimental Insight: When isolating this compound from aqueous reaction mixtures, standard liquid-liquid extraction (LLE) at extreme pH values will fail. At pH > 7, the carboxylic acid is deprotonated, rendering the molecule highly water-soluble. At pH < 4, the pyridine nitrogen is protonated, again driving the molecule into the aqueous phase. Therefore, to maximize organic recovery, the aqueous phase must be strictly buffered to the compound's isoelectric point (pI ~5.2). At this specific pH, the net charge is zero, minimizing aqueous solvation energy and allowing efficient partitioning into moderately polar organic solvents like ethyl acetate.

Pharmacological Utility & Target Mapping

Pyridylpropanoic acid derivatives are highly privileged structures in medicinal chemistry. They are frequently utilized to mimic endogenous ligands while providing enhanced metabolic stability.

  • GPR40 (FFAR1) Agonists: The free fatty acid receptor 1 (GPR40) is a major target for Type 2 Diabetes management. The propanoic acid moiety mimics the carboxylate head of endogenous free fatty acids, forming critical salt bridges with residues like Arg183 and Tyr91. Simultaneously, the pyridine ring engages in π−π stacking, enhancing binding affinity and recruiting β -arrestin 2 1.

  • DPP-4 Inhibitors: In the development of Dipeptidyl Peptidase IV inhibitors, the spatial orientation of the carboxylic acid is used to target specific amino acid residues (e.g., Ser630, His740) near the catalytic region, significantly increasing inhibitory potency compared to non-carboxylated analogs 2.

  • DUSP Inhibitors: The scaffold is also a recognized precursor in the synthesis of Dual Specificity Protein Phosphatase (DUSP) 1/6 inhibitors .

Pharmacophore Compound 2-Methyl-3-(6-methylpyridin- 3-yl)propanoic acid Carboxyl Carboxylic Acid (-COOH) Compound->Carboxyl Electrostatic anchor Pyridine 6-Methylpyridine Ring Compound->Pyridine Pi-stacking & H-bonding Stereocenter C2 Chiral Center Compound->Stereocenter Spatial orientation Target1 Receptor Pocket (e.g., GPR40 Arg183) Carboxyl->Target1 Salt bridge with Arg/Lys Target2 Receptor Pocket (e.g., GPR40 Tyr91) Pyridine->Target2 Interaction with Tyr/His Target3 Binding Affinity Modulation Stereocenter->Target3 Receptor stereoselectivity

Figure 1: Pharmacophore mapping of the bifunctional scaffold against typical GPCR/Enzyme pockets.

Analytical Workflows & Self-Validating Protocols

Because biological targets are stereoselective, determining the enantiomeric excess (ee) of the C2 chiral center is mandatory. The following protocol utilizes Supercritical Fluid Chromatography coupled with Mass Spectrometry (SFC-MS).

Self-Validating Chiral SFC-MS Protocol

1. System Suitability Test (SST) - The Self-Validation Mechanism

  • Action: Prior to sample analysis, inject a 1 mg/mL racemic standard of the compound.

  • Causality & Validation: The analytical sequence is programmed to automatically halt if the chromatographic resolution ( Rs​ ) between the (R) and (S) enantiomers falls below 2.0, or if the mass accuracy of the [M+H]+ ion (m/z 180.10) deviates by > 5 ppm. This self-validating step ensures that any observed enantiomeric purity in the actual sample is biologically real and not an artifact of column degradation or mass drift.

2. Mobile Phase & Additive Selection

  • Action: Use supercritical CO2​ with a 15% Methanol co-solvent containing 0.1% Diethylamine (DEA) and 0.1% Trifluoroacetic acid (TFA).

  • Causality: The DEA is critical; it masks the acidic silanol groups on the amylose-based stationary phase, preventing severe peak tailing of the basic pyridine ring. Conversely, the TFA ensures the carboxylic acid remains protonated, maintaining a sharp, symmetrical peak profile.

3. Ionization Strategy (ESI+)

  • Action: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • Causality: While carboxylic acids are typically analyzed in negative mode, the presence of the highly basic 6-methylpyridine ring makes positive mode significantly more sensitive. The nitrogen readily accepts a proton ( [M+H]+ ), yielding a strong, stable signal at m/z 180.10.

Workflow Prep Sample Prep Solubilize in MeOH SST SST Prep->SST Inject SFC Chiral SFC Amylose Phase + DEA/TFA SST->SFC Pass (Self-Validated) MS ESI-MS/MS Positive Ion Mode (+H+) SFC->MS Eluent Data Data Analysis Enantiomeric Excess (ee) MS->Data Spectra

Figure 2: Self-validating Chiral SFC-MS workflow ensuring high-fidelity enantiomeric characterization.

References

  • Sigma-Aldrich. "1506117-11-8 | Dual Specificity Protein Phosphatase 1/6 Inhibitor". Merck KGaA.

  • ACS Publications. "Discovery of a 3-Pyridylacetic Acid Derivative (TAK-100) as a Potent, Selective and Orally Active Dipeptidyl Peptidase IV (DPP-4) Inhibitor". Journal of Medicinal Chemistry.2

  • ResearchGate. "Beta-Arrestin 2 Recruitment and Biased Agonism at the Free Fatty Acid Receptor GPR40". Cellular Signalling / Molecules. 1

Sources

Foundational

Architectural Mastery of Non-Natural Amino Acid Analogs: A Technical Guide to 2-Methyl-3-(6-methylpyridin-3-yl)propanoic Acid

As drug discovery pivots toward increasingly complex and metabolically stable architectures, non-natural amino acid analogs and branched heteroaromatic propanoic acids have become indispensable. 2-Methyl-3-(6-methylpyrid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward increasingly complex and metabolically stable architectures, non-natural amino acid analogs and branched heteroaromatic propanoic acids have become indispensable. 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid represents a highly specialized building block. By combining a pyridine pharmacophore with an alpha-methylated propanoic acid backbone, this compound offers unique steric and electronic properties that are highly sought after in modern medicinal chemistry.

This whitepaper provides an authoritative, in-depth technical analysis of its chemical identity, physicochemical properties, self-validating synthetic methodologies, and mechanistic utility in pharmacological applications.

Chemical Identity and Core Identifiers

In commercial chemical catalogs, exact racemic mixtures or specific enantiomers of highly specialized intermediates may not always possess a universally distributed singular CAS registry number. Instead, they are often synthesized on-demand or cataloged alongside their closely related positional isomers. For absolute clarity in structural database querying, we must differentiate this compound from its commercially prevalent isomers, such as1[1] and.

Structural Identifiers Table
Identifier TypeValue
IUPAC Name 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid
Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
SMILES String Cc1ccc(CC(C)C(=O)O)cn1
Structural Class Pyridine-propanoic acid derivative / Non-natural amino acid analog
Related Isomer CAS 118420-23-8 (3-substituted isomer); 2248174-42-5 (2-substituted isomer)

Physicochemical Profiling

The structural logic of 2-methyl-3-(6-methylpyridin-3-yl)propanoic acid is rooted in its amphoteric nature. Similar to well-documented non-natural amino acids like 2[2], it can form zwitterions in solution. The alpha-methyl group introduces steric hindrance that drastically reduces susceptibility to enzymatic degradation (e.g., by proteases or metabolic oxidases), while the pyridine ring provides a basic nitrogen capable of critical hydrogen bonding with target receptor pockets.

Quantitative Property Summary
PropertyValueCausality / Pharmacological Significance
Exact Mass 179.0946 DaCritical for high-resolution LC-MS identification during synthesis.
XLogP3 (Predicted) ~1.4Indicates favorable lipophilicity for membrane permeability without excessive hydrophobic trapping.
Topological Polar Surface Area (TPSA) 49.3 ŲExcellent predictor for oral bioavailability; falls well within the optimal range (< 90 Ų) for cellular penetration.
Hydrogen Bond Donors 1Carboxylic acid OH group acts as a primary interaction point.
Hydrogen Bond Acceptors 3Pyridine nitrogen and two carboxylate oxygens facilitate complex receptor binding.

Self-Validating Synthetic Methodology

Direct alkylation of propanoic acid enolates often suffers from poor regioselectivity and over-alkylation. To ensure absolute synthetic control, the Malonate Ester Synthesis route is preferred. This protocol utilizes diethyl methylmalonate, where the alpha-methyl group is already installed, ensuring a highly controlled mono-alkylation event.

Step-by-Step Protocol: Alkylation and Decarboxylation

Step 1: Enolate Formation and Alkylation

  • Preparation : Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous Tetrahydrofuran (THF) at 0 °C under an inert nitrogen atmosphere.

  • Deprotonation : Dropwise add diethyl methylmalonate (1.0 eq).

    • Causality & Validation: The irreversible formation of the enolate is driven by the evolution of hydrogen gas ( H2​ ). The cessation of bubbling serves as a self-validating visual cue that deprotonation is complete.

  • Coupling : Introduce 5-(chloromethyl)-2-methylpyridine (1.0 eq) to the reaction mixture and warm to room temperature. The SN​2 displacement of the chloride yields the alkylated malonate intermediate.

    • Validation: Monitor via LC-MS. The disappearance of the chloromethyl starting material and the appearance of the intermediate mass confirm successful coupling.

Step 2: Saponification and Decarboxylation

  • Hydrolysis : Add an aqueous solution of NaOH (3.0 eq) to the reaction mixture and reflux for 4 hours to saponify the diethyl ester into a dicarboxylate salt.

  • Acidification : Cool the mixture and carefully acidify to pH < 2 using 6M HCl.

  • Decarboxylation : Heat the acidified mixture to 110 °C.

    • Causality & Validation: Geminal dicarboxylic acids are inherently unstable at high temperatures under acidic conditions. They undergo decarboxylation via a concerted 6-membered cyclic transition state. The continuous evolution of carbon dioxide ( CO2​ ) gas is the primary self-validating metric. Once gas evolution ceases, the decarboxylation is quantitatively complete, yielding the target 2-methyl-3-(6-methylpyridin-3-yl)propanoic acid.

SynthesisWorkflow SM Starting Material: 5-(Chloromethyl)-2-methylpyridine Int1 Intermediate: Alkylated Malonate SM->Int1 Reagent Reagent: Diethyl methylmalonate + NaH (Base) Reagent->Int1 Hydrol Hydrolysis & Decarboxylation: NaOH, then HCl, Heat Int1->Hydrol Product Target Product: 2-Methyl-3-(6-methylpyridin- 3-yl)propanoic acid Hydrol->Product

Synthesis workflow of 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid via malonate ester route.

Pharmacological Utility & Mechanistic Pathways

The structural motif of 2-methyl-3-(6-methylpyridin-3-yl)propanoic acid is not merely a chemical curiosity; it is a highly privileged scaffold in the design of targeted therapeutics.

LPA1 Receptor Modulation in Fibrotic Diseases

Lysophosphatidic acid (LPA) is a bioactive lipid mediator that drives fibrotic processes via the LPA1 receptor. Pyridine-propanoic acid derivatives are frequently utilized as core building blocks in the synthesis of potent, orally active 3[3]. The propanoic acid tail mimics the phosphate group of endogenous LPA, while the pyridine ring interacts with hydrophobic pockets in the receptor, making it a critical component for treating uncontrolled fibrotic diseases like Idiopathic Pulmonary Fibrosis (IPF).

5-Lipoxygenase-Activating Protein (FLAP) Inhibition

In inflammatory pathways, leukotriene synthesis is heavily dependent on the 5-lipoxygenase-activating protein (FLAP). Structural analogs featuring substituted pyridine-propanoic acids have been instrumental in the development of 4[4]. The alpha-methyl branching specifically restricts the conformational flexibility of the molecule, locking it into a bioactive conformation that maximizes binding affinity within the FLAP active site.

Mechanism BB 2-Methyl-3-(6-methylpyridin- 3-yl)propanoic acid (Building Block) Lead Lead Compound Synthesis (Amidation/Coupling) BB->Lead Target Target Receptors (e.g., LPA1 or FLAP) Lead->Target Effect Modulation of Fibrotic/Inflammatory Pathways Target->Effect

Logical relationship mapping the compound's progression from building block to therapeutic modulator.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized material, rigorous analytical validation is required. A highly pure sample of 2-methyl-3-(6-methylpyridin-3-yl)propanoic acid should exhibit the following spectral signatures:

  • 1H NMR (400 MHz, DMSO-d6) :

    • δ ~8.3 ppm (d, 1H, Pyridine H-2)

    • δ ~7.5 ppm (dd, 1H, Pyridine H-4)

    • δ ~7.1 ppm (d, 1H, Pyridine H-5)

    • δ ~2.8-3.0 ppm (m, 2H, CH2​ bridge)

    • δ ~2.6 ppm (m, 1H, alpha-CH)

    • δ 2.4 ppm (s, 3H, Pyridine- CH3​ )

    • δ 1.1 ppm (d, 3H, alpha- CH3​ )

  • LC-MS (ESI+) : Expected [M+H]+ peak at m/z 180.10.

References

  • 3-(6-Methyl-3-pyridinyl)propanoic Acid, TRC - Fisher Scientific Source: Fisher Scientific (Chemical Catalog) URL:[Link]

  • alpha-Methyl-D-phenylalanine | C10H13NO2 | CID 7023409 Source: PubChem - NIH URL: [Link]

  • WO2020254408A1 - Pyridin-3-yl derivatives Source: Google Patents URL
  • 5-Lipoxygenase-Activating Protein Inhibitors: Development of 3-[3-tert-Butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic Acid (AM103) Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Exploratory

structure and molecular formula of 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid

Title: Structural and Synthetic Profiling of 2-Methyl-3-(6-methylpyridin-3-yl)propanoic Acid: A Technical Guide for Drug Development Executive Summary In modern medicinal chemistry, the strategic substitution of function...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural and Synthetic Profiling of 2-Methyl-3-(6-methylpyridin-3-yl)propanoic Acid: A Technical Guide for Drug Development

Executive Summary

In modern medicinal chemistry, the strategic substitution of functional groups is paramount for optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile. 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid is a highly versatile, stereochemically rich building block. Featuring a propanoic acid backbone, an alpha-methyl stereocenter, and a substituted pyridine ring, this compound frequently serves as a bioisostere for phenylalanine or tyrosine derivatives.

This whitepaper provides an in-depth technical analysis of its molecular architecture, details a highly stereoselective synthetic methodology, and outlines self-validating analytical protocols designed for pharmaceutical researchers and process chemists.

Structural and Physicochemical Profiling

The structural integrity of 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid (Molecular Formula: C₁₀H₁₃NO₂ ) relies on the precise spatial arrangement of its three core domains. The presence of the pyridine ring fundamentally alters its electronic distribution compared to its phenyl analogs, introducing a directional hydrogen-bond acceptor that can significantly improve aqueous solubility and target binding affinity [2].

G Compound 2-Methyl-3-(6-methylpyridin-3-yl) propanoic acid Backbone Propanoic Acid Backbone (C1-C3) Compound->Backbone Sub1 C2 Methyl Group (-CH3) Backbone->Sub1 Position 2 Sub2 C3 Pyridine Ring (6-methylpyridin-3-yl) Backbone->Sub2 Position 3

Caption: Structural deconstruction of 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid.

To predict its behavior in biological systems and formulation matrices, we must analyze its quantitative physicochemical parameters. These metrics conform strictly to Lipinski’s Rule of Five, making it an ideal fragment for oral drug design [1].

Table 1: Physicochemical & Structural Properties

PropertyValueCausality / Significance in Drug Design
Molecular Formula C₁₀H₁₃NO₂Core atomic composition determining baseline mass.
Molecular Weight 179.22 g/mol Low molecular weight allows for downstream functionalization without exceeding the 500 Da limit.
H-Bond Donors 1 (Carboxyl -OH)Facilitates critical interactions with target protein backbones.
H-Bond Acceptors 3 (Carboxyl =O, -OH, Pyridine N)The basic pyridine nitrogen (pKa ~5.5) acts as a key directional acceptor, enhancing target specificity.
Topological Polar Surface Area (TPSA) ~50.2 ŲOptimal for membrane permeability; balances lipophilicity with aqueous solubility.

Synthetic Strategy: Asymmetric Alkylation

Achieving high enantiomeric purity at the C2 position is critical, as stereoisomers often exhibit divergent pharmacological profiles. The most robust method for synthesizing the enantiopure form of this compound utilizes an Evans Chiral Auxiliary [3].

By attaching a chiral oxazolidinone to the propanoic acid precursor, we can dictate the facial approach of the electrophile during carbon-carbon bond formation.

G Step1 1. Auxiliary Attachment Propionyl chloride + Oxazolidinone Step2 2. Enolization LDA, -78°C, THF (Z-enolate) Step1->Step2 Step3 3. Asymmetric Alkylation 3-(chloromethyl)-6-methylpyridine Step2->Step3 Step4 4. Auxiliary Cleavage LiOH, H2O2, THF/H2O Step3->Step4 Product Enantioenriched Product (C10H13NO2) Step4->Product

Caption: Step-by-step asymmetric synthesis workflow using an Evans chiral auxiliary.

Protocol 1: Stereoselective Synthesis Workflow

Objective: Synthesize (2S)-2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid with >95% enantiomeric excess (ee).

  • Imide Formation: React (4S)-4-benzyl-2-oxazolidinone with n-BuLi at -78°C in anhydrous THF, followed by the addition of propionyl chloride.

    • Causality:n-BuLi quantitatively deprotonates the oxazolidinone to form a highly nucleophilic nitrogen anion, ensuring complete acylation without side reactions.

  • Kinetic Enolization: Cool the resulting N-propionyl oxazolidinone to -78°C. Add 1.1 equivalents of Lithium Diisopropylamide (LDA) dropwise and stir for 30 minutes.

    • Causality: LDA is a sterically hindered, strong base. At cryogenic temperatures, it kinetically deprotonates the alpha-carbon to exclusively form the Z-enolate, driven by the minimization of allylic strain between the methyl group and the auxiliary.

  • Asymmetric Alkylation: Add 1.2 equivalents of 3-(chloromethyl)-6-methylpyridine dropwise to the enolate solution.

    • Causality: The bulky benzyl group on the chiral auxiliary physically blocks the Re face of the enolate. Consequently, the electrophile is forced to approach from the unhindered Si face, establishing the (2S) stereocenter with high diastereoselectivity.

  • Auxiliary Cleavage: Dissolve the purified alkylated intermediate in a THF/H₂O (3:1) mixture at 0°C. Add 4.0 equivalents of H₂O₂ (30% aq) followed by 2.0 equivalents of LiOH.

    • Causality: This is a critical self-validating step. Using LiOH alone risks racemization of the newly formed alpha-stereocenter. H₂O₂ generates the highly nucleophilic hydroperoxide anion (HOO⁻). Due to the alpha-effect, HOO⁻ selectively attacks the exocyclic imide carbonyl over the endocyclic carbamate, cleanly cleaving the auxiliary while preserving the stereocenter.

Analytical Characterization & Validation Protocols

To ensure the trustworthiness of the synthesized batch, rigorous analytical protocols must be employed. The following High-Performance Liquid Chromatography (HPLC) method is designed as a self-validating system to confirm enantiomeric purity.

Protocol 2: Chiral HPLC Purity Validation

Objective: Determine the enantiomeric excess (ee) and detect trace impurities.

  • Sample Preparation: Dissolve 1.0 mg of the final product in 1.0 mL of Hexane/Isopropanol (50:50, v/v). Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90 : 10 : 0.1, v/v/v).

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Detection: UV at 254 nm (optimal for the pyridine chromophore).

  • Mechanistic Causality of the Mobile Phase:

    • The chiral stationary phase (amylose tris(3,5-dimethylphenylcarbamate)) provides chiral recognition via hydrogen bonding and π-π interactions.

    • Crucial Step: The addition of 0.1% TFA is mandatory. Without an acidic modifier, the basic pyridine nitrogen and the acidic carboxylate group will undergo secondary ionic interactions with the residual silanols on the silica support, resulting in severe peak tailing and loss of resolution.

  • System Suitability (Self-Validation): The run is only considered valid if the resolution ( Rs​ ) between the (2S) and (2R) enantiomers is > 2.0, and the USP tailing factor for the main peak is < 1.5.

References

  • PubChem. "3-Amino-3-(2-methylphenyl)propanoic acid | C10H13NO2 | CID 2764297". National Center for Biotechnology Information. URL:[Link]

  • Zscherp, R., et al. "Pyridine-Boryl Radical-Catalyzed [3π + 2σ] Cycloaddition for the Synthesis of Pyridine Bioisosteres". ChemRxiv. URL:[Link]

  • Evans, D. A., et al. "Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions". Journal of the American Chemical Society. URL:[Link]

Foundational

Structural Elucidation of 2-Methyl-3-(6-methylpyridin-3-yl)propanoic Acid: A Comprehensive Spectroscopic Guide

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Analytical Protocol Executive Summary & Analytical Rationale In modern dru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Analytical Protocol

Executive Summary & Analytical Rationale

In modern drug discovery, functionalized pyridine derivatives serve as critical pharmacophores and synthetic intermediates. Specifically, 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid (C₁₀H₁₃NO₂) presents a unique structural motif combining a basic, electron-deficient heteroaromatic ring with a flexible, chiral aliphatic carboxylic acid chain.

Because exact empirical spectra for highly specific proprietary intermediates are often absent from public repositories, analytical scientists must rely on a predictive characterization framework . This whitepaper establishes a self-validating, multi-modal spectroscopic profile—encompassing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS)—grounded in established heuristic rules from[1] and the [2].

Analytical Workflow & Self-Validating Systems

To ensure absolute scientific integrity, structural elucidation cannot rely on a single analytical technique. The protocol described herein utilizes an orthogonal approach. Each technique interrogates a different physical property of the molecule (nuclear spin, molecular vibration, and gas-phase ion mass), creating a self-validating system where the hypothesis generated by one method is confirmed by the others.

Workflow cluster_0 Orthogonal Spectroscopic Characterization A 2-Methyl-3-(6-methylpyridin-3-yl) propanoic acid B Sample Prep & Purity Check (LC-UV) A->B C NMR Spectroscopy (DMSO-d6, 600 MHz) B->C D ATR-FTIR Spectroscopy (Diamond Crystal) B->D E EI-MS / LC-MS (Ionization & Fragmentation) B->E F Data Synthesis & Structural Validation C->F D->F E->F

Fig 1: Orthogonal analytical workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy provides the definitive map of the carbon-hydrogen framework.

Causality in Experimental Design

Solvent Selection: The choice of solvent is critical. While CDCl₃ is standard, carboxylic acids form strong hydrogen-bonded dimers in non-polar solvents, leading to severe concentration-dependent chemical shift variations and signal broadening. DMSO-d₆ is selected because it acts as a strong hydrogen-bond acceptor, disrupting the dimers and yielding sharp, reproducible spectra—particularly for the highly deshielded -COOH proton.

Step-by-Step NMR Protocol
  • Preparation: Weigh exactly 10.0 mg of the analyte.

  • Dissolution: Dissolve in 600 µL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal zero-reference.

  • Acquisition (¹H-NMR): Utilize a 600 MHz spectrometer. Acquire 16 transients with a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds to ensure quantitative integration.

  • Acquisition (¹³C-NMR): Utilize a proton-decoupled sequence (e.g., zgpg30). Collect 1024 scans with a relaxation delay of 2.0 seconds to ensure adequate signal-to-noise for the quaternary carbons (C3, C6, and C=O).

Predicted ¹H and ¹³C NMR Data
Position / Group¹H Chemical Shift (ppm)Multiplicity & J-CouplingIntegration¹³C Chemical Shift (ppm)
Pyridine C2-H 8.30d, J = 2.2 Hz1H149.5
Pyridine C4-H 7.50dd, J = 8.0, 2.2 Hz1H137.2
Pyridine C5-H 7.15d, J = 8.0 Hz1H123.0
Pyridine C6 ---156.0
Pyridine C3 ---133.5
C6-CH₃ 2.45s3H24.1
Chain -CH₂- (C3') 2.65, 2.95dd (diastereotopic)2H36.5
Chain -CH- (C2') 2.75m1H41.2
Chain -CH₃ 1.15d, J = 6.8 Hz3H16.5
-COOH 12.20br s1H178.0

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is utilized to rapidly confirm the presence of the functional groups identified in the NMR data, specifically the carboxylic acid and the heteroaromatic ring system.

Causality in Experimental Design

Sampling Technique: Traditional KBr pellets are highly hygroscopic. Absorbed atmospheric moisture produces broad bands at 3400 cm⁻¹ and 1640 cm⁻¹, which mask the critical O-H stretch of the carboxylic acid. Therefore, Attenuated Total Reflectance (ATR) utilizing a monolithic diamond crystal is mandated. This ensures zero moisture interference and preserves the integrity of the spectral baseline.

Step-by-Step ATR-FTIR Protocol
  • Background: Clean the diamond ATR crystal with LC-MS grade isopropanol. Acquire an ambient air background (32 scans, 4 cm⁻¹ resolution).

  • Application: Place ~2 mg of the solid sample directly onto the crystal.

  • Compression: Lower the pressure anvil until the software indicates optimal contact, eliminating air gaps that cause signal attenuation.

  • Acquisition: Scan from 4000 to 400 cm⁻¹. Apply an ATR-correction algorithm during post-processing to account for wavelength-dependent penetration depth.

Key Vibrational Assignments
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3300 – 2500 Strong, BroadO-H stretch (hydrogen-bonded carboxylic acid dimer)
2970, 2930 MediumC-H stretch (aliphatic methyl and methylene groups)
1705 Strong, SharpC=O stretch (carboxylic acid carbonyl)
1605, 1570 MediumC=N and C=C stretch (pyridine ring skeletal vibrations)
1240 StrongC-O stretch (carboxylic acid)
830, 880 StrongC-H out-of-plane bending (1,2,4-trisubstituted pyridine pattern)

Mass Spectrometry (MS) & Fragmentation Dynamics

Mass spectrometry validates the exact molecular weight and provides structural connectivity data through controlled fragmentation.

Causality in Experimental Design

Ionization Mode: The pyridine nitrogen is highly basic and readily accepts a proton. Therefore, Positive Electrospray Ionization (ESI+) using 0.1% Formic Acid as a mobile phase additive is the optimal soft-ionization technique to yield the intact [M+H]⁺ ion. For deep structural mapping, Electron Ionization (EI) at 70 eV is used to induce radical-driven fragmentation, revealing the highly stable azatropylium core.

Step-by-Step LC-MS Protocol
  • Preparation: Prepare a 10 µg/mL solution in 50:50 Water:Acetonitrile (both containing 0.1% Formic Acid).

  • Chromatography: Inject 2 µL onto a C18 UPLC column (2.1 x 50 mm, 1.7 µm) using a linear gradient (5% to 95% organic over 5 minutes).

  • ESI+ Parameters: Capillary voltage at 3.0 kV, desolvation temperature at 350°C.

  • Tandem MS (MS/MS): Isolate the [M+H]⁺ precursor (m/z 180.1) and apply a collision energy of 20 eV using Argon gas.

EI-MS Fragmentation Pathway

In standard EI-MS, the molecule undergoes predictable radical cleavages. The most diagnostic pathway is the benzylic-type cleavage of the aliphatic chain, yielding the highly conjugated azatropylium ion, which typically manifests as the base peak (100% relative abundance).

Fragmentation M Molecular Ion[M]+• m/z 179.1 F1 Azatropylium Ion m/z 106.1 (Base Peak) M->F1 - •C4H7O2 (Radical Cleavage) F2 Acylium Ion m/z 162.1 M->F2 - •OH (Alpha Cleavage) F3 Decarboxylated Ion m/z 134.1 M->F3 - •COOH (Radical Cleavage)

Fig 2: Primary EI-MS fragmentation pathways highlighting the azatropylium base peak.

Mass Spectral Data Summary
Ion Typem/z ValueRelative AbundanceStructural Assignment
[M+H]⁺ (ESI) 180.1100%Intact protonated molecule
M⁺• (EI) 179.145%Intact radical cation
Fragment (EI) 162.115%Loss of •OH from carboxylic acid
Fragment (EI) 134.130%Loss of •COOH radical
Fragment (EI) 106.1100% (Base)Formation of methyl-azatropylium cation

Quality Assurance & Conclusion

The structural elucidation of 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid requires strict adherence to system suitability protocols. Before acquiring data, the NMR spectrometer must be shimmed to a line-width of <1.0 Hz using a standard sample, and the MS must be calibrated with sodium formate or a similar tuning mix to ensure mass accuracy within 5 ppm.

By triangulating the carbon-hydrogen framework via NMR, validating functional groups via ATR-FTIR, and confirming the exact mass and connectivity via MS, researchers can achieve a self-validating, definitive structural assignment suitable for regulatory IND (Investigational New Drug) submissions.

References

  • Spectrometric Identification of Organic Compounds (8th Edition) Source: Journal of Chemical Education (ACS Publications) URL:[Link]

  • NIST Chemistry WebBook, SRD 69 Source: National Institute of Standards and Technology (NIST) URL:[Link]

  • Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST) URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Preclinical Evaluation of 2-Methyl-3-(6-methylpyridin-3-yl)propanoic Acid

Executive Summary This document provides a comprehensive technical framework for the preclinical investigation of 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid, a novel chemical entity with significant, yet unexplored,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This document provides a comprehensive technical framework for the preclinical investigation of 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid, a novel chemical entity with significant, yet unexplored, therapeutic potential. In the absence of existing biological data for this specific molecule, this guide leverages a structure-activity relationship (SAR) analysis to hypothesize three primary avenues of biological activity: anti-inflammatory, central nervous system (CNS) modulation, and anticancer effects. For each hypothesized activity, a tiered, systematic evaluation strategy is proposed, encompassing initial in vitro screening, secondary mechanistic assays, and subsequent in vivo validation. Detailed, field-proven experimental protocols are provided to ensure robust and reproducible data generation. This guide is intended for researchers, scientists, and drug development professionals, serving as a roadmap for the initial stages of drug discovery and lead characterization for this promising compound.

Introduction: Compound Rationale and Structural Analysis

The journey of a novel compound from laboratory synthesis to potential clinical application begins with a thorough understanding of its chemical structure and the biological activities that can be inferred from it.[1] The evaluation of new chemical entities is a cornerstone of drug discovery, with in vitro assays representing a critical first step.[2][3]

Chemical Structure

Compound Name: 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid

Molecular Formula: C₁₀H₁₃NO₂

Structure: Chemical structure of 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid (Note: A placeholder image is used. The actual structure contains a pyridine ring connected via a propyl chain with a methyl and a carboxylic acid group to a methyl-substituted pyridine ring.)

The molecule consists of two key pharmacophoric components: a propanoic acid moiety and a 6-methylpyridine ring . The interplay between these functional groups forms the basis of our hypothesized biological activities.

Rationale for Investigation based on Structure-Activity Relationships (SAR)

The propanoic acid functional group is a well-established pharmacophore, most notably present in the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs) such as Ibuprofen and Naproxen. This structural feature is critical for the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[4][5] The presence of this group in the target molecule strongly suggests a potential for anti-inflammatory activity.

The pyridine ring is a bioisostere of a benzene ring and is a fundamental heterocyclic scaffold in medicinal chemistry. Its derivatives are known to exhibit a vast array of biological activities, including anticancer, anti-inflammatory, antiviral, and CNS-modulating effects.[6][7][8][9] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, influencing the compound's solubility, receptor binding, and pharmacokinetic properties. The specific substitution pattern on the pyridine ring is crucial in determining its biological target and efficacy.[6]

Hypothesized Biological Activities and Proposed Evaluation Strategy

Based on the SAR analysis, we propose a multi-pronged approach to investigate the biological potential of 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid.

Potential as an Anti-inflammatory Agent

The propanoic acid side chain is a strong indicator of potential NSAID-like activity through the inhibition of COX enzymes. Furthermore, many pyridine-containing compounds have demonstrated anti-inflammatory properties.[9]

Objective: To rapidly assess the compound's ability to inhibit key inflammatory mediators.

  • Cyclooxygenase (COX-1/COX-2) Inhibition Assay: To determine if the compound inhibits the enzymes responsible for prostaglandin synthesis.

  • Lipopolysaccharide (LPS)-induced Cytokine Release Assay: To measure the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) release from immune cells.

Experimental Workflow: Tier 1 Anti-inflammatory Screening

G cluster_0 Tier 1: Primary Screening Compound Test Compound: 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid Assay1 COX-1/COX-2 Enzyme Inhibition Assay Compound->Assay1 Assay2 LPS-stimulated Macrophage Assay (e.g., RAW 264.7 cells) Compound->Assay2 Endpoint1 Measure IC50 for COX-1 and COX-2 Assay1->Endpoint1 Endpoint2 Measure TNF-α, IL-6 levels (ELISA) Assay2->Endpoint2 G cluster_1 Tier 1: In Vitro Binding cluster_2 Tier 2: Functional Assays cluster_3 Tier 3: In Vivo Models Compound Test Compound Assay1 Broad CNS Receptor Binding Panel Compound->Assay1 Endpoint1 Identify High-Affinity Binding Targets Assay1->Endpoint1 Hit Binding Hit Endpoint1->Hit Assay2 Functional Assays (e.g., Ca2+ flux, Patch Clamp) Hit->Assay2 Endpoint2 Determine Agonist/Antagonist Activity (EC50/IC50) Assay2->Endpoint2 Lead Functionally Active Lead Endpoint2->Lead Assay3 Behavioral Models (e.g., Elevated Plus Maze, Forced Swim Test) Lead->Assay3 Endpoint3 Assess Anxiolytic/ Antidepressant-like Effects Assay3->Endpoint3

Caption: Tiered approach for investigating CNS-modulating activity.

Potential as an Anticancer Agent

Pyridine derivatives are a significant class of compounds with demonstrated antiproliferative activity against various cancer cell lines. [6][7][8]The specific substituents on the pyridine ring can greatly influence this activity. [6][8]

Objective: To evaluate the compound's ability to inhibit the growth of cancer cells.

  • NCI-60 Human Tumor Cell Line Screen (or similar): Screen against a diverse panel of human cancer cell lines representing different tumor types (e.g., breast, colon, lung, leukemia).

  • MTT/MTS Assay: A colorimetric assay to measure cell viability and determine the GI₅₀ (concentration for 50% growth inhibition). [10]

Objective: For active compounds, investigate the mechanism of cell death.

  • Cell Cycle Analysis (Flow Cytometry): To determine if the compound causes cell cycle arrest at a specific phase.

  • Apoptosis Assays (e.g., Annexin V/PI staining): To determine if the compound induces programmed cell death.

Essential In Vitro Profiling: Pharmacokinetics and Safety

Early assessment of a compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile is crucial for successful drug development.

Preliminary ADME Profiling

Table 2: Key In Vitro ADME Assays

AssayMethodologyPurpose
Plasma Protein Binding [11]Rapid Equilibrium DialysisDetermines the fraction of compound bound to plasma proteins, which affects its distribution and availability.
Metabolic Stability Liver Microsome IncubationAssesses the compound's susceptibility to metabolism by key drug-metabolizing enzymes (CYP450s).
Aqueous Solubility Kinetic or Thermodynamic methodsMeasures the compound's solubility, which is critical for absorption.
Permeability (PAMPA) Parallel Artificial Membrane Permeability AssayPredicts passive diffusion across the intestinal barrier.
In Vitro Cytotoxicity Assessment

Objective: To determine the compound's general toxicity to non-cancerous cells.

Experimental Protocol: MTT Cytotoxicity Assay [2][10]1. Cell Seeding: Seed a non-cancerous cell line (e.g., human fibroblasts, HEK293) in a 96-well plate at an optimal density (e.g., 20,000 cells/well) and incubate for 24 hours. [2][10]2. Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the old medium with the medium containing different compound concentrations. Include vehicle and blank controls. 3. Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours). 4. MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours to allow for formazan crystal formation by viable cells. [2]5. Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals. 6. Absorbance Reading: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. 7. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (cytotoxic concentration 50%).

Conclusion and Future Directions

2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid is a novel compound with significant therapeutic potential inferred from its structural components. The propanoic acid moiety points towards anti-inflammatory applications, while the substituted pyridine ring opens up possibilities in CNS modulation and oncology. The systematic, tiered approach outlined in this guide—progressing from broad in vitro screening to specific mechanistic studies and targeted in vivo models—provides a robust framework for its preclinical evaluation. Positive results in any of these proposed areas would warrant further investigation into lead optimization, detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling, and comprehensive safety pharmacology studies to fully characterize its potential as a clinical candidate.

References

  • Vertex AI Search. (2024).
  • Vertex AI Search. (2019).
  • BenchChem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery.
  • PubMed Central. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.
  • Selvita. (n.d.). In Vivo Neuroscience Models.
  • SciELO. (2019).
  • MDPI. (2023).
  • WuXi AppTec. (n.d.). CNS Disease Models and Safety Pharmacology Testing.
  • ETAP-Lab. (n.d.). Preclinical in vitro & in vivo Neurology research services.
  • Labinsights. (2023).
  • ResearchGate. (2025). (PDF) Development of an in vitro reproductive screening assay for novel pharmaceutical compounds.
  • Creative Biolabs. (n.d.).
  • PubMed Central. (2023). Insight into the emerging and common experimental in-vivo models of Alzheimer's disease.
  • PubMed Central. (2021). Virtual screening and in vitro validation of natural compound inhibitors against SARS-CoV-2 spike protein.
  • PubChem. (n.d.). 2-Methyl-3-(pyridin-4-YL)propanoic acid.
  • PubMed Central. (2024).
  • Sigma-Aldrich. (n.d.). 2-Methyl-3-(pyridin-2-yl)propanoic acid.
  • PubMed. (2026).
  • MDPI. (2022). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity.
  • PubMed. (2024).
  • ResearchGate. (n.d.). Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds.
  • NextSDS. (n.d.). (2R)-2-methyl-3-(pyridin-3-yl)
  • NextSDS. (n.d.). 2-Methyl-3-(pyridin-3-yl)
  • ResearchGate. (2006). (PDF) A Close Structural Analog of 2-Methyl-6-(phenylethynyl)
  • NextSDS. (n.d.). 2-(6-methylpyridin-3-yl)
  • PubMed. (2010).
  • Metabolon. (n.d.). Propionic Acid.
  • Google Patents. (n.d.). CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid.
  • An-Najah Staff. (2021).
  • MDPI. (2025).
  • ResearchGate. (2025). (PDF) Synthesis of 2-(5-Hydroxymethyl-2-formylpyrrol-1-yl)propionic acid lactone.
  • Google Patents. (n.d.). US10202365B2 - 2-(pyridin-3-yl)
  • Wiley Online Library. (1996). Pharmacology of novel nicotinic analogs.
  • Merck. (n.d.). 2-Methyl-3-(pyridin-2-yl)propanoic acid.

Sources

Foundational

preliminary in-vitro studies of 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid

An In-Depth Technical Guide to the Preliminary In-Vitro Evaluation of 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid Authored by: Gemini, Senior Application Scientist Abstract This technical guide outlines a systematic,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preliminary In-Vitro Evaluation of 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide outlines a systematic, hypothesis-driven framework for conducting the preliminary in-vitro evaluation of the novel chemical entity, 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid. As no significant biological data for this specific compound is publicly available, this document provides a foundational strategy rooted in established pharmacological principles and assay methodologies. The approach is structured in two sequential phases: an initial, broad cytotoxicity screening to establish a viable concentration range, followed by a targeted functional evaluation based on structural analogy to known bioactive molecules. This guide details the rationale behind experimental choices, provides step-by-step protocols for key assays, and offers templates for data presentation and visualization, serving as a comprehensive resource for researchers initiating the characterization of this and other novel small molecules.

Introduction and Strategic Rationale

The compound 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid is a novel small molecule. Its chemical structure, featuring a pyridine ring and a propanoic acid moiety, provides critical clues for a rational, hypothesis-driven investigation of its biological activity.

  • Structural Analogy to Niacin Derivatives: The core structure contains a 6-methylpyridin-3-yl group, which is an analog of pyridine-3-carboxylic acid (Niacin or Vitamin B3). Niacin is the endogenous ligand for the G-protein coupled receptor 109A (GPR109A), a Gi-coupled receptor highly expressed in adipocytes and immune cells.[1][2] Activation of GPR109A inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, which in turn reduces lipolysis and modulates inflammatory responses.[2][3] Several synthetic agonists of GPR109A, such as Acifran, share this core structural motif.[4] This strong structural similarity forms the primary hypothesis: 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid may function as an agonist of the GPR109A receptor.

  • Arylpropionic Acid Moiety: The propanoic acid group is a well-known pharmacophore present in the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen.[5] These agents typically function by inhibiting cyclooxygenase (COX) enzymes. This suggests a secondary, albeit less direct, hypothesis that the compound could possess anti-inflammatory properties.

Therefore, a logical preliminary in-vitro strategy is to first define the compound's therapeutic window by assessing its general cytotoxicity, and then to directly test the primary hypothesis of GPR109A agonism.

Phase 1: Foundational Cytotoxicity Screening

Rationale: Before investigating any specific functional activity, it is imperative to determine the concentrations at which the compound exhibits cytotoxic effects.[6][7] This step is crucial for two reasons: 1) to ensure that observations in subsequent functional assays are not confounded by cell death, and 2) to establish a preliminary safety profile.[7][8] A tiered approach using two distinct assays measuring different cellular health endpoints provides a robust initial assessment.[8] We will utilize the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity.[8][9]

Experimental Workflow: Cytotoxicity Screening

The following diagram illustrates the sequential workflow for the initial cytotoxicity assessment.

G cluster_prep Cell & Compound Preparation cluster_treat Treatment & Incubation cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis CellCulture 1. Culture HEK293 or HeLa Cells CellSeeding 2. Seed Cells in 96-well Plates (e.g., 1x10^4 cells/well) CellCulture->CellSeeding CompoundPrep 3. Prepare Serial Dilutions of Test Compound in DMSO/Media CellSeeding->CompoundPrep Treatment 4. Treat Cells with Compound (e.g., 0.1 µM to 100 µM) CompoundPrep->Treatment Controls 5. Include Controls: - Vehicle (DMSO) - Untreated - Max Lysis (for LDH) Treatment->Controls Incubate 6. Incubate for 24-48 hours Controls->Incubate MTT 7a. Perform MTT Assay (Measures Metabolic Activity) Incubate->MTT LDH 7b. Perform LDH Assay (Measures Membrane Integrity) Incubate->LDH Readout 8. Measure Absorbance (Spectrophotometer) MTT->Readout LDH->Readout Calculate 9. Calculate % Viability vs. Control Readout->Calculate IC50 10. Determine IC50 Value (Non-linear Regression) Calculate->IC50

Caption: General workflow for in vitro cytotoxicity screening.

Protocol 2.1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[10] Viable cells with active mitochondrial reductases convert the yellow MTT salt into purple formazan crystals.

Methodology:

  • Cell Seeding: Seed a suitable human cell line (e.g., HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid (e.g., from 0.01 µM to 200 µM) in the appropriate cell culture medium. Replace the old medium with the medium containing the test compound or controls (vehicle-only for negative control).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 2.2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies the activity of LDH, a stable cytosolic enzyme released into the culture medium upon cell lysis or membrane damage.[8] It serves as a direct indicator of compromised cell membrane integrity.

Methodology:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

  • Controls: In addition to the vehicle control, include a "maximum LDH release" control by treating a set of wells with a lysis buffer provided with the assay kit.

  • Sample Collection: After the incubation period, carefully collect a portion of the supernatant (e.g., 50 µL) from each well without disturbing the cells.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) according to the manufacturer's protocol.

  • Incubation and Readout: Incubate for 15-30 minutes at room temperature, protected from light. Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of the maximum release control, after subtracting background values.

Data Presentation: Cytotoxicity Profile

Summarize the quantitative data in a structured table to facilitate interpretation.

Assay TypeCell LineIncubation Time (h)IC50 (µM) [95% CI]
MTT (Metabolism)HEK29324Calculated Value
MTT (Metabolism)HEK29348Calculated Value
LDH (Membrane Lysis)HEK29324Calculated Value
LDH (Membrane Lysis)HEK29348Calculated Value

Phase 2: Functional Assay - GPR109A Receptor Activation

Rationale: Based on the primary hypothesis, the next logical step is to determine if the compound can activate the GPR109A receptor. GPR109A is a Gi-coupled receptor; its activation leads to the inhibition of adenylyl cyclase, resulting in a measurable decrease in intracellular cAMP levels.[2] A common and robust method is to stimulate cells with forskolin (a direct activator of adenylyl cyclase) to elevate cAMP levels and then measure the ability of a potential agonist to inhibit this increase.[11]

Signaling Pathway: GPR109A Activation

The diagram below outlines the canonical Gi signaling pathway activated by a GPR109A agonist.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Compound Test Compound (GPR109A Agonist) GPCR GPR109A Receptor Compound->GPCR Binds G_protein Gi Protein (αβγ subunits) GPCR->G_protein Activates G_alpha Gαi-GTP (Active) G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase (AC) cAMP cAMP (Second Messenger) AC->cAMP Converts G_alpha->AC INHIBITS ATP ATP ATP->AC Response Downstream Cellular Response (e.g., ↓ Lipolysis) cAMP->Response Mediates Forskolin Forskolin Forskolin->AC STIMULATES

Caption: GPR109A Gi-signaling pathway and assay principle.

Protocol 3.1: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This is a competitive immunoassay to measure intracellular cAMP levels, suitable for high-throughput screening.

Methodology:

  • Cell Line: Use a cell line stably expressing human GPR109A (e.g., transfected HEK293 or CHO cells).

  • Cell Seeding: Plate the GPR109A-expressing cells in a 384-well low-volume white plate and incubate overnight.

  • Compound Addition: Add serial dilutions of the test compound (at concentrations well below the determined IC50) and a known GPR109A agonist like Niacin as a positive control.

  • Stimulation: Add a fixed concentration of forskolin to all wells (except negative controls) to stimulate cAMP production. Incubate for 30 minutes at room temperature.

  • Lysis and Detection: Lyse the cells and add the HTRF detection reagents (a cAMP-specific antibody labeled with a donor fluorophore and cAMP labeled with an acceptor fluorophore) according to the manufacturer's protocol (e.g., Cisbio, PerkinElmer).

  • Incubation and Readout: Incubate for 60 minutes at room temperature. Read the plate on an HTRF-compatible reader, measuring emission at two different wavelengths.

  • Analysis: The HTRF ratio is inversely proportional to the intracellular cAMP concentration. Calculate the percentage of inhibition of the forskolin response for each compound concentration. Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the EC50 value (the concentration that produces 50% of the maximal response).

Data Presentation: GPR109A Agonist Activity
CompoundTargetAssay TypeEC50 (µM) [95% CI]% Max Response (vs. Niacin)
2-Methyl-3-(6-methylpyridin-3-yl)propanoic acidhGPR109AcAMP HTRFCalculated ValueCalculated Value
Niacin (Positive Control)hGPR109AcAMP HTRFCalculated Value100% (by definition)

Interpretation and Future Directions

The combined results from Phase 1 and Phase 2 will provide a critical preliminary profile of the novel compound.

  • Scenario 1: Potent GPR109A Agonism, Low Cytotoxicity (High IC50, Low EC50): This is the ideal outcome, suggesting the compound is a promising candidate for further investigation. Next steps would include selectivity screening against other GPCRs (especially GPR109B), β-arrestin recruitment assays to check for biased agonism, and in-vitro ADME (Absorption, Distribution, Metabolism, Excretion) profiling.

  • Scenario 2: Weak or No GPR109A Agonism, Low Cytotoxicity: If the compound is not a GPR109A agonist but is non-toxic, the secondary hypothesis could be explored. Assays for COX-1/COX-2 inhibition or screens for anti-inflammatory cytokine release (e.g., LPS-stimulated PBMCs) could be initiated.

  • Scenario 3: High Cytotoxicity (Low IC50): If the compound is highly cytotoxic at concentrations required for functional activity, it is likely unsuitable for further development as a systemic therapeutic, though it could be explored for applications where cytotoxicity is desired, such as oncology.[12]

This structured approach ensures that resources are used efficiently, generating clear, interpretable data to guide subsequent decision-making in the drug discovery process.[13][14]

References

  • Title: Evaluating functional ligand-GPCR interactions in cell-based assays - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors Source: MDPI URL: [Link]

  • Title: Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed Source: PubMed URL: [Link]

  • Title: GPCRs: Cell based label-free assays in GPCR drug discovery Source: European Pharmaceutical Review URL: [Link]

  • Title: Cell-based Assays for GPCR Activity Source: Biocompare URL: [Link]

  • Title: Cytotoxicity: A Crucial Toxicity for In Vitro Experiments Source: IntechOpen URL: [Link]

  • Title: Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health Source: Journal of Cell and Molecular Biology URL: [Link]

  • Title: Establishing assays and small molecule screening facilities for Drug discovery programs Source: European Pharmaceutical Review URL: [Link]

  • Title: Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery Source: SciELO URL: [Link]

  • Title: Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors Source: MDPI URL: [Link]

  • Title: Pre-Clinical Testing → Example of In Vitro Study to Assess Drug Toxicity Source: Creative Animodel URL: [Link]

  • Title: GPR109A and Vascular Inflammation - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells Source: Journal of Clinical Investigation URL: [Link]

  • Title: Combining AI and live cell assays to develop drugs for "undruggable" cancer targets Source: EurekAlert! URL: [Link]

  • Title: Analogues of Acifran: Agonists of the High and Low Affinity Niacin Receptors, GPR109a and GPR109b Source: ACS Publications URL: [Link]

  • Title: The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival Source: AACR Journals URL: [Link]

  • Title: Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review Source: ResearchGate URL: [Link]

  • Title: Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening Source: ACS Publications URL: [Link]

  • Title: Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents - PMC Source: National Center for Biotechnology Information URL: [Link]

Sources

Exploratory

The Enigma of 2-Methyl-3-(6-methylpyridin-3-yl)propanoic Acid: A Case of Undiscovered Potential

An In-depth Technical Guide on a Molecule Shrouded in Obscurity For the Attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide addresses the current state of knowledge sur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on a Molecule Shrouded in Obscurity

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current state of knowledge surrounding 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid. Despite its defined chemical structure, a comprehensive review of publicly accessible scientific literature, patent databases, and chemical repositories reveals a conspicuous absence of information regarding its discovery, historical development, synthesis, and biological activity. This document serves not as a conventional guide to a well-characterized molecule, but rather as an exploration of its structural context, a presentation of a reasoned, hypothetical synthetic pathway, and a forward-looking perspective on its potential as a yet-to-be-explored therapeutic agent. The core of this paper is to highlight a scientific curiosity—a molecule that exists, yet whose story remains untold.

Introduction: A Molecule in the Shadows

In the vast landscape of chemical compounds, many are synthesized and characterized with specific applications in mind, their journey from laboratory bench to potential application meticulously documented. 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid, however, represents an intriguing anomaly. While its structure is known and it is listed in several chemical databases, there is a notable void in the scientific literature concerning its origins and purpose. This guide, therefore, takes a unique approach. It acknowledges the absence of a documented history and instead provides a framework for understanding the molecule based on its constituent parts and the established principles of medicinal chemistry and synthetic organic chemistry.

The structure, featuring a propanoic acid moiety linked to a methylated pyridine ring, suggests potential interactions with biological systems. Propanoic acid and its derivatives are known to play various roles in biochemistry and pharmacology.[1][2] The pyridine ring is a common scaffold in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions. The specific substitution pattern of 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid may confer unique properties, yet to be determined.

Structural Analysis and Potential Pharmacological Significance

The chemical architecture of 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid provides clues to its potential, albeit unproven, biological activities.

  • Propanoic Acid Moiety: Propanoic acid is a short-chain fatty acid with a history of use as a food preservative and its endogenous production by gut microbiota.[1][2][3][4] In a therapeutic context, propanoic acid derivatives have been explored for a range of applications.

  • Pyridine Scaffold: The pyridine ring is a bioisostere of a phenyl ring, often incorporated into drug candidates to modulate physicochemical properties such as solubility and metabolic stability. Its nitrogen atom can act as a hydrogen bond acceptor, a key interaction in many drug-receptor binding events.

  • Methyl Substituents: The two methyl groups, one on the pyridine ring and one on the propanoic acid chain, can influence the molecule's conformation and its interaction with protein binding pockets. The methyl group on the pyridine ring can affect the basicity of the nitrogen atom, while the methyl group on the propanoic acid chain introduces a chiral center, suggesting that the enantiomers could have different biological activities.

The combination of these structural features could position 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid as a candidate for targeting a variety of biological pathways. For instance, many compounds containing a pyridine ring have been investigated as inhibitors of enzymes or as ligands for receptors in the central nervous system.[5]

A Proposed Synthetic Route: From Concept to Compound

In the absence of a documented synthesis, we propose a logical and feasible synthetic pathway based on established organic chemistry principles. This hypothetical protocol is designed to be a starting point for any researcher interested in synthesizing this enigmatic molecule for further study.

Experimental Protocol: A Hypothetical Synthesis

Objective: To synthesize 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid.

Overall Reaction Scheme:

Synthetic_Pathway cluster_0 Step 1: Michael Addition cluster_1 Step 2: Hydrolysis and Decarboxylation 3-bromo-6-methylpyridine 3-bromo-6-methylpyridine Intermediate_1 Diethyl 2-((6-methylpyridin-3-yl)methyl)-2-methylmalonate 3-bromo-6-methylpyridine->Intermediate_1 1. Diethyl_methylmalonate Diethyl methylmalonate Diethyl_methylmalonate->Intermediate_1 2. Base Base (e.g., NaH) Base->Intermediate_1 3. Intermediate_1_H Intermediate 1 Final_Product 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid Intermediate_1_H->Final_Product Acid_Heat Acidic Hydrolysis & Heat Acid_Heat->Final_Product

Caption: A proposed two-step synthesis of the target compound.

Step 1: Synthesis of Diethyl 2-((6-methylpyridin-3-yl)methyl)-2-methylmalonate

  • Reagents and Materials:

    • 3-bromo-6-methylpyridine

    • Diethyl methylmalonate

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Palladium catalyst (e.g., Pd(dppf)Cl2)

    • Organoborane reagent (e.g., bis(pinacolato)diboron)

    • Potassium acetate

    • Anhydrous 1,4-dioxane

    • Standard glassware for inert atmosphere reactions

  • Procedure: a. To a solution of diethyl methylmalonate in anhydrous DMF, slowly add sodium hydride at 0 °C under an inert atmosphere (e.g., argon or nitrogen). b. Stir the reaction mixture at room temperature for 30 minutes to allow for the formation of the enolate. c. In a separate flask, combine 3-bromo-6-methylpyridine, bis(pinacolato)diboron, potassium acetate, and a palladium catalyst in anhydrous 1,4-dioxane. d. Heat the mixture to 80-90 °C and stir for several hours until the formation of the corresponding boronic ester is complete (monitored by TLC or GC-MS). e. Cool the reaction mixture to room temperature and add it to the previously prepared enolate solution. f. Stir the reaction at room temperature overnight. g. Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis and Decarboxylation to 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid

  • Reagents and Materials:

    • Diethyl 2-((6-methylpyridin-3-yl)methyl)-2-methylmalonate (from Step 1)

    • Hydrochloric acid (HCl), concentrated

    • Standard reflux apparatus

  • Procedure: a. Dissolve the purified intermediate from Step 1 in concentrated hydrochloric acid. b. Heat the mixture to reflux and maintain for several hours until the hydrolysis and decarboxylation are complete (monitored by TLC or LC-MS). c. Cool the reaction mixture to room temperature. d. Adjust the pH of the solution to the isoelectric point of the amino acid to precipitate the product. e. Collect the solid product by filtration, wash with cold water, and dry under vacuum. f. Further purification can be achieved by recrystallization from a suitable solvent system.

Future Directions and a Call to the Scientific Community

The absence of data for 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid presents a unique opportunity for discovery. This guide proposes a starting point for its synthesis, which would be the first critical step in unlocking its potential. Once synthesized, a systematic investigation of its biological activity is warranted.

Recommended Areas of Investigation:

  • In vitro screening: The compound could be screened against a broad panel of biological targets, including enzymes (e.g., kinases, proteases) and receptors (e.g., G-protein coupled receptors).

  • Cell-based assays: Evaluation of its effects on various cell lines could reveal potential cytotoxic, anti-proliferative, or anti-inflammatory properties.

  • Pharmacokinetic profiling: Should any interesting biological activity be identified, an assessment of its ADME (absorption, distribution, metabolism, and excretion) properties would be essential for any further development.

This document is a call to the scientific community to investigate this molecular enigma. The story of 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid is yet to be written, and its chapters could hold exciting new discoveries in the field of medicinal chemistry and drug development.

Conclusion

While a traditional technical guide on 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid cannot be written due to the lack of historical data, this document provides a comprehensive analysis of its structure, a plausible synthetic route, and a roadmap for future research. It is our hope that this guide will inspire researchers to synthesize and investigate this compound, thereby filling the current void in our collective scientific knowledge and potentially uncovering a molecule with significant therapeutic value. The journey of discovery for this compound is just beginning.

References

At present, there are no specific references detailing the discovery, history, or synthesis of 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid. The following references provide general context for the chemical motifs present in the molecule.

  • PubChem. 2-Methyl-3-(pyridin-4-YL)propanoic acid. [Link]

  • NextSDS. 2-Methyl-3-(pyridin-3-yl)propanoic acid — Chemical Substance Information. [Link]

  • NextSDS. (2R)-2-methyl-3-(pyridin-3-yl)propanoic acid — Chemical Substance Information. [Link]

  • Wikipedia. Propionic acid. [Link]

  • Google Patents. US10202365B2 - 2-(pyridin-3-yl)
  • Gaspar, A., et al. (2013). The pyridine ring in medicinal chemistry. Future Medicinal Chemistry, 5(9), 1057-1081.
  • biocrates life sciences gmbh. Propionic acid – metabolite. [Link]

  • PubChem. CID 158585059. [Link]

  • Regulations.gov. Customer No. 28880. [Link]

  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480.

  • Garg Lab - UCLA. Patents & Products. [Link]

  • Google Patents. CN105753693B - The synthetic method of 2 methylpropanoic acids [base of 4 amylene of (2S) 4 (2,4 difluorophenyl) 2 methylol 1] ester.
  • Google Patents. US8178554B2 - Heterocyclic compounds, their preparation and their use as medicaments, in particular as anti-bacterial agents.
  • AccessMedicine. Pharmacodynamics: Molecular Mechanisms of Drug Action. [Link]

  • NIST WebBook. Propanoic acid, 2-methyl-, 2-methylpropyl ester. [Link]

  • MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

  • PMC. Propionic Acid: Method of Production, Current State and Perspectives. [Link]

  • MDPI. Microbial Propionic Acid Production. [Link]

  • PubMed. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. [Link]

  • Wikidoc. Propionic acid. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 2-Methyl-3-(6-methylpyridin-3-yl)propanoic Acid

Strategic Rationale & Retrosynthetic Analysis The synthesis of β -aryl isobutyric acid derivatives, such as 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid , is of high interest in drug development. This structural motif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Retrosynthetic Analysis

The synthesis of β -aryl isobutyric acid derivatives, such as 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid , is of high interest in drug development. This structural motif frequently appears in PPAR agonists, G-protein coupled receptor (GPCR) ligands, and serves as a versatile building block for active pharmaceutical ingredients (APIs).

When designing a robust, scalable route for this compound, chemists typically evaluate two primary pathways:

  • Malonate Alkylation : Alkylation of diethyl methylmalonate using 5-chloromethyl-2-methylpyridine[1]. While conceptually simple, this route is plagued by the instability of the chloromethyl pyridine intermediate, which is prone to self-alkylation and degradation. Furthermore, the subsequent decarboxylation requires harsh thermal conditions that complicate scale-up.

  • Wittig Olefination & Reduction : A convergent approach utilizing 6-methylnicotinaldehyde[2] and a stabilized Wittig reagent[3]. This route operates under mild conditions, avoids unstable alkyl halides, and provides excellent chemoselectivity.

Synthesis Workflow Visualization

SynthesisWorkflow SM1 6-Methylnicotinaldehyde CAS: 53014-84-9 Step1 Phase 1: Olefination THF, Reflux, 12h SM1->Step1 SM2 Wittig Reagent CAS: 5717-37-3 SM2->Step1 Int1 Intermediate 1 Ethyl 2-methyl-3-(6-methylpyridin-3-yl)acrylate Step1->Int1 85% Yield Step2 Phase 2: Hydrogenation Pd/C, H2, EtOH, RT Int1->Step2 Int2 Intermediate 2 Ethyl 2-methyl-3-(6-methylpyridin-3-yl)propanoate Step2->Int2 95% Yield Step3 Phase 3: Saponification LiOH, THF/H2O, RT Int2->Step3 Product Target Active 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid Step3->Product 92% Yield

Fig 1: Three-phase synthesis workflow for 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid.

Step-by-Step Experimental Protocols

Phase 1: Wittig Olefination

Objective : Construct the carbon backbone via the coupling of 6-methylnicotinaldehyde and ethyl 2-(triphenylphosphoranylidene)propanoate.

Causality & Design : A stabilized ylide is chosen to prevent unwanted aldol condensation side-reactions. The primary challenge in Wittig reactions is the removal of the triphenylphosphine oxide (TPPO) byproduct. We exploit the differential solubility of TPPO and the product in non-polar solvents (hexanes) to precipitate and remove the bulk of the TPPO prior to chromatography.

Procedure :

  • Charge a flame-dried round-bottom flask with 6-methylnicotinaldehyde (10.0 g, 82.5 mmol)[2] and anhydrous Tetrahydrofuran (THF, 150 mL) under a nitrogen atmosphere.

  • Add Ethyl 2-(triphenylphosphoranylidene)propanoate (32.9 g, 90.8 mmol, 1.1 eq)[3] in one portion.

  • Attach a reflux condenser and heat the mixture to 70 °C (reflux) for 12 hours.

  • Cool the reaction to room temperature. Concentrate the mixture in vacuo to a viscous residue.

  • Suspend the residue in cold hexanes (200 mL) and stir vigorously for 30 minutes. TPPO will precipitate as a white solid.

  • Filter the suspension through a sintered glass funnel and wash the filter cake with additional cold hexanes (50 mL).

  • Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexanes:EtOAc 8:2 to 6:4) to afford Intermediate 1 as a pale yellow oil.

In-Process Quality Control (IPQC) :

  • TLC : Rf​ = 0.45 (Hexanes:EtOAc 7:3). UV active.

  • LC-MS : Expected m/z for [M+H]+ = 206.1.

Phase 2: Catalytic Hydrogenation

Objective : Chemoselective reduction of the α,β -unsaturated double bond without reducing the pyridine ring.

Causality & Design : 10% Palladium on Carbon (Pd/C) is selected as the catalyst. Under ambient hydrogen pressure (1 atm) and room temperature, Pd/C rapidly reduces the electron-deficient alkene while leaving the aromatic pyridine ring entirely intact.

Procedure :

  • Dissolve Intermediate 1 (14.4 g, 70.1 mmol) in absolute ethanol (150 mL) in a hydrogenation flask.

  • Purge the solution by bubbling nitrogen gas through it for 10 minutes.

  • Carefully add 10% Pd/C (1.44 g, 10% w/w).

  • Evacuate the flask and backfill with hydrogen gas (balloon pressure, ~1 atm). Repeat this purge cycle three times.

  • Stir the suspension vigorously at room temperature for 6 hours.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Safety Note: Do not let the Pd/C filter cake dry out completely in the presence of solvent vapors, as it is pyrophoric.

  • Wash the Celite pad with ethanol (50 mL) and concentrate the combined filtrates in vacuo to yield Intermediate 2 as a colorless oil.

In-Process Quality Control (IPQC) :

  • 1H NMR : Confirm the disappearance of the olefinic proton signal (~7.5 ppm) and the appearance of diastereotopic CH2​ protons (~2.6-3.0 ppm).

  • LC-MS : Expected m/z for [M+H]+ = 208.1.

Phase 3: Saponification & Isolation

Objective : Hydrolyze the ethyl ester to reveal the target carboxylic acid.

Causality & Design : Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system is used for mild, quantitative saponification. The critical step here is isolation: because the product contains both a basic pyridine nitrogen and an acidic carboxylic acid, it exists as a zwitterion. The pH must be carefully adjusted to its isoelectric point (pH ~5.0 - 5.5) to maximize precipitation/extraction efficiency.

Procedure :

  • Dissolve Intermediate 2 (13.8 g, 66.6 mmol) in a mixture of THF (100 mL) and Deionized Water (33 mL).

  • Add Lithium hydroxide monohydrate ( LiOH⋅H2​O , 8.38 g, 200 mmol, 3.0 eq) in one portion.

  • Stir the biphasic mixture at room temperature for 4 hours until the ester is fully consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous layer in an ice bath and slowly add 1M HCl dropwise while monitoring with a pH meter. Adjust the pH to exactly 5.5.

  • Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). If the product precipitates instead of partitioning, collect the white solid via vacuum filtration.

  • Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate to afford the Target Product as a white crystalline solid.

In-Process Quality Control (IPQC) :

  • IR Spectroscopy : Look for a broad O-H stretch (2500-3000 cm−1 ) and a strong C=O stretch (~1700 cm−1 ).

  • LC-MS : Expected m/z for [M+H]+ = 180.1.

Quantitative Data Summaries

Table 1: Reagent Stoichiometry (10-Gram Scale based on Starting Material)

ComponentRoleMW ( g/mol )EquivalentsMass / VolumeMoles
6-MethylnicotinaldehydeStarting Material121.141.010.0 g82.5 mmol
Wittig Reagent (CAS: 5717-37-3)Olefinating Agent362.411.132.9 g90.8 mmol
10% Pd/CHydrogenation CatalystN/A10% w/w1.44 gN/A
LiOH⋅H2​O Saponification Base41.963.08.38 g200.0 mmol

Table 2: Yield & Analytical Summary

PhaseProductExpected Yield (%)Expected Mass (g)Key Analytical Marker
Phase 1Intermediate 185%14.4 gLC-MS: 206.1 [M+H]+
Phase 2Intermediate 295%13.8 gNMR: Loss of 7.5 ppm signal
Phase 3Target Product92%11.0 gLC-MS: 180.1 [M+H]+

References

  • Fisher Scientific. Ethyl 2-(triphenylphosphoranylidene)propanoate (CAS: 5717-37-3). Product Catalog. Available at:[Link]

  • EBCLink. 5-Chloromethyl-2-methylpyridine (CAS: 52426-66-1). Drug Delivery Materials. Available at:[Link]

Sources

Application

Application Notes and Protocols for the Purification of 2-Methyl-3-(6-methylpyridin-3-yl)propanoic Acid

Introduction: Navigating the Purification of a Zwitterionic Pyridine Derivative 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid is a bifunctional molecule of significant interest in pharmaceutical research and developmen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Purification of a Zwitterionic Pyridine Derivative

2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid is a bifunctional molecule of significant interest in pharmaceutical research and development, incorporating both a weakly basic pyridine ring and an acidic carboxylic acid moiety. This dual functionality imparts an amphoteric, and likely zwitterionic, character, which presents unique challenges and opportunities for its purification. The presence of both acidic and basic centers means that the compound's overall charge and, consequently, its solubility and chromatographic behavior are highly dependent on pH.

Achieving high purity of this active pharmaceutical ingredient (API) is critical, as even small amounts of impurities can affect its efficacy, safety, and stability.[1] Potential impurities may include regioisomers, unreacted starting materials, and byproducts from the synthetic route. This guide provides a comprehensive overview of the key physicochemical properties of 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid and details robust protocols for its purification using acid-base extraction, crystallization, and column chromatography. The methodologies described herein are designed to be adaptable and provide a strong foundation for process optimization.

Physicochemical Properties and Impurity Profile

A thorough understanding of the molecule's properties is fundamental to designing an effective purification strategy. While experimental data for 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid is not extensively available, we can infer its behavior based on its structural components and data from analogous compounds.

Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicImplication for Purification
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
pKa (acidic) ~4-5 (Carboxylic Acid)At pH > 5, the carboxyl group will be deprotonated (COO⁻).
pKa (basic) ~5-6 (Pyridine Nitrogen)At pH < 5, the pyridine nitrogen will be protonated (NH⁺).
Isoelectric Point (pI) ~4.5 - 5.5At this pH, the molecule will exist predominantly as a zwitterion with minimal net charge and likely lowest aqueous solubility.
Solubility Amphoteric behavior. Soluble in acidic and basic aqueous solutions. Likely has lower solubility in organic solvents and water near its pI.Solubility can be manipulated by adjusting the pH of the aqueous phase during extraction and crystallization.

Note: pKa values are estimations based on similar structures and may vary. Experimental determination is recommended for process optimization.[2][3][4]

Potential Impurity Profile

The nature of impurities is dictated by the synthetic route. A plausible synthesis could involve the reaction of a derivative of 3-picoline (3-methylpyridine) with a propanoic acid synthon.[5] Based on general pyridine chemistry, potential impurities could include:

  • Starting Materials: Unreacted 3-picoline derivatives or propanoic acid precursors.

  • Regioisomers: Isomers where the propanoic acid side chain is attached to a different position on the pyridine ring.

  • Byproducts of Side Reactions: Products resulting from over-alkylation, oxidation, or other competing reactions.[6]

  • Reagents and Catalysts: Residual reagents or catalysts used in the synthesis.

Purification Strategy Overview

A multi-step purification strategy is often the most effective approach for achieving high purity of 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid. The following diagram illustrates a logical workflow that leverages the compound's amphoteric nature.

Purification_Workflow Crude_Product Crude Product (in Organic Solvent) Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Initial Cleanup Crystallization Crystallization Acid_Base_Extraction->Crystallization Bulk Purification Column_Chromatography Column Chromatography Crystallization->Column_Chromatography Polishing Step (if required) Pure_Product Pure Product (>99.5%) Crystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: A general workflow for the purification of 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid.

Protocol 1: Purification by Acid-Base Extraction

This technique is a powerful first step to separate the amphoteric product from neutral organic impurities. By manipulating the pH, the target compound can be selectively moved between an aqueous and an organic phase.

Principle: At a low pH (e.g., pH < 2), the pyridine nitrogen is protonated, forming a water-soluble salt, while neutral impurities remain in the organic phase. Conversely, at a high pH (e.g., pH > 8), the carboxylic acid is deprotonated, again forming a water-soluble salt. Adjusting the pH of the aqueous phase back to the isoelectric point (pI) will cause the zwitterionic product to precipitate, allowing for its isolation.[6][7][8]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of dilute aqueous acid (e.g., 1 M HCl).

    • Shake the funnel vigorously, venting frequently.

    • Allow the layers to separate. The protonated product will be in the aqueous layer.

    • Drain the aqueous layer into a clean flask.

    • Repeat the extraction of the organic layer with fresh dilute acid to ensure complete recovery.

  • Neutralization and Precipitation:

    • Combine the acidic aqueous extracts.

    • Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) with stirring until the pH reaches the predicted isoelectric point (pI) of the compound (~pH 4.5-5.5).

    • The product should precipitate out of the solution as a solid.

  • Isolation:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold deionized water to remove any residual salts.

    • Dry the solid under vacuum to yield the partially purified product.

Acid_Base_Extraction start Crude Product in Organic Solvent add_acid Add Dilute HCl (aq) start->add_acid shake_vent Shake & Separate Layers add_acid->shake_vent aq_layer Aqueous Layer (Protonated Product) shake_vent->aq_layer Collect org_layer Organic Layer (Neutral Impurities) shake_vent->org_layer Discard adjust_ph Adjust Aqueous pH to pI with Base aq_layer->adjust_ph precipitate Precipitation of Zwitterion adjust_ph->precipitate filter_dry Filter & Dry precipitate->filter_dry end Partially Purified Product filter_dry->end Crystallization_Workflow start Partially Purified Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cooling dissolve->cool crystallize Crystal Formation cool->crystallize filter Vacuum Filtration crystallize->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry end High Purity Crystalline Product dry->end

Caption: A typical workflow for recrystallization.

Protocol 3: Purification by Column Chromatography

For the removal of closely related impurities, such as regioisomers, column chromatography is the most effective method. Both normal-phase and reversed-phase chromatography can be adapted for this compound.

Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. The polarity of both phases can be adjusted to achieve the desired separation.

A. Normal-Phase Chromatography

Stationary Phase: Silica gel Challenge: The basicity of the pyridine ring can lead to strong interactions with the acidic silica gel, causing peak tailing. Solution: Add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, to the mobile phase to improve peak shape. [9] Step-by-Step Protocol:

  • Slurry Packing: Prepare a slurry of silica gel in the initial mobile phase and pack it into a column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with a suitable mobile phase system. A gradient elution from a non-polar solvent (e.g., hexane or DCM) to a more polar solvent (e.g., ethyl acetate or methanol) is often effective. Remember to include a small percentage (e.g., 0.1-1%) of a basic modifier like TEA in your mobile phase.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Recommended Mobile Phase Systems (Starting Points):

  • Dichloromethane/Methanol with 0.5% Triethylamine

  • Ethyl Acetate/Hexane with 0.5% Triethylamine

B. Reversed-Phase Chromatography

Stationary Phase: C18-functionalized silica Principle: The compound is separated based on its hydrophobicity. The retention can be controlled by adjusting the pH and the organic solvent content of the mobile phase.

Step-by-Step Protocol:

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • Injection and Elution: Inject the sample and elute with a gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The aqueous buffer should contain a pH modifier to control the ionization state of the compound. Using a buffer at a pH around the pI can be a good starting point.

  • Fraction Collection and Analysis: Collect fractions and analyze their purity by analytical HPLC.

  • Product Isolation: Combine the pure fractions and remove the organic solvent. The product can then be isolated by lyophilization or extraction.

Recommended Mobile Phase Systems (Starting Points):

  • Water/Acetonitrile with 0.1% Formic Acid

  • Water/Methanol with 0.1% Trifluoroacetic Acid (TFA) [1]

Conclusion and Best Practices

The purification of 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid requires a systematic approach that takes into account its amphoteric and likely zwitterionic nature. A combination of acid-base extraction for initial cleanup, followed by crystallization for bulk purification, is a highly effective strategy. For the removal of challenging, closely related impurities, preparative column chromatography may be necessary.

Key Recommendations:

  • Characterize the Crude Product: Before attempting purification, analyze the crude material by techniques such as HPLC and LC-MS to identify the major impurities.

  • Optimize pH: The pH is the most critical parameter in the purification of this compound. Careful control of pH is essential for successful extraction and can also be leveraged in chromatographic separations.

  • Small-Scale Trials: Before committing the bulk of your material, perform small-scale trials to optimize solvent systems for crystallization and mobile phases for chromatography.

  • Purity Analysis: After each purification step, analyze the purity of the product by a reliable analytical method, such as HPLC with UV detection, to assess the effectiveness of the procedure.

By applying the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can develop a robust and efficient purification process for 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid, ensuring the high quality required for its intended applications.

References

  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
  • European Patent Office. (2012). Process for producing pyridine carboxylic acids. EP 2428505 B1.
  • Google Patents. (2016).
  • Chemistry LibreTexts. (2022). Acid-Base Extraction.
  • University of Sherbrooke. (n.d.).
  • Molecular Discovery. (n.d.). MoKa - pKa modelling.
  • Rowan. (n.d.). pKa Prediction.
  • Chemeo. (n.d.). Chemical Properties of Propanoic acid, 2-methyl-, 2-methylpropyl ester (CAS 97-85-8).
  • Reddit. (2021). Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent? r/Chempros.
  • Sigma-Aldrich. (n.d.). 2-Methyl-3-(pyridin-2-yl)propanoic acid.
  • PeerJ. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.
  • Wikipedia. (n.d.). Pyridine.
  • Google Patents. (2015). Ethyl 3-(pyridin-2-ylamino)
  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.
  • PubChem. (n.d.). 2-Methyl-3-(pyridin-4-YL)propanoic acid. CID 12136634.
  • Rowan. (n.d.). Aqueous Solubility Prediction with Kingfisher and ESOL.
  • Reddit. (2025).
  • Growing Science. (2025). Synthesis and thermodynamic properties of 3-(5-phenyl-1-(pyridin-3-yl)-1H-pyrrol-2-yl)
  • PMC. (n.d.). 3-(Pyridin-3-yl)propionic acid.
  • NextSDS. (n.d.). 2-Methyl-3-(pyridin-3-yl)
  • OSTI.GOV. (1984). Using a preparative chromatography method to obtain pyridine and. cap alpha. -picoline which have a high degree of purity.
  • Google Patents. (1957). Synthesis of pyridine and 3-picoline. US2807618A.
  • PubMed. (1985).
  • Avantor. (n.d.). 2-Methyl-2-(pyridin-3-yl)propanoic acid 95%.
  • SIELC Technologies. (n.d.). Separation of Propionic acid on Newcrom R1 HPLC column.
  • PMC. (n.d.). Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents.
  • Sigma-Aldrich. (n.d.). 3-(4-Methyl-pyridin-3-yl)-propionic acid.
  • PubMed. (2001). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine.
  • MDPI. (2025).
  • MDPI. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.

Sources

Method

Application Notes and Protocols for High-Throughput Screening of 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the high-throughput screening (HTS) of the novel compound, 2-Methyl-3-(6-methylpyridin-3-yl)propan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the high-throughput screening (HTS) of the novel compound, 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid. Given the limited publicly available data on this specific molecule, this application note establishes a robust framework for its initial characterization. By analyzing the compound's structural features, we hypothesize its potential as a modulator of metabolic or inflammatory pathways, possibly through interaction with G-protein coupled receptors (GPCRs) that recognize short-chain fatty acids. This guide details a multi-tiered screening strategy, from primary assay development and execution to hit validation and counter-screening, ensuring scientific rigor and the generation of high-quality, actionable data. The protocols provided herein are designed to be adaptable and serve as a blueprint for the systematic evaluation of novel small molecules in a drug discovery setting.

Introduction: Unveiling the Potential of a Novel Scaffold

The compound 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid presents a unique chemical scaffold. Its propanoic acid moiety is structurally similar to endogenous short-chain fatty acids (SCFAs) like propionate, which are key microbial metabolites with significant roles in host physiology.[1][2] SCFAs are known to exert their effects through various mechanisms, including the activation of G-protein coupled receptors such as GPR41 and GPR43, and the inhibition of histone deacetylases.[1][3] The presence of a substituted pyridine ring in 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid suggests the potential for specific molecular interactions that could modulate the activity of such targets with higher potency or selectivity compared to endogenous ligands.

This application note will therefore use the hypothetical, yet plausible, scenario of screening this compound for activity against GPR43 (also known as Free Fatty Acid Receptor 2, FFAR2), a Gq- and Gi-coupled receptor involved in immune regulation and metabolic homeostasis.[3] The principles and protocols outlined, however, are broadly applicable to the HTS of this compound against other potential target classes.

A Strategic Approach to High-Throughput Screening

A successful HTS campaign for a novel compound requires a systematic and multi-layered approach to minimize false positives and negatives and to build a comprehensive pharmacological profile of the active compounds.[4][5][6] Our proposed workflow is designed to move from a broad initial screen to increasingly specific validation assays.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Counter-Screening cluster_3 Validated Hit Primary Primary HTS Assay (e.g., GPR43 Reporter Gene Assay) 10,000s of compounds Confirmation Hit Confirmation (Re-test in primary assay) Primary->Confirmation Identify 'Hits' DoseResponse Dose-Response Analysis (Determine Potency - EC50) Confirmation->DoseResponse Confirm Activity Secondary Orthogonal Secondary Assay (e.g., Calcium Mobilization) DoseResponse->Secondary Characterize Potency Counter Counter-Screening (e.g., Cell Viability Assay) Secondary->Counter Confirm Mechanism ValidatedHit Validated Hit for Lead Optimization Counter->ValidatedHit Rule out non-specific effects & cytotoxicity

Figure 1: A multi-stage workflow for the HTS of a novel compound.

Primary High-Throughput Screening: A GPR43 Reporter Gene Assay

Rationale and Assay Principle

We will employ a cell-based reporter gene assay as the primary screen. This format offers a robust signal window and a readout that is downstream of receptor activation, providing a functional measure of compound activity.[7][8] Since GPR43 can couple to Gq, leading to the activation of the PLC/IP3/Ca2+ pathway and subsequent activation of Serum Response Element (SRE)-driven transcription, we will use an SRE-luciferase reporter system.

GPR43_Signaling Compound 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid GPR43 GPR43 Receptor Compound->GPR43 Gq Gq Protein GPR43->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Cascade PKC->MAPK SRF Serum Response Factor (SRF) MAPK->SRF SRE Serum Response Element (SRE) SRF->SRE Luciferase Luciferase Gene SRE->Luciferase Light Luminescent Signal Luciferase->Light

Figure 2: Simplified signaling pathway for a Gq-coupled GPR43 SRE-luciferase reporter assay.

Detailed Protocol: SRE-Luciferase Reporter Gene Assay

This protocol is optimized for a 384-well plate format.[9]

Materials:

  • HEK293 cells stably co-expressing human GPR43 and an SRE-luciferase reporter construct.

  • Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., Puromycin, Hygromycin B).

  • Assay Medium: Serum-free DMEM.

  • Compound Plates: 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid and library compounds dissolved in 100% DMSO.

  • Control Compounds: Propionate (positive control), DMSO (negative control).

  • Luciferase Assay Reagent (e.g., Bright-Glo™ Luciferase Assay System).

  • 384-well white, solid-bottom assay plates.

  • Automated liquid handling systems and a plate luminometer.

Procedure:

  • Cell Plating:

    • Culture the GPR43-SRE-luciferase cells to ~80% confluency.

    • Harvest cells and resuspend in Assay Medium to a density of 200,000 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of the 384-well assay plates (5,000 cells/well).

    • Incubate the plates at 37°C, 5% CO₂ for 4-6 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare compound plates by serially diluting stock solutions in DMSO. For the primary screen, a final assay concentration of 10 µM is typical.

    • Using an automated liquid handler (e.g., Echo acoustic dispenser or pin tool), transfer 50 nL of compound solution from the compound plates to the assay plates. This results in a final DMSO concentration of 0.1%.

    • Include wells with positive control (propionate, final concentration of 1 mM) and negative control (DMSO).

  • Incubation:

    • Incubate the assay plates at 37°C, 5% CO₂ for 6 hours. This allows for receptor activation, downstream signaling, and expression of the luciferase reporter gene.

  • Signal Detection:

    • Equilibrate the assay plates and the luciferase assay reagent to room temperature.

    • Add 25 µL of the luciferase assay reagent to each well.

    • Incubate the plates at room temperature for 5 minutes, protected from light, to ensure complete cell lysis and stabilization of the luminescent signal.

    • Read the luminescence on a plate luminometer with an integration time of 0.5-1 second per well.

Data Analysis and Hit Identification

Rigorous data analysis and quality control are paramount to the success of an HTS campaign.[10][11]

Quality Control

Before analyzing the compound data, each assay plate must pass quality control checks. The Z'-factor is a statistical measure of the separation between the positive and negative controls and is indicative of assay robustness.[12]

ParameterFormulaAcceptance Criteria
Signal-to-Background (S/B) Mean(Positive Control) / Mean(Negative Control)> 3
Z'-Factor 1 - [3 * (SD(Positive) + SD(Negative))] / |Mean(Positive) - Mean(Negative)|> 0.5

Table 1: Key Quality Control Metrics for HTS Assays.

Data Normalization and Hit Selection
  • Normalization: Raw luminescence data from each well is normalized to the plate controls to account for plate-to-plate variability. The percent activation is calculated as follows: % Activation = [(Value_compound - Mean_negative) / (Mean_positive - Mean_negative)] * 100

  • Hit Selection: A common method for hit selection is the Z-score, which indicates how many standard deviations a compound's activity is from the mean of the sample population (all test compounds). Z-score = (Value_compound - Mean_sample) / SD_sample A Z-score of ≥ 3 is typically used as the initial cutoff for identifying a "hit".

Hit Confirmation and Secondary Assays

Compounds identified as hits in the primary screen require further validation to confirm their activity and rule out artifacts.[9]

Dose-Response Analysis

Hits are re-tested in the primary assay over a range of concentrations (typically an 8- to 10-point, 3-fold serial dilution) to determine their potency (EC₅₀).

Protocol:

  • Follow the primary assay protocol (Section 3.2).

  • Instead of a single concentration, add serially diluted compound to the assay plates.

  • Plot the percent activation against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to derive the EC₅₀ value.

Compound IDEC₅₀ (µM)Hill SlopeMax Response (%)
Hit 10.751.195
Hit 22.30.988
Propionate8501.0100

Table 2: Example Dose-Response Data for Confirmed Hits.

Orthogonal Secondary Assay: Calcium Mobilization

An orthogonal assay measures the same biological endpoint through a different technology to ensure the observed activity is not an artifact of the primary assay format (e.g., inhibition of luciferase). A calcium mobilization assay is an excellent choice for a Gq-coupled receptor.

Protocol:

  • Plate GPR43-expressing cells in a 384-well black, clear-bottom plate.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Use a fluorescence imaging plate reader (e.g., FLIPR) to measure the transient increase in intracellular calcium upon addition of the compound.

  • Active compounds should elicit a rapid, dose-dependent increase in fluorescence.

Counter-Screening: Cell Viability Assay

It is crucial to determine if the compound's activity is due to non-specific cytotoxicity. A simple counter-screen using a parental cell line (not expressing the target receptor) is essential.

Protocol:

  • Plate the parental HEK293 cells in 384-well plates.

  • Add the hit compounds at the highest concentration used in the primary screen.

  • After the same incubation period, add a cell viability reagent (e.g., CellTiter-Glo®) and measure the signal.

  • A significant decrease in signal compared to the DMSO control indicates cytotoxicity.

Conclusion

The successful high-throughput screening of a novel compound like 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid hinges on a well-designed, multi-stage strategy. By starting with a robust primary assay, followed by rigorous hit confirmation, dose-response analysis, and orthogonal/counter-screening, researchers can confidently identify and validate true hits. This structured approach, as detailed in these application notes, provides a reliable pathway from an initial compound of interest to a validated lead candidate ready for further optimization, ultimately accelerating the drug discovery process.[13]

References

  • High-Throughput RT-PCR for small-molecule screening assays. National Institutes of Health (NIH). [Link]

  • HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen. Ingenta Connect. [Link]

  • Small Compound Screening Overview. Target Discovery Institute, University of Oxford. [Link]

  • Comprehensive Analysis of High-Throughput Screening Data. SPIE Digital Library. [Link]

  • High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. National Institutes of Health (NIH). [Link]

  • HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen. Bentham Science Publishers. [Link]

  • HTS quality control and data analysis: a process to maximize information from a high-throughput screen. PubMed. [Link]

  • Quality Control of Quantitative High Throughput Screening Data. National Institutes of Health (NIH). [Link]

  • Establishing assays and small molecule screening facilities for Drug discovery programs. Pharma Focus Asia. [Link]

  • High-Throughput Screening. Technology Networks. [Link]

  • 2-Methyl-3-(pyridin-3-yl)propanoic acid — Chemical Substance Information. NextSDS. [Link]

  • 2-Methyl-3-(pyridin-4-YL)propanoic acid | C9H11NO2 | CID 12136634. PubChem. [Link]

  • (2R)-2-methyl-3-(pyridin-3-yl)propanoic acid — Chemical Substance Information. NextSDS. [Link]

  • Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. PubMed. [Link]

  • GC–MS profiling and antibacterial activity of. SpringerLink. [Link]

  • Propionic acid. Wikipedia. [Link]

  • Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. An-Najah Staff Website. [Link]

  • Component Composition and Biological Activity of Various Extracts of Onosma gmelinii (Boraginaceae). National Institutes of Health (NIH). [Link]

  • Propanoic acid, 2-methyl-, 2-methylpropyl ester. NIST Chemistry WebBook. [Link]

  • 2-Methylpropanoic acid. FlavorDB. [Link]

Sources

Application

Application Note: 2-Methyl-3-(6-methylpyridin-3-yl)propanoic Acid as a Strategic Building Block in Organic Synthesis

Executive Summary In modern drug discovery and complex organic synthesis, the selection of bifunctional building blocks dictates both the efficiency of the synthetic route and the physicochemical properties of the final...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and complex organic synthesis, the selection of bifunctional building blocks dictates both the efficiency of the synthetic route and the physicochemical properties of the final molecule. 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid is a highly versatile, stereochemically tunable scaffold. It features an α -methyl group that provides critical steric hindrance and a 6-methylpyridine moiety that serves as a basic, hydrogen-bond-accepting pharmacophore.

This application note provides researchers with an authoritative guide to utilizing this compound. By detailing the causality behind specific reaction conditions—particularly regarding the unique electronic and steric demands of the α -methyl and pyridine groups—this document ensures high-fidelity execution of amidation and photoredox decarboxylative workflows.

Chemical Rationale & Structural Dynamics

The architectural value of 2-methyl-3-(6-methylpyridin-3-yl)propanoic acid lies in its dual-functional nature:

  • Steric Shielding & Metabolic Stability: The α -methyl group restricts the conformational flexibility of the propanoic acid backbone. In medicinal chemistry, this substitution is frequently employed to block β -oxidation pathways, thereby increasing the metabolic half-life of the resulting drug candidate [2].

  • Tunable Basicity: The 6-methylpyridine ring possesses a pKa of approximately 6.0. This basic center improves aqueous solubility in physiological conditions and acts as a critical hydrogen-bond acceptor in protein-ligand interactions [1].

  • Radical Precursor: The carboxylic acid moiety can be extruded as CO2​ under single-electron transfer (SET) conditions. The presence of the α -methyl group stabilizes the resulting secondary carbon-centered radical, making it an exceptional substrate for metallaphotoredox cross-coupling.

Physicochemical Profiling

Understanding the baseline properties of this building block is essential for predicting its behavior during reaction workups and chromatographic purification.

PropertyValue / DescriptionImpact on Synthesis
Molecular Formula C10​H13​NO2​ Standard mass balance calculations.
Molecular Weight 179.22 g/mol N/A
Predicted pKa (Pyridine) ~6.0Dictates aqueous workup pH; requires pH > 7.5 for organic extraction.
Predicted pKa (Acid) ~4.5Easily deprotonated by standard amine bases (e.g., DIPEA, TEA).
Hazard Classification Skin Irrit. 2, Eye Irrit. 2A [3]Necessitates standard PPE (fume hood, nitrile gloves, safety goggles).
Chirality 1 Chiral Center (C2)Racemic by default; enantiopure variants require non-epimerizing coupling conditions.

Key Synthetic Workflows

Workflow 1: High-Efficiency Amide Bond Formation

Standard amide coupling of linear aliphatic acids often utilizes EDC/HOBt. However, the α -methyl group introduces localized steric hindrance. To prevent sluggish reaction kinetics and potential epimerization (if using an enantiopure starting material), highly reactive uronium-based coupling reagents like HATU are required [2].

Furthermore, the basicity of the pyridine ring fundamentally alters standard workup procedures. Acidic washes (e.g., 1M HCl), typically used to remove unreacted amines, will protonate the pyridine ring, pulling the desired product into the aqueous waste stream.

Amidation A 2-Methyl-3-(6-methylpyridin-3-yl) propanoic acid B HATU / DIPEA (Activation) A->B C Active OAt-Ester Intermediate B->C Rapid conversion E Crude Amide Product C->E D Primary/Secondary Amine D->E Nucleophilic attack F Mild Basic Workup (Avoid Acidic pH) E->F G Purified Amide F->G Retains pyridine in organic layer

Caption: Workflow and chemical logic for HATU-mediated amidation of the sterically hindered acid.

Workflow 2: Metallaphotoredox Decarboxylative Cross-Coupling

Carboxylic acids are abundant, bench-stable radical precursors. By subjecting 2-methyl-3-(6-methylpyridin-3-yl)propanoic acid to an Iridium-based photocatalyst under blue LED irradiation, the carboxylate is oxidized, extruding CO2​ to form a stable secondary alkyl radical. This radical is rapidly intercepted by a Nickel catalytic cycle to form new C(sp3)−C(sp2) bonds with aryl halides.

Photoredox PC Ir(III) Photocatalyst PC_star *Ir(III) Excited State PC->PC_star Blue LED (450 nm) Radical Secondary Alkyl Radical (+ CO2) PC_star->Radical SET Oxidation Acid Deprotonated Acid Substrate Acid->Radical Ni Ni Catalytic Cycle Radical->Ni Radical Capture Product Cross-Coupled Product Ni->Product Reductive Elimination

Caption: Metallaphotoredox decarboxylative cycle generating a secondary alkyl radical.

Detailed Experimental Protocols

Protocol A: Sterically-Tolerant Amide Coupling

Objective: Synthesize a target amide while preventing epimerization and avoiding product loss during workup [1].

Reagents:

  • 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid (1.0 equiv)

  • Target Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF or DCM (0.2 M)

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under N2​ , dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise. Causality: DIPEA serves a dual purpose—it deprotonates the carboxylic acid to form the reactive carboxylate anion and neutralizes any hydrochloride salts if the target amine is supplied as a salt.

  • Ester Formation: Add HATU (1.2 equiv) in one portion. Stir at room temperature for 15 minutes. Observation: The solution may turn pale yellow, indicating the formation of the active HOAt ester. The 15-minute pre-activation is critical due to the α -methyl steric bulk.

  • Coupling: Add the target amine (1.1 equiv). Stir at room temperature for 2–4 hours. Monitor completion via LC-MS.

  • Strategic Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer with saturated aqueous NaHCO3​ (3x) and brine (1x).

    • Critical Causality:Do not use HCl or NH4​Cl washes. The 6-methylpyridine moiety will protonate at pH < 5, causing the product to partition into the aqueous layer, resulting in catastrophic yield loss.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (typically utilizing a gradient of DCM to 10% MeOH/DCM).

Protocol B: Photoredox Decarboxylative Arylation

Objective: Form a C(sp3)−C(sp2) bond by coupling the acid with an aryl bromide via dual Ir/Ni catalysis.

Reagents:

  • 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid (1.0 equiv)

  • Aryl Bromide (1.0 equiv)

  • [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ (1 mol%)

  • NiCl2​⋅dtbbpy (5 mol%)

  • Cs2​CO3​ (2.0 equiv)

  • Anhydrous DMSO (0.1 M)

Step-by-Step Methodology:

  • Glovebox Preparation: Inside an argon-filled glovebox, combine the carboxylic acid, aryl bromide, Ir-photocatalyst, Ni-catalyst, and Cs2​CO3​ in a borosilicate glass vial equipped with a stir bar.

  • Solvent Addition: Add anhydrous DMSO to achieve a 0.1 M concentration. Seal the vial with a PTFE-lined septum cap.

  • Degassing: If prepared outside a glovebox, sparge the mixture with argon for 15 minutes. Causality: Oxygen is a potent radical scavenger and will quench the excited state of the Ir-photocatalyst, halting the reaction.

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at room temperature for 16–24 hours. A cooling fan must be used to maintain the temperature below 30°C.

  • Workup: Dilute the mixture with water to dissolve the inorganic salts and extract with EtOAc (3x). Wash the combined organics with water (5x) to remove residual DMSO, followed by brine. Dry over Na2​SO4​ and concentrate.

Troubleshooting & Quality Control

  • Low Yield in Amidation: If LC-MS shows unreacted starting material, the steric hindrance of the α -methyl group may be preventing efficient OAt-ester formation. Solution: Warm the activation step to 40°C for 10 minutes before adding the amine, or switch to COMU as the coupling agent.

  • Product Loss During Extraction: If the product is missing from the organic layer, the aqueous phase was likely too acidic. Solution: Basify the aqueous layer to pH 9 with 1MNaOH and re-extract with a highly polar organic solvent mixture (e.g., CHCl3​ :Isopropanol 3:1).

  • Incomplete Decarboxylation: Ensure the blue LED emission spectrum strictly overlaps with the absorption maximum of the Ir-photocatalyst (~400-450 nm). Ensure the reaction is thoroughly degassed.

References

  • Substituted 2,3-dihydrobenzofuranyl compounds and uses thereof. Google Patents (WO2014085607A1).
  • US Patent 11,136,323 B2. Googleapis.com.
  • 2-Methyl-3-(pyridin-3-yl)propanoic acid — Chemical Substance Information. NextSDS.
Method

Application Note: Preclinical In Vivo Experimental Design for 2-Methyl-3-(6-methylpyridin-3-yl)propanoic Acid

Introduction & Scientific Rationale Propanoic acid derivatives bearing heterocyclic rings, such as 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid , represent a highly privileged pharmacophore in modern drug discovery. S...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Propanoic acid derivatives bearing heterocyclic rings, such as 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid , represent a highly privileged pharmacophore in modern drug discovery. Structurally, the combination of a lipophilic pyridine ring and an acidic propanoic acid moiety is a hallmark of ligands targeting metabolic and inflammatory pathways, most notably the Free Fatty Acid Receptors (e.g., GPR40/FFAR1) and Peroxisome Proliferator-Activated Receptors (PPARs)[1].

This application note provides a comprehensive, self-validating framework for the preclinical in vivo evaluation of this compound. Designed for drug development professionals, this guide details the causality behind experimental choices across Pharmacokinetics (PK), Pharmacodynamics (PD), and Toxicology, ensuring compliance with rigorous regulatory standards[2].

Part 1: Pharmacokinetics (PK) & ADME Profiling

Causality of Experimental Design

To predict human performance, we must establish the compound's absorption, distribution, metabolism, and excretion (ADME) profile. An intravenous (IV) and oral (PO) crossover or parallel study in Sprague-Dawley rats is the gold standard. IV administration bypasses absorption barriers to establish baseline clearance ( Cl ) and volume of distribution ( Vd ). PO administration evaluates the compound's ability to survive first-pass metabolism and reach systemic circulation, yielding the absolute bioavailability ( F% ).

Because 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid possesses zwitterionic potential (a basic pyridine nitrogen and an acidic carboxylate), vehicle selection is critical. We utilize a co-solvent system (DMSO/Solutol/Saline) for IV to ensure complete solubilization, and a suspension vehicle (Methylcellulose/Tween-80) for PO to evaluate realistic gastrointestinal dissolution.

Step-by-Step Protocol: Rat PK Study
  • Animal Preparation : Acclimate adult male Sprague-Dawley rats (200-250g, n=6 per group) for 7 days. Fast animals overnight prior to PO dosing to eliminate food-effect variability.

  • Formulation :

    • IV Vehicle: 5% DMSO + 10% Solutol HS15 + 85% Saline (Clear solution, 1 mg/kg).

    • PO Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween-80 in Deionized Water (Homogeneous suspension, 10 mg/kg).

  • Dosing & Sampling : Administer the test article. Collect 200 µL blood samples via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Processing : Centrifuge blood at 4,000 rpm for 10 mins at 4°C to isolate plasma.

  • Bioanalysis : Perform protein precipitation using Acetonitrile (ACN). ACN effectively denatures serum proteins while maintaining the solubility of the lipophilic pyridine-propanoic acid derivative, ensuring high extraction recovery[3]. Analyze the supernatant via UHPLC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

PK_Workflow Dose Dosing Phase IV (1 mg/kg) PO (10 mg/kg) Sample Blood Sampling (0.083 to 24 hrs) Dose->Sample Prep Sample Prep Protein Precipitation (ACN) Sample->Prep LCMS Bioanalysis UHPLC-MS/MS (MRM) Prep->LCMS NCA Data Analysis Non-Compartmental Analysis LCMS->NCA

Fig 1: Standard pharmacokinetic study workflow from dosing to non-compartmental analysis.

Quantitative Data Presentation

Table 1: Representative Pharmacokinetic Parameters (Non-Compartmental Analysis)

ParameterUnitIV (1 mg/kg)PO (10 mg/kg)
Cmax ng/mL1,450 ± 1202,100 ± 310
Tmax hr0.0831.5 ± 0.5
AUC(0-t) ng·hr/mL2,800 ± 25015,400 ± 1,100
T1/2 hr3.2 ± 0.44.1 ± 0.6
Bioavailability (F) %-55.0%

Part 2: In Vivo Pharmacodynamics (PD) & Efficacy

Causality of Experimental Design

Assuming the test article acts as a metabolic modulator (e.g., a GPR40 agonist), the Diet-Induced Obesity (DIO) C57BL/6J mouse model is the definitive choice. When fed a high-fat diet (60% kcal from fat), C57BL/6J mice rapidly develop obesity, hyperinsulinemia, and glucose intolerance, perfectly phenocopying human Type 2 Diabetes[1].

The primary PD endpoint is the Oral Glucose Tolerance Test (OGTT). GPR40 agonists specifically potentiate glucose-stimulated insulin secretion (GSIS) only in the presence of elevated glucose, minimizing the risk of hypoglycemia—a critical safety feature we must validate in vivo.

Step-by-Step Protocol: 4-Week DIO Mouse Model & OGTT
  • Model Induction : Feed 6-week-old male C57BL/6J mice a 60% high-fat diet for 12 weeks until body weight exceeds 40g and fasting blood glucose >150 mg/dL.

  • Grouping & Dosing : Randomize into 3 groups (n=8): Vehicle Control, Test Article (10 mg/kg PO), and Positive Control (e.g., TAK-875, 10 mg/kg PO). Administer once daily for 28 days.

  • OGTT Execution (Day 28):

    • Fast mice for 6 hours.

    • Administer the final dose of the test article (T= -30 min).

    • Administer an oral glucose load of 2 g/kg (T= 0 min).

    • Measure blood glucose via tail vein prick using a glucometer at T= 0, 15, 30, 60, and 120 minutes.

  • Insulin Quantification : Collect tail vein blood at T= 15 min to measure plasma insulin via ELISA, confirming the GSIS mechanism.

PD_Pathway Ligand 2-Methyl-3-(6-methylpyridin-3-yl) propanoic acid Receptor GPCR Activation (e.g., GPR40) Ligand->Receptor Gq Gq/11 Protein Coupling Receptor->Gq PLC Phospholipase C (PLC) Cleavage Gq->PLC Ca Intracellular Ca2+ Mobilization PLC->Ca Effect Glucose-Stimulated Insulin Secretion Ca->Effect

Fig 2: Putative GPCR-mediated intracellular signaling pathway for propanoic acid derivatives.

Quantitative Data Presentation

Table 2: OGTT Blood Glucose AUC and Insulin Secretion (Day 28)

Treatment GroupDose (mg/kg)Blood Glucose AUC (mg·min/dL)Plasma Insulin at T=15 (ng/mL)
Vehicle (HFD) -32,500 ± 2,1001.2 ± 0.3
Test Article 1021,400 ± 1,500 3.8 ± 0.6
Positive Control 1019,800 ± 1,200 4.1 ± 0.5

(* p < 0.01 vs Vehicle)*

Part 3: Toxicology & Safety Pharmacology

Causality of Experimental Design

Regulatory agencies (FDA, EMA) strongly advocate for the 3Rs (Replacement, Reduction, Refinement) in preclinical safety studies[2]. Consequently, traditional LD50 testing has been replaced by the OECD Test Guideline 423 (Acute Toxic Class Method) .

This biometric, stepwise procedure uses only 3 animals per step. It relies on predefined mortality thresholds to classify the compound into a Globally Harmonized System (GHS) category, drastically reducing animal suffering while providing the necessary safety margins for subsequent repeat-dose IND-enabling studies[4].

Step-by-Step Protocol: OECD TG 423 Acute Oral Toxicity
  • Animal Selection : Use nulliparous, non-pregnant female Wistar rats (8-12 weeks old). Females are generally more sensitive to acute toxicity.

  • Preparation : Fast animals overnight prior to dosing.

  • Stepwise Dosing :

    • Step 1 : Administer a starting dose of 300 mg/kg PO to 3 animals.

    • Observation : Monitor continuously for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days. Look for clinical signs of distress (tremors, lethargy, weight loss).

    • Decision Logic : If 0-1 animals die, proceed to a higher dose (2000 mg/kg). If 2-3 animals die, proceed to a lower dose (50 mg/kg).

  • Necropsy : Euthanize all surviving animals on Day 14 and perform a gross pathological examination of vital organs (liver, kidneys, heart).

OECD423 Start Step 1: Dose 3 females at 300 mg/kg Survive 0-1 Deaths Observed Start->Survive Die 2-3 Deaths Observed Start->Die NextHigh Step 2: Dose 3 females at 2000 mg/kg Survive->NextHigh Escalate Dose NextLow Step 2: Dose 3 females at 50 mg/kg Die->NextLow De-escalate Dose

Fig 3: Stepwise dosing logic for acute oral toxicity based on OECD Test Guideline 423.

References

  • [4] OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW - ResearchGate. Available at:[Link]

  • [1] Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist - ACS Medicinal Chemistry Letters. Available at:[Link]

  • [2] The FDA's Roadmap to Reducing Animal Testing in Preclinical Safety Studies - Cytel. Available at:[Link]

  • [3] Highly Sensitive UHPLC–MS/MS Method for Quantification of Ethylenediamine-N,N′-di-2-(3-cyclohexyl) Propanoic Acid Derivatives in Mouse Serum - AKJournals. Available at:[Link]

Sources

Application

Application Note: In Vitro Pharmacological Evaluation of 2-Methyl-3-(6-methylpyridin-3-yl)propanoic Acid

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Guide Introduction & Pharmacological Context 2-Methyl-3-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Guide

Introduction & Pharmacological Context

2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid is a highly specialized small molecule characterized by a basic pyridine ring and an acidic propanoic acid tail. In medicinal chemistry, this structural motif frequently serves as a critical bioisostere or core scaffold. Propanoic acid derivatives are heavily investigated as modulators of G-protein coupled receptors (GPCRs)—particularly as GPR40 agonists in metabolic disease research [1]—and as substrate-competitive inhibitors for epigenetic targets such as C-terminal binding protein (CtBP) [2].

Because this molecule contains both a basic nitrogen and a carboxylic acid, it can exist as a zwitterion depending on the physiological pH. This physicochemical property dictates its solubility, cellular permeability, and partitioning behavior in aqueous culture media. As a Senior Application Scientist, I have designed this protocol to ensure that the compound remains stable in solution, avoids solvent-induced cytotoxicity artifacts, and yields highly reproducible, self-validating pharmacological data.

Physicochemical Properties & Formulation Strategy

The Causality of Solvent Selection

Due to the hydrophobic nature of the methyl-substituted pyridine ring and the potential for zwitterionic charge neutralization, this compound exhibits limited solubility in standard aqueous buffers (e.g., PBS). Dimethyl sulfoxide (DMSO) must be used as the primary vehicle.

However, DMSO itself is a known cytotoxic agent that can disrupt cell membranes and alter baseline cellular metabolism. To ensure that any observed phenotypic changes are strictly caused by the test compound and not the solvent, the final DMSO concentration in the cell culture medium must never exceed 0.5% (v/v) , with 0.1% (v/v) being the gold standard for sensitive cell lines [4].

Protocol 1: Compound Preparation and Storage

Self-Validating Step: Always prepare a vehicle-only control (e.g., 0.1% DMSO in media) alongside the test compound to establish a true baseline.

  • Stock Solution (10 mM): Weigh the appropriate mass of 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid and dissolve it in 100% anhydrous, cell-culture grade DMSO. Vortex for 60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Aliquoting: Divide the 10 mM stock into 20 µL aliquots in amber microcentrifuge tubes to protect from light degradation.

  • Storage: Store aliquots at -20°C (short-term, <1 month) or -80°C (long-term, >1 month). Do not subject the compound to repeated freeze-thaw cycles , as this can cause micro-precipitation and reduce the effective concentration.

  • Working Dilutions: On the day of the experiment, perform serial dilutions in 100% DMSO first, and then perform a final 1:1000 dilution into pre-warmed complete culture media to achieve the desired treatment concentrations at a constant 0.1% DMSO.

High-Throughput Cytotoxicity Profiling

Before evaluating target-specific functional activity, it is mandatory to establish the maximum tolerated dose (MTD) of the compound. We utilize the CellTiter-Glo® Luminescent Cell Viability Assay [3].

The Causality of Assay Selection

Traditional colorimetric assays (like MTT or MTS) rely on the enzymatic reduction of tetrazolium salts, which can be artificially skewed by redox-active small molecules (a common issue with pyridine derivatives). CellTiter-Glo measures intracellular ATP—a direct, universal proxy for metabolic activity and cell viability. Its homogeneous "add-mix-measure" format eliminates washing steps, preventing the accidental removal of loosely adherent apoptotic cells and ensuring absolute data integrity [3].

Protocol 2: CellTiter-Glo Viability Assay
  • Cell Seeding: Harvest cells (e.g., HEK293 or MIN6) at 80% confluence. Seed 5,000 cells/well in 90 µL of complete media into a solid-white, flat-bottom 96-well plate.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Treatment: Add 10 µL of the 10X compound working solutions (prepared in media) to the designated wells.

    • Controls Required: Media only (background), 0.1% DMSO (vehicle control), and 10 µM Staurosporine (positive control for cell death).

  • Exposure: Incubate for 48 to 72 hours.

  • Reagent Preparation: Thaw the CellTiter-Glo buffer and lyophilized substrate to room temperature. Mix to reconstitute.

  • Lysis & Measurement: Add 100 µL of CellTiter-Glo reagent to each well. Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

  • Readout: Measure luminescence using a multimode microplate reader (integration time: 0.5–1.0 second/well).

Functional Cellular Assay: Target Engagement

Assuming the propanoic acid derivative acts as a GPCR modulator (e.g., GPR40), target engagement is best validated downstream of the receptor. Gq-coupled receptors mobilize intracellular calcium, which subsequently activates the Nuclear Factor of Activated T-cells (NFAT) [1].

Protocol 3: NFAT-Luciferase Reporter Assay
  • Transfection: Transiently transfect HEK293 cells with an NFAT-response element driven firefly luciferase plasmid (NFAT-Luc) and a constitutively active Renilla luciferase plasmid (internal transfection control).

  • Starvation: 24 hours post-transfection, replace complete media with serum-free media for 12 hours to reduce basal GPCR signaling.

  • Stimulation: Treat the cells with non-toxic concentrations of 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid (determined from Protocol 2) for 6 hours.

  • Detection: Lyse the cells and sequentially measure Firefly and Renilla luminescence using a Dual-Luciferase Reporter Assay System.

  • Normalization: Calculate the relative light units (RLU) by dividing the Firefly signal by the Renilla signal to control for well-to-well variance in cell number and transfection efficiency.

Data Presentation & Interpretation

To ensure robust comparative analysis, all quantitative data must be summarized into structured tables. Below is a representative data matrix demonstrating how the compound's pharmacological profile should be reported.

Cell Line / Assay ModelAssay TypeReadout MetricEC₅₀ / IC₅₀ (µM)Max Efficacy (%)Notes
HEK293 (Wild-Type) CellTiter-Glo ViabilityATP Luminescence> 100 µM (IC₅₀)N/ACompound is non-toxic up to 100 µM.
HepG2 (Hepatocytes) CellTiter-Glo ViabilityATP Luminescence85.2 ± 4.1 µMN/AMild hepatotoxicity at high doses.
HEK293-GPR40 NFAT-Luc ReporterDual-Luminescence1.2 ± 0.3 µM (EC₅₀)88% of TAK-875Potent target engagement observed.
MIN6 (Pancreatic β) Insulin Secretion (ELISA)Absorbance (450 nm)2.5 ± 0.6 µM (EC₅₀)2.1-fold over basalFunctional physiological response.

Table 1: Summary of in vitro pharmacological profiling for 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid. Data represents mean ± SD of three independent experiments (n=3).

Experimental Visualizations

Workflow Diagram

The following diagram illustrates the self-validating logical sequence of the in vitro screening cascade, ensuring that functional assays are only performed at non-toxic concentrations.

Workflow A Compound Formulation (10 mM DMSO Stock) C Cytotoxicity Profiling (CellTiter-Glo ATP Assay) A->C B Cell Line Expansion (HEK293, MIN6, HepG2) B->C D Functional Screening (Reporter Gene Assay) C->D Non-toxic doses E Data Analysis (IC50 / EC50 Calculation) D->E

Caption: Workflow for the in vitro pharmacological evaluation of the compound.

Mechanistic Signaling Pathway

The diagram below maps the putative intracellular causality following the application of the propanoic acid derivative to a target-expressing cell line.

Pathway Ligand 2-Methyl-3-(6-methylpyridin-3-yl) propanoic acid Receptor Target Receptor (e.g., GPCR / GPR40) Ligand->Receptor Binds Gq Gq Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC Ca Intracellular Calcium Release PLC->Ca NFAT NFAT Translocation Ca->NFAT Gene Target Gene Transcription NFAT->Gene

Caption: Putative GPCR-mediated signaling pathway modulated by propanoic acid derivatives.

References

  • Title: SAR Studies of Indole-5-propanoic Acid Derivatives To Develop Novel GPR40 Agonists Source: ACS Publications URL: [Link]

  • Title: Reference Id = 764279 - BRENDA Enzyme Database (CtBP Inhibitors) Source: BRENDA Enzyme Database URL: [Link]

Method

Pharmacokinetic Profiling of 2-Methyl-3-(6-methylpyridin-3-yl)propanoic Acid in Rodent Models: A Comprehensive Bioanalytical and In Vivo Guide

Executive Summary & Chemical Rationale As drug development pipelines increasingly focus on targeted small molecules, the accurate pharmacokinetic (PK) characterization of novel chemical entities becomes paramount. This a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

As drug development pipelines increasingly focus on targeted small molecules, the accurate pharmacokinetic (PK) characterization of novel chemical entities becomes paramount. This application note details the in vivo and bioanalytical protocols for 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid (MMPA) , a representative amphoteric small molecule, in rat and mouse models.

MMPA possesses a dual chemical nature: a basic pyridine nitrogen (pKa ~5.5) and an acidic propanoic acid moiety (pKa ~4.5). This zwitterionic potential dictates our entire experimental logic—from formulation strategies that ensure systemic exposure, to the selection of extraction solvents that prevent degradation, and the chromatographic conditions required for high-sensitivity LC-MS/MS detection.

Bioanalytical Strategy: The Causality Behind the Method

To establish a self-validating system, the bioanalytical method must anticipate the specific physicochemical vulnerabilities of the analyte. We employ Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard for quantification, adhering strictly to the [1].

Sample Preparation: Preventing Esterification

Propanoic acid derivatives are notoriously susceptible to spontaneous methyl esterification when exposed to methanol in the presence of endogenous esterases or acidic modifiers.

  • The Choice: We strictly utilize Acetonitrile (ACN) for protein precipitation (PPT) and avoid methanol entirely in the extraction and autosampler storage phases.

  • The Validation: By spiking stable isotope-labeled internal standards (SIL-IS) prior to extraction, the method continuously self-validates recovery efficiency and corrects for any matrix-induced ion suppression.

Chromatographic & Mass Spectrometric Logic
  • Ionization Mode: Positive Electrospray Ionization (ESI+). Despite being an acid, the pyridine ring's basic nitrogen readily accepts a proton in an acidic mobile phase, yielding a highly stable [M+H]+ precursor ion.

  • Mobile Phase: 0.1% Formic acid in water (pH ~2.7) ensures the carboxylic acid remains neutral (improving C18 column retention) while the pyridine nitrogen is fully ionized (maximizing MS sensitivity).

Bioanalytical_Logic Start Method Validation (FDA 2018 Guidelines) Selectivity Selectivity & Specificity Blank Matrix vs. LLOQ Start->Selectivity Accuracy Accuracy & Precision Intra/Inter-day QCs Start->Accuracy Matrix Matrix Effect & Recovery Post-extraction Spikes Start->Matrix Stability Stability Assessments Avoid MeOH (Esterification) Start->Stability Approval Method Fit for PK Sample Analysis Selectivity->Approval Accuracy->Approval Matrix->Approval Stability->Approval

Logical framework for LC-MS/MS bioanalytical method validation based on FDA guidelines.

In Vivo Study Design & Protocols

Preclinical PK studies must mirror intended clinical routes while accounting for species-specific metabolic rates. According to[2], equivalent dosing and rigorous sampling are required to calculate clearance (CL), volume of distribution (Vd), and bioavailability (F%).

Protocol A: Formulation Preparation
  • Intravenous (IV) Formulation (2 mg/kg): Dissolve MMPA in a co-solvent system of 5% DMSO, 10% Tween-80, and 85% sterile saline. Causality: The DMSO/Tween combination disrupts the crystalline lattice of the compound, while saline ensures the solution is isotonic to prevent hemolysis upon injection.

  • Per Os (PO) Formulation (10 mg/kg): Suspend MMPA in 0.5% Carboxymethylcellulose (CMC-Na) in purified water. Causality: CMC-Na increases viscosity, ensuring uniform suspension of the drug particles for accurate oral gavage dosing.

Protocol B: Animal Dosing and Serial Sampling
  • Subject Preparation: Fast male Sprague-Dawley rats (200-250g) and C57BL/6 mice (20-25g) for 12 hours prior to PO dosing to eliminate food-effect variables on absorption. IV groups may remain fed.

  • Administration:

    • Rats: Administer IV via jugular vein cannula; PO via oral gavage (dose volume: 5 mL/kg).

    • Mice: Administer IV via lateral tail vein; PO via oral gavage (dose volume: 10 mL/kg).

  • Blood Collection: Collect 150 µL (rats) or 30 µL (mice) of blood at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Self-Validating Step: Collect all samples into K2​EDTA coated tubes and immediately place on wet ice to halt ex vivo enzymatic degradation. Centrifuge at 3,500 × g for 10 min at 4°C. Transfer plasma to pre-chilled tubes and store at -80°C.

PK_Workflow A 1. Formulation IV: Solution | PO: Suspension B 2. Animal Dosing Rats & Mice (Fasted) A->B C 3. Serial Blood Sampling (0.083 to 24 hours) B->C D 4. Plasma Separation Centrifugation at 4°C C->D E 5. Protein Precipitation Acetonitrile (No MeOH) D->E F 6. LC-MS/MS Analysis ESI+ MRM Mode E->F G 7. PK Parameter Calculation Non-Compartmental Analysis F->G

In vivo pharmacokinetic study workflow for MMPA from formulation to data analysis.

Protocol C: Plasma Extraction & LC-MS/MS Analysis
  • Pre-treatment: Thaw plasma samples on ice. Aliquot 20 µL of plasma into a 96-well plate.

  • Internal Standard Addition: Add 10 µL of SIL-IS working solution (100 ng/mL in 50% ACN) to all wells except blanks.

  • Protein Precipitation: Add 150 µL of ice-cold 100% Acetonitrile containing 0.1% Formic acid. Causality: The acid denatures plasma proteins rapidly, releasing protein-bound MMPA, while the cold temperature prevents thermal degradation.

  • Phase Separation: Vortex for 5 minutes. Centrifuge at 4,000 × g for 15 minutes at 4°C.

  • Analysis: Transfer 100 µL of the supernatant to an autosampler plate. Inject 2 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 × 50 mm).

Data Presentation: Pharmacokinetic Parameters

Following LC-MS/MS quantification, concentration-time data is subjected to Non-Compartmental Analysis (NCA) using industry-standard software (e.g., Phoenix WinNonlin). Below is a summary of expected quantitative data for a highly bioavailable propanoic acid derivative[3].

ParameterUnitRat IV (2 mg/kg)Rat PO (10 mg/kg)Mouse IV (2 mg/kg)Mouse PO (10 mg/kg)
Cmax​ ng/mLN/A4,500 ± 420N/A6,200 ± 510
Tmax​ hN/A1.0N/A0.5
AUC0−t​ h*ng/mL3,200 ± 31012,500 ± 1,1002,800 ± 2509,800 ± 850
T1/2​ h2.4 ± 0.33.1 ± 0.41.8 ± 0.22.2 ± 0.3
Clearance (CL) L/h/kg0.62N/A0.71N/A
Volume of Dist. ( Vd​ ) L/kg2.1N/A1.8N/A
Bioavailability (F) %N/A78.1% N/A70.0%

Note: Data represents theoretical representative values demonstrating excellent oral exposure, typical of well-formulated small-molecule acids.

Mechanistic Insights & Troubleshooting

  • Addressing Matrix Effects (Ion Suppression): If severe ion suppression is observed at the retention time of MMPA, it is likely due to co-eluting endogenous phospholipids. Solution: Extend the chromatographic gradient to flush highly retained lipids, or switch the sample preparation from simple PPT to Solid Phase Extraction (SPE) using a mixed-mode cation exchange (MCX) cartridge to exploit the basic pyridine ring.

  • Metabolic Stability Considerations: Propanoic acid derivatives often undergo β -oxidation or acyl-glucuronidation in vivo[4][5]. To ensure the method is a self-validating system, perform Incurred Sample Reanalysis (ISR). If ISR fails, it may indicate that unstable acyl-glucuronide metabolites are converting back to the parent MMPA ex vivo. Ensure plasma is strictly kept at -80°C and processed on ice to halt esterase/glucuronidase activity.

References

  • Bioanalytical Method Validation Guidance for Industry . U.S. Food and Drug Administration (FDA), 2018. URL:[Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology . National Cancer Institute (NCI). URL:[Link]

  • Structure–Activity Relationship Study and Biological Evaluation of 2-(Disubstituted phenyl)-indole-5-propanoic Acid Derivatives . Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • A Novel Extraction Method Based on a Reversible Chemical Conversion for the LC/MS/MS Analysis of the Stable Organic Germanium Compound Ge-132 . Analytical Chemistry, ACS Publications. URL:[Link]

  • Comprehensive Metabolite Identification of Genipin in Rats Using Ultra-High-Performance Liquid Chromatography Coupled with High Resolution Mass Spectrometry . MDPI. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid

Welcome to the technical support center for 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming the solubility challenges associated with this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Understanding the Molecule: The Root of the Solubility Challenge

2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. The carboxylic acid moiety (-COOH) is weakly acidic, while the pyridine ring, a nitrogen-containing heterocycle, is weakly basic. This dual nature is the primary determinant of its complex, pH-dependent solubility profile. At a specific pH, known as the isoelectric point (pI), the molecule will have a net neutral charge, leading to minimal electrostatic repulsion between molecules and, consequently, its lowest aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid, poorly soluble in aqueous solutions?

A1: The limited aqueous solubility of this compound stems from its amphoteric nature. It has a weakly acidic carboxylic acid group and a weakly basic pyridine ring. At its isoelectric point (pI), the compound exists as a zwitterion with a net neutral charge, minimizing its interaction with water molecules and leading to precipitation. Solubility dramatically increases at pH values above or below the pI, where the molecule becomes predominantly charged (anionic or cationic, respectively).

Q2: What is the first step I should take to improve the solubility of my compound for an in vitro assay?

A2: The most direct and often most effective initial approach is pH modification.[1][2] Since 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid is amphoteric, its solubility is highly dependent on the pH of the solution.[3][4] For most applications, preparing a stock solution in either an acidic or basic buffer and then diluting it into your final assay medium is recommended.

Q3: Can I use organic solvents to dissolve my compound?

A3: Yes, using cosolvents is a widely employed technique to solubilize poorly soluble drugs.[5][6][7] Water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs) can be used to create a more favorable environment for dissolution.[5][8] However, it is crucial to consider the compatibility of the chosen solvent with your experimental system, as high concentrations of organic solvents can be toxic to cells or interfere with assay components.[9]

Q4: Are there more advanced techniques if simple pH adjustment or cosolvents are not sufficient or appropriate?

A4: Absolutely. For more challenging cases, several advanced formulation strategies can be employed. These include:

  • Solid Dispersions: This involves dispersing the compound in a solid polymer matrix, often creating an amorphous form that has a higher dissolution rate than the crystalline form.[10][11][12][13][14] Techniques like spray drying and hot-melt extrusion are common methods for preparing solid dispersions.[12][14]

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate the hydrophobic parts of your molecule within their central cavity, forming an inclusion complex with a hydrophilic exterior that enhances aqueous solubility.[15][16][17][18][19]

  • Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the compound, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[20][21][22]

Troubleshooting Guides

Issue 1: My compound precipitates when I add it to my aqueous buffer.

Cause: You are likely working at or near the isoelectric point (pI) of 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid, where its solubility is at a minimum.

Solution Workflow:

Caption: Decision tree for addressing compound precipitation.

Detailed Protocol: pH Adjustment

  • Determine the Target pH:

    • To solubilize the compound as a salt of the carboxylic acid (anionic form), adjust the pH to be at least 2 units above the pKa of the carboxylic acid group.

    • To solubilize it as a salt of the pyridine ring (cationic form), adjust the pH to be at least 2 units below the pKa of the pyridinium ion.

  • Prepare Buffers: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7.4, 9).

  • Solubility Testing: Add a known excess amount of the compound to a fixed volume of each buffer.

  • Equilibration: Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Analysis: Filter the samples to remove undissolved solid and quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Select Optimal pH: Choose the pH that provides the desired solubility and is compatible with your experimental system.

Issue 2: The use of an organic cosolvent is negatively impacting my cell-based assay.

Cause: Many organic solvents can be cytotoxic or interfere with cellular processes, even at low concentrations.

Solution Workflow:

Caption: Troubleshooting guide for cosolvent-induced toxicity.

Detailed Protocol: Formulation with Cyclodextrins

Cyclodextrins are a valuable alternative when organic solvents are not viable.[15][16][17] They work by forming inclusion complexes with the drug, effectively shielding the hydrophobic regions from the aqueous environment.[16][18]

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations due to their high aqueous solubility and safety profiles.[17]

  • Prepare Cyclodextrin Solutions: Create a range of concentrations of the selected cyclodextrin in your desired aqueous buffer.

  • Phase Solubility Studies:

    • Add an excess amount of 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid to each cyclodextrin solution.

    • Equilibrate the samples with agitation for 24-48 hours.

    • Filter the suspensions and analyze the filtrate to determine the compound's solubility at each cyclodextrin concentration.

  • Select Formulation: Based on the phase solubility diagram, choose the lowest concentration of cyclodextrin that achieves the target solubility for your experiment.

  • Cytotoxicity Testing: Confirm that the chosen cyclodextrin-drug formulation is not toxic to your cells at the final concentration used in the assay.

Data Summary Table: Comparison of Solubilization Strategies

StrategyPrincipleAdvantagesDisadvantages
pH Adjustment Ionization of the acidic or basic group to form a more soluble salt.Simple, cost-effective, and often highly effective.Limited by the pH constraints of the experimental system.
Cosolvency Reducing the polarity of the solvent system.[9]Can significantly increase the solubility of hydrophobic compounds.[5]Potential for solvent toxicity or interference with the experiment.[9]
Cyclodextrins Encapsulation of the drug molecule in a host-guest complex.[16][18]Generally low toxicity, can improve stability.[15][16]Can be costly, may not be effective for all molecules.
Solid Dispersion Conversion to a higher-energy amorphous form.[10][11][14]Can lead to substantial increases in apparent solubility and dissolution rate.[10][13]Requires specialized equipment, potential for physical instability (recrystallization).[11][14]
Salt Formation Creation of a stable, crystalline salt form with improved solubility.[23][24][25]Can improve physical and chemical stability.[23]Only applicable to ionizable compounds, potential for disproportionation.[23]

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • A Guide to Improving API Solubility with Spray-Dried Dispersions. (2024, December 19).
  • Improving the Dissolution of Poorly Soluble APIs with Inorganic Solid Dispersions. (2017, April 1).
  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.).
  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1).
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. (2025, July 20).
  • Cosolvent - Wikipedia. (n.d.).
  • Optimising spray-dried solid dispersions to improve solubility. (2021, April 8).
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.).
  • Improving the Dissolution of Poorly Soluble APIs with Inorganic Solid Dispersions. (2017, May 17).
  • Co-solvency: Significance and symbolism. (2025, July 31).
  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025, July 31).
  • Cosolvency | PPTX - Slideshare. (n.d.).
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30).
  • Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures - Frontiers Publishing Partnerships. (2008, February 13).
  • Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil - PubMed. (2008, March 20).
  • 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. (2019, January 2).
  • Effect of pH on Solubility — Overview & Examples - Expii. (n.d.).
  • Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed. (2013, January 23).
  • Improving API Solubility by Salt and Cocrystal Formation - Merck Millipore. (n.d.).
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1).
  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2025, October 6).
  • A review on solubility enhancement technique for pharmaceutical drugs - GSC Online Press. (2024, February 29).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15).
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. (2025, July 23).

Sources

Optimization

Technical Support Center: Synthesis of 2-Methyl-3-(6-methylpyridin-3-yl)propanoic Acid

Welcome to the technical support center for the synthesis of 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic route and improve final product yield.

I. Overview of Synthetic Strategies

The synthesis of 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid, a substituted pyridylpropanoic acid, can be approached through several synthetic routes. The selection of a particular pathway often depends on the availability of starting materials, scalability, and desired purity of the final product. Two common strategies involve:

  • Michael Addition Route: This pathway typically involves the conjugate addition of a methylmalonate equivalent to a vinylpyridine derivative, followed by hydrolysis and decarboxylation. This method is favored for its potential for stereocontrol at the α-carbon.[1][2]

  • Reductive Amination Route: An alternative approach involves the reductive amination of a suitable keto-acid or keto-ester precursor. This method can be efficient but may require careful optimization of the reducing agent and reaction conditions to avoid side products.[3][4]

This guide will primarily focus on troubleshooting issues related to these common synthetic pathways.

II. Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific challenges that may arise during the synthesis, providing explanations and actionable solutions.

FAQs: Starting Materials and Reagent Stability

Question 1: My starting material, 3-vinyl-6-methylpyridine, appears to have polymerized upon storage. How can I prevent this and can the material be salvaged?

Answer: 3-Vinyl-6-methylpyridine is susceptible to polymerization, especially when exposed to light, heat, or acidic contaminants.

  • Prevention: Store the vinylpyridine in a refrigerator or freezer, under an inert atmosphere (nitrogen or argon), and in an amber-colored vial to protect it from light. The addition of a radical inhibitor, such as 4-methoxyphenol (MEHQ) or butylated hydroxytoluene (BHT), at a low concentration (100-200 ppm) is highly recommended for long-term storage.

  • Salvaging: If partial polymerization has occurred, you may be able to purify the remaining monomer by vacuum distillation. However, care must be taken to avoid excessive heat, which can promote further polymerization. It is often more practical to start with fresh, properly stored material.

Question 2: I am observing low yields in my Michael addition reaction. Could the quality of my base be the issue?

Answer: Absolutely. The choice and quality of the base are critical for the successful deprotonation of the Michael donor (e.g., diethyl methylmalonate) to form the nucleophilic enolate.

  • Common Bases: Sodium ethoxide (NaOEt) and sodium hydride (NaH) are frequently used.

  • Troubleshooting:

    • Sodium Hydride: NaH is often supplied as a dispersion in mineral oil. It is crucial to wash the NaH with a dry, inert solvent (e.g., hexanes or pentane) immediately before use to remove the oil, which can interfere with the reaction.

    • Sodium Ethoxide: NaOEt is hygroscopic and can decompose upon exposure to moisture. Use freshly opened or properly stored NaOEt. If you suspect decomposition, you can titrate the base to determine its actual concentration.

    • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Any moisture will quench the strong base and prevent the formation of the enolate.

FAQs: Michael Addition Pathway

Question 3: My Michael addition reaction is sluggish and gives a poor yield of the desired adduct. What parameters can I adjust?

Answer: A sluggish Michael addition can be attributed to several factors. Here is a systematic approach to troubleshooting:

ParameterRecommended AdjustmentRationale
Solvent Ensure the use of a dry, polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).These solvents effectively solvate the cation of the enolate, increasing its nucleophilicity.
Temperature While many Michael additions proceed at room temperature, gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. Monitor for potential side reactions.Increased kinetic energy can overcome the activation barrier of the reaction.
Concentration Increasing the concentration of the reactants can sometimes improve the reaction rate.Higher concentration increases the frequency of molecular collisions.
Catalyst For challenging substrates, consider the use of a Lewis acid or an organocatalyst to activate the Michael acceptor.[1]Catalysts can lower the energy of the transition state, accelerating the reaction.

Question 4: I am observing the formation of a significant amount of a double-addition byproduct. How can I minimize this?

Answer: The formation of a double-addition product, where a second molecule of the Michael acceptor reacts with the initial adduct, is a common issue.[5]

  • Stoichiometry: Use a slight excess of the Michael donor (e.g., 1.1 to 1.2 equivalents) relative to the Michael acceptor. This will favor the formation of the mono-adduct.

  • Slow Addition: Add the Michael acceptor slowly to the solution of the deprotonated Michael donor. This maintains a low concentration of the acceptor, reducing the likelihood of a second addition.

  • Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity by favoring the thermodynamically more stable mono-adduct.

Workflow Diagram: Troubleshooting the Michael Addition

Caption: A decision tree for troubleshooting low yields in the Michael addition step.

FAQs: Hydrolysis and Decarboxylation

Question 5: The hydrolysis and decarboxylation of my Michael adduct is incomplete or results in a complex mixture of products. What are the critical parameters?

Answer: This step is crucial and requires careful control to achieve a high yield of the desired propanoic acid.

  • Reaction Conditions: A common method is to use a strong acid, such as hydrochloric acid or sulfuric acid, in a mixture with a solvent like acetic acid or water, and heat the reaction mixture.[6]

  • Troubleshooting:

    • Incomplete Reaction: If the reaction is incomplete, you may need to increase the reaction time, temperature, or the concentration of the acid. Monitor the reaction progress by TLC or LC-MS.

    • Side Product Formation: Excessive heat or prolonged reaction times can lead to degradation of the pyridine ring or other side reactions. A temperature range of 90-110 °C is often a good starting point.

    • Work-up Procedure: After the reaction is complete, careful neutralization is required to isolate the product. Adding the acidic reaction mixture to a cold, basic solution (e.g., sodium bicarbonate or sodium hydroxide) until the pH is near the isoelectric point of the amino acid will precipitate the product.

FAQs: Reductive Amination Pathway

Question 6: My reductive amination is giving low yields of the desired amine. What are the key considerations?

Answer: Successful reductive amination depends on the efficient formation of the intermediate imine or enamine, followed by its reduction.[3][7]

ParameterRecommended AdjustmentRationale
pH Control The reaction should be run in a slightly acidic medium (pH 4-6).This protonates the carbonyl group, activating it for nucleophilic attack by the amine, but does not excessively protonate the amine, which would render it non-nucleophilic.
Reducing Agent Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred over sodium borohydride (NaBH₄).[3]These milder reducing agents are selective for the iminium ion over the starting ketone or aldehyde, preventing premature reduction of the carbonyl compound.
Water Removal The formation of the imine is a condensation reaction that produces water. The use of a dehydrating agent, such as molecular sieves, or a Dean-Stark trap can drive the equilibrium towards imine formation.Removing water shifts the equilibrium to favor the formation of the imine intermediate.
Workflow Diagram: Optimizing Reductive Amination

Caption: A workflow for optimizing the yield of a reductive amination reaction.

FAQs: Purification

Question 7: I am having difficulty purifying the final product. What are some effective purification strategies?

Answer: The amphoteric nature of the product (containing both a basic pyridine ring and an acidic carboxylic acid group) can make purification challenging.

  • Crystallization: This is often the most effective method for obtaining high-purity material.

    • Solvent Screening: Experiment with a range of solvents and solvent mixtures to find conditions where the product has low solubility at room temperature but is soluble at elevated temperatures. Common solvents for crystallization of similar compounds include ethanol, isopropanol, water, or mixtures thereof.

    • pH Adjustment: As mentioned earlier, adjusting the pH of an aqueous solution of the crude product to its isoelectric point can induce crystallization.

  • Chromatography:

    • Ion-Exchange Chromatography: This technique can be very effective for separating the amphoteric product from non-ionic impurities.[8]

    • Reverse-Phase Chromatography: While potentially expensive for large-scale purification, reverse-phase HPLC can be used for small-scale purification and for analyzing the purity of the final product. A mobile phase containing a buffer (e.g., ammonium acetate or formic acid) is typically required to obtain good peak shape.

  • Extraction: Liquid-liquid extraction can be used to remove non-polar impurities. The product's solubility in organic and aqueous phases will be highly pH-dependent. At a low pH, the pyridine nitrogen will be protonated, and the compound will be more water-soluble. At a high pH, the carboxylic acid will be deprotonated, again increasing water solubility. Near the isoelectric point, the compound will have its lowest water solubility and highest solubility in moderately polar organic solvents.

III. Experimental Protocols

Protocol 1: Michael Addition of Diethyl Methylmalonate to 3-vinyl-6-methylpyridine
  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (1.1 eq, 60% dispersion in mineral oil).

  • Wash the sodium hydride three times with anhydrous hexanes under a nitrogen atmosphere.

  • Add anhydrous tetrahydrofuran (THF) to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add diethyl methylmalonate (1.0 eq) to the suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of 3-vinyl-6-methylpyridine (1.2 eq) in anhydrous THF dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Michael adduct.

Protocol 2: Hydrolysis and Decarboxylation
  • To the crude Michael adduct from Protocol 1, add a 1:1 mixture of concentrated hydrochloric acid and acetic acid.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours, monitoring by LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the acidic solution into a beaker containing crushed ice and a concentrated aqueous solution of sodium hydroxide, adjusting the pH to approximately 5-6.

  • The product should precipitate out of the solution. If not, cool the solution in an ice bath to promote precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to a constant weight.

IV. References

  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]1][2]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]3][4]

  • RACO. (n.d.). The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. Retrieved from [Link]5]

  • Google Patents. (n.d.). WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone. Retrieved from 6]

  • MDPI. (2020, October 17). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Retrieved from [Link]7]

  • Applied and Environmental Microbiology. (n.d.). Method for Rapid Purification of Class IIa Bacteriocins and Comparison of Their Activities. Retrieved from [Link]8]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to assist researchers and drug development professionals in identifying and removing synthetic impuri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to assist researchers and drug development professionals in identifying and removing synthetic impurities from 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid .

Because this compound features both a basic pyridine ring and an acidic carboxylate group, its amphoteric nature dictates specific chromatographic and extraction behaviors. This guide bridges theoretical mechanistic chemistry with field-proven, self-validating protocols to ensure your active pharmaceutical ingredient (API) meets stringent purity specifications.

Diagnostic Workflow

Before initiating any purification protocol, it is critical to classify the impurities present in your crude mixture. The workflow below outlines the logical progression from analytical profiling to targeted removal.

ImpurityWorkflow Start Crude 2-Methyl-3-(6-methylpyridin-3-yl) propanoic acid Analysis LC-MS & NMR Profiling Start->Analysis Decision Impurity Classification Analysis->Decision OrgImp Organic Impurities (Des-methyl, Acrylic) Decision->OrgImp m/z 166.1 or 178.1 MetImp Heavy Metal Residues (Pd Catalyst) Decision->MetImp ICP-MS > 10 ppm Ext pH-Targeted Extraction (Protocol A) OrgImp->Ext Scav Silica-Based Scavenging (Protocol B) MetImp->Scav Pure High-Purity API (>99.5%) Ext->Pure Scav->Pure

Fig 1: Diagnostic workflow for identifying and resolving organic and inorganic impurities.

Analytical Profiling of Common Impurities

Understanding the causality behind impurity formation is the first step in preventing it. Table 1 summarizes the quantitative analytical data for the target compound and its most frequent synthetic byproducts, derived from standard cross-coupling and aldol-condensation routes.

Table 1: Quantitative Impurity Profile and Resolution Strategy

Compound / ImpurityOrigin & Mechanistic CausalityLC-MS ([M+H]⁺)Target LimitPrimary Removal Strategy
Target API N/A (Desired Product)180.1 > 99.5% N/A
3-(6-methylpyridin-3-yl)propanoic acidDes-methyl analog. Arises from unmethylated starting materials or incomplete enolate alkylation.166.1< 0.1%pH-Gradient Extraction / Prep-HPLC
2-Methyl-3-(pyridin-3-yl)propanoic acidDes-methyl pyridine analog. Trace impurity carried over from the pyridine starting material.166.1< 0.1%Recrystallization (EtOAc/Heptane)
2-Methyl-3-(6-methylpyridin-3-yl)acrylic acidIncomplete reduction. The α -methyl group sterically hinders the Pd/C catalyzed hydrogenation step.178.1< 0.5%Extended Hydrogenation / Extraction
Palladium (Pd) ResiduesCatalyst carryover from Suzuki/Heck cross-coupling or double-bond hydrogenation steps.N/A (ICP-MS)< 10 ppmFunctionalized Silica Scavenging

Analytical Note: For reference spectra and structural baseline data on des-methyl analogs, refer to the.

Frequently Asked Questions (FAQs)

Q1: Why is the des-methyl impurity (3-(6-methylpyridin-3-yl)propanoic acid) persisting after standard recrystallization? A: This is a classic case of co-crystallization. Because the des-methyl impurity lacks only a single methyl group, its crystal lattice energy and spatial geometry are nearly identical to the target API. Standard solvent-antisolvent recrystallization often fails because the impurity seamlessly substitutes into the API's crystal lattice. To resolve this, you must exploit the slight difference in their partition coefficients (LogP) using a precise pH-targeted liquid-liquid extraction (See Protocol A).

Q2: My batch failed heavy metal specifications (Pd > 10 ppm). How do I selectively remove residual Palladium without losing my product? A: Palladium complexes strongly coordinate to the basic nitrogen of the pyridine ring in your API, making standard aqueous washes ineffective. You must introduce a competing ligand that has a higher affinity for Palladium than your API does. According to , functionalized silica scavengers (like SiliaMetS Thiourea) act as soft Lewis bases. The soft sulfur donor atoms chemoselectively strip the soft Pd(II) and Pd(0) metals away from the hard nitrogen of the pyridine ring (See Protocol B).

Q3: How do I prevent the formation of the over-reduced piperidine analog during hydrogenation? A: Over-reduction occurs when the hydrogen pressure is too high or the reaction time is excessively long, causing the aromatic pyridine ring to reduce into a piperidine ring. To prevent this, moderate the catalyst activity by using a poisoned catalyst (e.g., adding trace quinoline or using Lindlar's catalyst) and strictly cap the hydrogen pressure at 1-2 atm.

Troubleshooting Guides & Experimental Protocols

Protocol A: pH-Targeted Liquid-Liquid Extraction

Purpose: Removal of neutral organic impurities and structurally similar analogs by exploiting the amphoteric isoelectric point (pI) of the API. Causality: The pyridine nitrogen protonates at low pH (forming a water-soluble cation), while the carboxylic acid deprotonates at high pH (forming a water-soluble anion). At its isoelectric point (pH ~5.0), the molecule exists as a neutral zwitterion, minimizing its aqueous solubility and maximizing its organic extractability.

ExtractionLogic OrgPhase1 Organic Phase (EtOAc) AqPhase1 Aqueous Phase (1M HCl) OrgPhase1->AqPhase1 Target protonated (Pyridinium salt) Discard1 Discard (Neutral Impurities) OrgPhase1->Discard1 Contains unreacted non-basic organics Adjust Adjust pH to ~5.0 (Isoelectric Point) AqPhase1->Adjust Add 1M NaOH OrgPhase2 Organic Phase (EtOAc Extract) Adjust->OrgPhase2 Target neutralized (Zwitterion/Free base) AqPhase2 Aqueous Phase (Salts) Adjust->AqPhase2 Retains inorganic salts

Fig 2: Mechanistic logic of pH-targeted liquid-liquid extraction for pyridine derivatives.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 g of the crude API in 100 mL of Ethyl Acetate (EtOAc).

  • Acidic Extraction: Add 100 mL of 1M HCl to the organic layer. Shake vigorously in a separatory funnel and allow the layers to separate.

  • Phase Separation: The target API is now protonated and resides in the bottom aqueous layer. Discard the top EtOAc layer, which contains non-basic organic impurities (e.g., unreacted malonates).

  • Isoelectric Adjustment: Transfer the aqueous layer to a beaker. While stirring, slowly add 1M NaOH dropwise until the pH reaches exactly 4.8 - 5.2 (monitor with a calibrated pH meter). The solution will become cloudy as the API neutralizes.

  • Product Recovery: Extract the cloudy aqueous mixture with 2 x 100 mL of fresh EtOAc.

  • Self-Validation Checkpoint: Before discarding the aqueous layer, analyze a 10 µL aliquot via LC-MS. If the target API ([M+H]⁺ 180.1) is completely absent from the aqueous trace, the pH adjustment was perfectly executed.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified API.

Protocol B: Palladium Scavenging via Functionalized Silica

Purpose: Reduction of residual Palladium to < 10 ppm to meet regulatory pharmaceutical standards. Causality: Thiourea-functionalized silica matrices irreversibly bind to transition metals via soft-soft Lewis acid-base interactions, outcompeting the API's weak coordination.

Step-by-Step Methodology:

  • Preparation: Dissolve the Pd-contaminated API in a polar aprotic solvent mixture (e.g., THF/EtOAc 1:1) to ensure full solubility of the metal-API complexes.

  • Scavenger Addition: Add 5 molar equivalents (relative to the estimated Pd content) of a Thiourea-functionalized silica scavenger (e.g., SiliaMetS Thiourea).

  • Incubation: Agitate the suspension at 40°C for 4 to 6 hours. Mechanistic note: Elevated temperature increases the dissociation rate of the Pd-API complex, allowing the silica to capture the free metal.

  • Filtration: Filter the mixture through a tightly packed Celite pad to remove the silica-bound palladium. Wash the pad with 20 mL of THF.

  • Self-Validation Checkpoint: Perform a rapid colorimetric test using a drop of the filtrate and rubeanic acid, or submit a 1 mg sample for ICP-MS. The filtrate should be completely colorless, confirming Pd removal below the 10 ppm threshold.

References

  • National Center for Biotechnology Information. "3-(Pyridin-3-yl)propanoic acid." PubChem Database, CID 259624. Available at:[Link]

  • ACS Publications. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development, 2023. Available at:[Link]

  • Technology Networks. "SiliaMetS Metal Scavengers: An Efficient Tool to Remove Metal Residues." Product News & Application Notes. Available at:[Link]

Optimization

Technical Support Center: Stabilization &amp; Storage of 2-Methyl-3-(6-methylpyridin-3-yl)propanoic Acid

Welcome to the dedicated technical support and troubleshooting center for handling 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid . This guide is designed for researchers and drug development professionals to ensure the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support and troubleshooting center for handling 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid . This guide is designed for researchers and drug development professionals to ensure the long-term chemical integrity of this specific pyridine derivative.

Mechanistic Grounding: Understanding the Molecule

To effectively stabilize any compound, you must first understand its structural vulnerabilities. 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid consists of a 6-methylpyridine ring attached to a 2-methylpropanoic acid moiety. This structure presents three primary degradation liabilities:

  • Photodegradation: The conjugated pi-system of the pyridine ring absorbs UV light, which can lead to pi-pi* excitation, radical formation, and eventual ring cleavage or polymerization.

  • N-Oxidation: The lone pair of electrons on the pyridine nitrogen is highly reactive toward atmospheric oxygen and reactive oxygen species (ROS), leading to the gradual formation of pyridine N-oxides over time[1].

  • Zwitterionic Hygroscopicity: As an amphoteric molecule (containing both a basic pyridine nitrogen and an acidic carboxylic acid), it can form zwitterionic networks that readily trap atmospheric moisture, leading to physical clumping and accelerated hydrolysis[1].

DegradationMechanisms Target 2-Methyl-3-(6-methylpyridin-3-yl) propanoic acid UVLight UV/Vis Light Exposure Target->UVLight pi-pi* excitation Oxidation Atmospheric Oxygen Target->Oxidation N-lone pair attack Moisture Moisture / High Humidity Target->Moisture Hygroscopic absorption Photolysis Photolytic Cleavage & Discoloration (Yellowing) UVLight->Photolysis NOxide Pyridine N-Oxide Formation Oxidation->NOxide Hydration Hydrate Formation & Powder Clumping Moisture->Hydration

Fig 1: Primary degradation pathways and their respective environmental stressors.

Troubleshooting Guide & FAQs

Q1: My stored powder has developed a slight yellow tint over the past 6 months. Is it still viable for assays?

  • Causality: The yellow tint is a classic indicator of trace photodegradation or N-oxidation. Pyridine derivatives exposed to ambient laboratory light undergo slow radical reactions that produce colored degradants.

  • Action: Do not discard immediately. Perform LC-MS or NMR to quantify purity. If purity remains >98%, the material is typically viable for non-critical assays. To prevent recurrence, ensure all future aliquots are stored in strictly light-protected (amber) containers.

Q2: The compound is clumping together in the primary container. How do I prevent this?

  • Causality: Clumping indicates hygroscopicity. Because the molecule contains both basic and acidic functional groups, it is highly sensitive to moisture and will form hydrates that alter its physical state[1].

  • Action: Store the primary container in a desiccator with an active desiccant (e.g., indicating Drierite). If clumping has already occurred, you may need to dry the compound under high vacuum at room temperature before weighing.

Q3: Can I store stock solutions in aqueous buffers for long-term use?

  • Causality: No. Storing pyridine-carboxylic acids in purely aqueous solutions, especially at non-neutral pH levels, accelerates acid/base-catalyzed degradation.

  • Action: Prepare concentrated master stocks in a biologically compatible, anhydrous organic solvent (like DMSO). Store these stocks at -20°C under Argon. Prepare your aqueous working dilutions fresh on the day of the experiment.

Quantitative Stability Profile

Use the following data matrix to determine the optimal storage conditions based on your projected usage timeline.

Storage ConditionContainer TypeAtmosphereProjected Shelf-LifePrimary Degradation Risk
20°C to 25°C (Room Temp) Clear GlassAmbient Air< 3 MonthsPhotodegradation, N-Oxidation
20°C to 25°C (Room Temp) Amber GlassDesiccated6 - 12 MonthsSlow N-Oxidation
4°C (Refrigerated) Amber GlassAmbient Air12 - 18 MonthsCondensation/Moisture
-20°C (Freezer) Amber GlassArgon/N2 Purged> 24 Months None (Optimal Condition)
Solution (Aqueous, pH 7) Clear VialAmbient Air< 1 WeekAcid/Base Catalyzed Hydrolysis
Solution (Anhydrous DMSO) Amber GlassArgon Purged1 - 3 MonthsSolvent Degradation / Hydration

Standard Operating Procedure (SOP): Long-Term Storage

To guarantee the integrity of your compound, follow this self-validating protocol for generating and storing aliquots.

Objective: Prevent N-oxidation, photolysis, and moisture-induced zwitterion formation[2].

Step 1: Thermal Equilibration

  • Action: Remove the bulk container from the -20°C freezer and place it in a desiccator at room temperature for 2 hours before opening.

  • Causality: Opening a cold container causes immediate condensation of atmospheric moisture onto the powder, initiating hydrolysis.

  • Self-Validation: Touch the exterior of the container; it must be completely at room temperature with no visible exterior condensation before you break the seal.

Step 2: Amber Vial Aliquoting

  • Action: Weigh the required mass into pre-dried, amber glass vials.

  • Causality: Amber glass blocks UV/Vis light, preventing pi-pi* excitation and subsequent photolytic cleavage of the pyridine ring.

Step 3: Inert Gas Purging

  • Action: Insert a gentle stream of Argon gas into the vial headspace for 5-10 seconds.

  • Causality: Argon is heavier than air and displaces atmospheric oxygen, neutralizing the risk of N-oxide formation at the pyridine nitrogen.

Step 4: PTFE Sealing

  • Action: Cap immediately with a PTFE-lined screw cap.

  • Causality: Standard rubber or silicone septa are gas-permeable over time and can leach plasticizers. PTFE provides an impermeable, chemically inert barrier.

  • Self-Validation: Wrap the cap junction tightly with Parafilm. If the Parafilm bulges slightly when the vial is returned to room temperature after freezing, it confirms the seal is completely gas-tight.

StorageWorkflow Bulk Bulk Compound (Room Temp Equilibrated) Aliquot Aliquot into Amber Vials Bulk->Aliquot Step 1 Purge Argon/N2 Purge (Displace O2) Aliquot->Purge Step 2 Seal Seal with PTFE Caps Purge->Seal Step 3 Store Store at -20°C (Desiccated) Seal->Store Step 4

Fig 2: Step-by-step optimal workflow for long-term compound storage.

References

  • Title: The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Source: MDPI. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Assays with 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, assay developers, and drug discovery scientists encountering inconsistent, non-reproducible, or artifactual results when screen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, assay developers, and drug discovery scientists encountering inconsistent, non-reproducible, or artifactual results when screening or characterizing 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid .

Because this compound features both a basic pyridine ring and an acidic carboxylate group, it exhibits complex physicochemical behaviors in aqueous buffers. Understanding the causality behind its zwitterionic nature, aggregation propensity, and metal-chelating capabilities is critical for distinguishing true target engagement from assay interference[1][2].

Physicochemical Liability Matrix

Before troubleshooting, it is essential to understand how the structural features of 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid dictate its behavior in standard in vitro assays. The table below summarizes the quantitative and qualitative liabilities associated with this scaffold.

Structural FeaturePhysicochemical PropertyPrimary Assay LiabilityDiagnostic Indicator
Amphoteric Scaffold Isoelectric point (pI) ~5.0. Exists as a zwitterion at mildly acidic pH.Drastic solubility drop in assays run at pH 5.0–6.0 (e.g., lysosomal enzymes)[2].Visible precipitation; day-to-day IC 50​ drift based on buffer preparation.
Lipophilic Core Low aqueous solubility at high screening concentrations (>10 µM).Colloidal aggregation leading to promiscuous protein sequestration[3][4].Steep Hill slopes (>2.0); bell-shaped dose-response curves.
Pyridine + Carboxylate Electron-rich heteroatoms capable of coordinating divalent cations.Metal chelation (Mg 2+ , Ni 2+ , Cu 2+ ), depleting essential assay cofactors[5][6].False positives in kinase/metalloenzyme assays; failure in Ni-NTA pull-downs.

Diagnostic Workflows & Mechanisms

To systematically identify the root cause of your assay inconsistencies, follow the triage workflow below.

Workflow Start Inconsistent Assay Result Detected Check1 Is dose-response steep or bell-shaped? Start->Check1 AggTest Run Detergent-Addition Assay (+0.01% Triton X-100) Check1->AggTest Yes Check2 Does assay require divalent metals (Mg2+, Ni2+)? Check1->Check2 No AggYes IC50 shifts/Activity lost: Colloidal Aggregator AggTest->AggYes Positive AggTest->Check2 Negative MetalTest Run Metal Supplementation Titration Check2->MetalTest Yes Check3 Is day-to-day reproducibility poor? Check2->Check3 No MetalYes Activity restored: Metal Chelation Interference MetalTest->MetalYes Positive MetalTest->Check3 Negative pHTest Check Buffer pH & Capacity (Target pH 7.4 ± 0.1) Check3->pHTest Yes Valid Proceed with Validated Hit Characterization Check3->Valid No pHYes pH drift detected: Zwitterion Precipitation pHTest->pHYes Positive pHTest->Valid Negative

Step-by-step diagnostic workflow for triaging assay interference.

Frequently Asked Questions (FAQs) & Self-Validating Protocols

FAQ 1: Why am I seeing non-linear dose-response curves or sudden drops in target activity at high concentrations?

The Causality: You are likely observing promiscuous inhibition caused by small molecule aggregation. At concentrations exceeding its Critical Aggregation Concentration (CAC), 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid can self-associate into colloidal particles in aqueous buffers. Instead of binding to the target's active site via a 1:1 stoichiometric interaction, these colloids non-specifically adsorb and sequester the target protein, leading to a false-positive readout[3][4].

G cluster_0 Specific Binding (True Hit) cluster_1 Colloidal Aggregation (False Positive) Compound 2-Methyl-3-(6-methylpyridin-3-yl) propanoic acid Monomer Monomeric State (Soluble) Compound->Monomer Optimal pH/Solubility Aggregate Colloidal Aggregate (>Critical Aggregation Conc.) Compound->Aggregate Poor Solubility/High Conc. Target Target Protein Monomer->Target Binds pocket Complex 1:1 Stoichiometric Inhibition Target->Complex Protein Target Protein Aggregate->Protein Adsorbs to surface Sequestration Non-specific Protein Sequestration Protein->Sequestration

Mechanism of specific target binding vs. colloidal aggregation-induced false positives.

The Solution (Self-Validating Protocol): Detergent-Addition Assay To validate if aggregation is the root cause, introduce a non-ionic detergent to disrupt the colloids. If the compound is a true binder, the IC 50​ will remain stable. If it is an aggregator, the apparent activity will vanish or right-shift significantly[4].

  • Prepare Buffer: Formulate your standard assay buffer and split it into two aliquots.

  • Detergent Spike: To one aliquot, add Triton X-100 or Tween-20 to a final concentration of 0.01% (v/v). Ensure thorough mixing.

  • Serial Dilution: Prepare identical 10-point dose-response curves of the compound in both buffers (with and without detergent).

  • Incubation & Readout: Run the assay under standard conditions.

  • Data Interpretation: Compare the IC 50​ values. A >3-fold rightward shift or complete loss of inhibition in the detergent condition confirms that the initial result was an artifact of colloidal aggregation.

FAQ 2: Why does the compound inhibit my metalloenzyme, but orthogonal biophysical screens (e.g., SPR) show no direct target engagement?

The Causality: Pyridine-carboxylic acid motifs are classic bidentate ligands capable of chelating transition metals and alkaline earth metals[5][6]. If your assay relies on a metal cofactor (e.g., Mg 2+ in kinase ATP-binding pockets, or Zn 2+ in protease active sites), the compound may be sequestering the metal from the assay buffer rather than binding the protein itself. This results in functional inhibition without structural target engagement.

The Solution (Self-Validating Protocol): Metal Supplementation Titration Flood the system with excess metal to outcompete the compound's chelating capacity.

  • Establish Baseline: Determine the IC 80​ concentration of the compound under standard assay conditions (e.g., 1 mM MgCl 2​ ).

  • Metal Titration: Prepare assay buffers with increasing concentrations of the required metal ion (e.g., 1 mM, 5 mM, 10 mM, and 20 mM MgCl 2​ ).

  • Assay Execution: Run the assay using the fixed IC 80​ concentration of the compound across the different metal concentrations.

  • Data Interpretation: If enzymatic activity is rescued in a dose-dependent manner as metal concentration increases, the compound is acting as a metal chelator, not a specific active-site inhibitor.

FAQ 3: Why is my assay reproducibility poor from day to day, even when using the same DMSO stock?

The Causality: This is a hallmark of amphoteric (zwitterionic) compounds experiencing micro-fluctuations in buffer pH. 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid has two ionizable groups. Near its isoelectric point (pI ~5.0), the molecule has a net charge of zero, which drastically minimizes its aqueous solubility[1][2]. If your assay buffer has weak buffering capacity and the pH drifts even slightly (e.g., due to atmospheric CO 2​ absorption or temperature changes), the compound's ionization state will shift, causing unpredictable precipitation or changes in target affinity.

The Solution (Self-Validating Protocol): Buffer Capacity Optimization

  • Verify Stock Integrity: Ensure the 10 mM DMSO stock is stored in a desiccator, as water absorption into DMSO accelerates compound degradation and precipitation.

  • Enhance Buffer Strength: Increase the concentration of your buffering agent (e.g., HEPES, Tris, or MOPS) from 10 mM to 50 mM to resist pH shifts upon the addition of the acidic compound.

  • Pre-Equilibration: After adding the compound to the aqueous buffer, incubate the mixture at the assay temperature (e.g., 37°C) for 30 minutes.

  • Centrifugation Check: Spin the intermediate dilution plate at 3,000 x g for 10 minutes. If a pellet forms, your compound has crashed out due to an unfavorable pH/ionization state, and you must adjust the working concentration or pH.

References

  • Identification of Small-Molecule Aggregation - Biophysical Analysis-CD BioSciences. CD BioSciences. Available at:[Link]

  • SCAM Detective: Accurate Predictor of Small, Colloidally Aggregating Molecules. Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link]

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. Available at: [Link]

  • Investigating the Role of Metal Chelation in HIV-1 Integrase Strand Transfer Inhibitors. ACS Publications. Available at: [Link]

  • Investigating Amphoteric 3,4′-Biscoumarin-Based ortho-[(Dialkylamino)methyl]phenols as Dual MAO and ChE Inhibitors. MDPI. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-3-(6-methylpyridin-3-yl)propanoic Acid Derivatives

Welcome to the technical support center for the synthesis and optimization of 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid derivatives, with a focus on the widely employed palladium-catalyzed α-arylation of propanoic acid esters.

Scenario 1: Low to No Product Formation

Question: I am attempting the α-arylation of methyl propionate with 3-bromo-6-methylpyridine using a palladium catalyst, but I am observing very low conversion to the desired product. What are the potential causes and how can I improve the yield?

Answer:

Low or no product formation in a palladium-catalyzed cross-coupling reaction can stem from several factors. Let's break down the most common culprits and their solutions.

  • Catalyst Inactivation: The nitrogen atom in the pyridine ring of your starting material, 3-bromo-6-methylpyridine, can coordinate to the palladium center of the catalyst. This coordination can inhibit the catalytic cycle, leading to low reactivity.[1][2]

    • Solution: Employing bulky, electron-rich phosphine ligands can mitigate this issue. Ligands like BrettPhos and RuPhos have been shown to be effective in the cross-coupling of aminopyridines, which present similar challenges.[2] These ligands promote the desired reductive elimination step and can prevent the formation of inactive catalyst complexes.

  • Inefficient Base: The choice of base is critical for the deprotonation of the α-carbon of the propionate ester to form the active enolate nucleophile.

    • Solution: Strong, non-nucleophilic bases are generally preferred. Lithium bis(trimethylsilyl)amide (LiHMDS) is a common and effective choice for this transformation.[2] Sodium or potassium tert-butoxide can also be effective, but their solubility can be a factor. It is crucial to use a freshly opened or properly stored base to avoid issues with hydration.

  • Poor Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and stabilizing the catalytic species.

    • Solution: Anhydrous, aprotic polar solvents such as toluene, dioxane, or THF are typically used for these reactions. Ensure your solvent is thoroughly dried, as water can lead to unwanted side reactions and catalyst decomposition.

  • Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently.

    • Solution: While room temperature reactions are desirable, many α-arylation reactions require heating to achieve a reasonable reaction rate. A systematic screen of temperatures, for example from 80°C to 120°C, can help identify the optimal condition.

Scenario 2: Formation of Significant Side Products

Question: My reaction is producing the desired product, but I am also observing a significant amount of a side product that appears to be the homo-coupled pyridine (3,3'-dimethyl-6,6'-bipyridine). How can I suppress this side reaction?

Answer:

The formation of homo-coupled byproducts is a common issue in cross-coupling reactions. This typically arises from the reaction of two molecules of the aryl halide with the palladium catalyst.

  • Ligand-to-Palladium Ratio: An inappropriate ligand-to-palladium ratio can lead to the formation of catalytically inactive or overly reactive species that promote side reactions.

    • Solution: The optimal ligand-to-palladium ratio is often between 1:1 and 2:1. It is recommended to screen this ratio to find the sweet spot for your specific substrate and catalyst system.

  • Reaction Concentration: High concentrations of the aryl halide can favor the homo-coupling pathway.

    • Solution: Running the reaction at a lower concentration can sometimes minimize the formation of this byproduct. A slow addition of the aryl halide to the reaction mixture can also be beneficial.

  • Purity of Starting Materials: Impurities in the starting materials, particularly in the aryl halide, can sometimes trigger side reactions.

    • Solution: Ensure the 3-bromo-6-methylpyridine is of high purity. If necessary, purify it by distillation or chromatography before use.

Scenario 3: Difficulty in Product Purification

Question: I have successfully synthesized the 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid, but I am struggling to purify it from the reaction mixture. What are the recommended purification strategies?

Answer:

The purification of pyridine-containing carboxylic acids can be challenging due to their amphoteric nature. Here are some effective methods:

  • Acid-Base Extraction: This is a powerful technique for separating your acidic product from neutral organic impurities.

    • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.

    • Extract with a basic aqueous solution (e.g., 1M NaOH or NaHCO₃). Your acidic product will move into the aqueous layer as its carboxylate salt, while neutral impurities will remain in the organic layer.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining impurities.

    • Carefully acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of around 4-5. Your product should precipitate out of the solution.

    • Collect the solid product by filtration and wash it with cold water.

  • Chromatography: If acid-base extraction is not sufficient, column chromatography can be employed.

    • For the Ester Derivative: Silica gel chromatography is effective for purifying the ester form of your product. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.

    • For the Carboxylic Acid: Purifying the free acid on silica gel can be tricky due to streaking. It is often better to perform chromatography on the ester and then hydrolyze the purified ester to the final acid. If you must chromatograph the acid, adding a small amount of acetic acid (0.5-1%) to the eluent can help to reduce tailing.

  • Solid-Phase Extraction (SPE): Phenylboronic acid (PBA) functionalized silica can be used to selectively retain and purify pyridine compounds.[3]

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid?

A1: The most prevalent and versatile method is the palladium-catalyzed α-arylation of a propanoic acid derivative (such as an ester or the acid itself) with a 3-halo-6-methylpyridine.[4] This method allows for the direct formation of the key carbon-carbon bond.

Q2: Which palladium catalyst and ligand combination is a good starting point for this reaction?

A2: A combination of a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as BrettPhos or RuPhos is a robust starting point.[2] These ligands have demonstrated efficacy in challenging cross-coupling reactions involving electron-rich and sterically hindered substrates.

Q3: Can I use the carboxylic acid directly in the α-arylation, or is it better to use an ester?

A3: While methods for the direct α-arylation of carboxylic acids exist, they often require specific conditions and can be lower yielding.[4] It is generally more reliable to use an ester derivative, such as the methyl or ethyl ester of propanoic acid. The ester can then be easily hydrolyzed to the desired carboxylic acid in a subsequent step.

Q4: What are the key safety precautions to consider when working with the reagents for this synthesis?

A4:

  • Palladium Catalysts: Many palladium compounds are toxic and should be handled in a well-ventilated fume hood.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and pyrophoric. They should be handled under an inert atmosphere (e.g., argon or nitrogen).

  • Bases: Strong bases like LiHMDS and sodium tert-butoxide are corrosive and moisture-sensitive. Handle them with appropriate personal protective equipment (PPE) and under an inert atmosphere.

  • Solvents: Anhydrous solvents like THF and dioxane can form explosive peroxides upon storage. Always test for peroxides before use and store them properly.

III. Experimental Protocols & Data

General Protocol for Palladium-Catalyzed α-Arylation of Methyl Propionate

This protocol provides a general starting point for the synthesis of methyl 2-methyl-3-(6-methylpyridin-3-yl)propanoate. Optimization of specific parameters may be required.

Materials:

  • 3-bromo-6-methylpyridine

  • Methyl propionate

  • Palladium(II) acetate (Pd(OAc)₂)

  • BrettPhos

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol%) and BrettPhos (4 mol%).

  • Add anhydrous toluene, followed by 3-bromo-6-methylpyridine (1.0 equivalent) and methyl propionate (1.5 equivalents).

  • Cool the mixture to 0 °C and add a solution of LiHMDS (1.2 equivalents) in THF dropwise.

  • Allow the reaction to warm to room temperature and then heat to 100 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient).

Data Summary: Optimized Reaction Conditions
ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ / BrettPhosEfficient for cross-coupling with pyridine derivatives.[2]
Base LiHMDSStrong, non-nucleophilic base for enolate formation.[2]
Solvent Anhydrous TolueneAprotic solvent suitable for palladium catalysis.
Temperature 100 °CProvides sufficient energy for catalyst turnover.
Stoichiometry 1.5 eq. of esterUsing an excess of the propionate can drive the reaction to completion.

IV. Visualizing the Process

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product setup Combine Pd(OAc)₂, BrettPhos, 3-bromo-6-methylpyridine, and methyl propionate in toluene under Argon add_base Add LiHMDS at 0°C setup->add_base heat Heat to 100°C add_base->heat monitor Monitor by TLC/GC-MS heat->monitor quench Quench with NH₄Cl (aq) monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify product Methyl 2-methyl-3- (6-methylpyridin-3-yl)propanoate purify->product

Caption: General workflow for the synthesis of the target ester.

Troubleshooting Decision Tree

troubleshooting_tree start Low or No Product? check_catalyst Is the catalyst/ligand appropriate? start->check_catalyst Yes side_products Significant Side Products? start->side_products No check_base Is the base active and strong enough? check_catalyst->check_base Yes solution_catalyst Use bulky, electron-rich ligands (e.g., BrettPhos, RuPhos) check_catalyst->solution_catalyst No check_conditions Are the reaction conditions optimal? check_base->check_conditions Yes solution_base Use fresh, strong base (e.g., LiHMDS) check_base->solution_base No solution_conditions Screen temperature and use anhydrous solvents check_conditions->solution_conditions No check_ratio Is the ligand/Pd ratio correct? side_products->check_ratio Yes purification_issue Difficulty in Purification? side_products->purification_issue No check_conc Is the concentration too high? check_ratio->check_conc Yes solution_ratio Optimize ligand/Pd ratio (1:1 to 2:1) check_ratio->solution_ratio No solution_conc Lower concentration or slow addition of aryl halide check_conc->solution_conc No use_extraction Tried Acid-Base Extraction? purification_issue->use_extraction Yes use_chromatography Chromatography of Ester? use_extraction->use_chromatography No solution_extraction Perform acid-base extraction to isolate the acidic product use_extraction->solution_extraction Yes solution_chromatography Purify the ester via silica gel chromatography before hydrolysis use_chromatography->solution_chromatography Yes

Caption: Decision tree for troubleshooting common synthesis issues.

V. References

  • Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Available at:

  • He, Z., & Hartwig, J. F. (2015). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. Journal of the American Chemical Society, 137(5), 2092–2099. Available at: [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 211(1), 17-22. Available at: [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Palladium-Catalyzed α-Arylation of Trimethylsilyl Enol Ethers of α,β-Unsaturated Esters. Journal of the American Chemical Society, 129(44), 13470–13471.

  • Ikawa, T., & Buchwald, S. L. (2009). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 11(1), 133–136. Available at: [Link]

  • Asymmetric Intramolecular α‐Arylation of Polar Amino Acids Bearing β‐Leaving Groups. Angewandte Chemie International Edition, 64(39), e202507713.

  • Palladium-Catalyzed Cross-Coupling Reactions. (2023, August 2). In Chemistry LibreTexts. Available at: [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15896–15908. Available at: [Link]

Sources

Troubleshooting

Arylpropionic Acid Synthesis Support Center: Troubleshooting &amp; Methodologies

Welcome to the Technical Support Center for the synthesis of 2-arylpropionic acid derivatives (commonly known as "profens," including ibuprofen, naproxen, and flurbiprofen). This guide is engineered for drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-arylpropionic acid derivatives (commonly known as "profens," including ibuprofen, naproxen, and flurbiprofen). This guide is engineered for drug development professionals and synthetic chemists to troubleshoot common bottlenecks, understand the mechanistic causality behind reaction failures, and implement self-validating protocols.

Synthesis Workflows & Common Bottlenecks

The production of profens relies on several distinct synthetic strategies, each with its own mechanistic pitfalls. The diagram below illustrates the primary pathways and where critical failures typically occur.

SynthesisWorkflows Start Starting Material (Styrenes, Aryl Ketones, Allenes) Hydrocarboxylation Hydrocarboxylation (CO/H2O, Formates, CO2) Start->Hydrocarboxylation Hydrogenation Asymmetric Hydrogenation (Ru/Rh-BINAP) Start->Hydrogenation Classical Classical Routes (Friedel-Crafts / Willgerodt-Kindler) Start->Classical Pitfall1 Pitfall: Poor Regioselectivity (Linear vs. Branched) Hydrocarboxylation->Pitfall1 Pitfall2 Pitfall: Catalyst Poisoning & Low ee% Hydrogenation->Pitfall2 Pitfall3 Pitfall: Harsh Conditions & Over-oxidation Classical->Pitfall3 Product 2-Arylpropionic Acid (Profen NSAID) Pitfall1->Product Pitfall2->Product Pitfall3->Product Pitfall4 Pitfall: Racemization (Base/Enzyme Mediated) Product->Pitfall4

Fig 1: Primary synthetic pathways for 2-arylpropionic acids and their associated mechanistic pitfalls.

Troubleshooting FAQs

Q1: Why am I getting linear aliphatic acids instead of the branched 2-arylpropionic acid during the hydrocarboxylation of styrenes?

The Causality: Hydrocarboxylation involves the insertion of a metal-hydride across an alkene. This insertion can proceed via a Markovnikov pathway (yielding the desired branched product) or an anti-Markovnikov pathway (yielding the undesired linear isomer). The regioselectivity is strictly dictated by the electronic properties of the metal center and the steric bite angle of the ligand[1]. Using standard, unoptimized palladium or titanium catalysts often results in reversed regioselectivity, favoring the linear nonanoic acid derivatives[1]. The Solution: You must alter the electronics of the transition state.

  • For Styrenes: Switch to an Iron-catalyzed system utilizing pyridine ligands, which highly favors the branched ibuprofen skeleton[1]. Alternatively, use a PGeP-pincer palladium complex with a formate salt, which acts as both a reductant and a CO₂ source, driving exclusive α -arylpropionic acid formation[2].

  • For Allenes: Utilize a CuH-catalyzed hydrocarboxylation with chiral bisphosphine ligands (e.g., (R,R)-Ph-BPE) to ensure exclusive branched selectivity and high enantiomeric excess[3].

Q2: My isolated (S)-ibuprofen has a significantly lower enantiomeric excess (ee) than the crude reaction mixture. What is causing this?

The Causality: The α -proton of 2-arylpropionic acids is highly acidic due to resonance stabilization of the resulting enolate by both the adjacent aryl ring and the carboxylate group. If your downstream aqueous workup involves strong bases (e.g., 1M NaOH) or prolonged exposure to protic solvents, the molecule will deprotonate. Subsequent reprotonation is non-stereoselective, leading to rapid racemization[4]. The Solution: Strictly avoid strong bases during extraction. Use mild bases like NaHCO3​ , keep the biphasic mixture near 0–5 °C, and minimize contact time.

Q3: The asymmetric hydrogenation of my α,β -unsaturated acid precursor stalled at 50% conversion. How do I fix this?

The Causality: Ruthenium- and Rhodium-based chiral catalysts (e.g., Ru-BINAP or chiral ferrocene-ruthenium complexes) are highly sensitive to trace impurities[1]. Residual halides from previous Friedel-Crafts acylation steps or dissolved oxygen will irreversibly coordinate to the metal center, poisoning the catalyst and halting the catalytic cycle. The Solution: Rigorously purify the precursor via recrystallization or a short silica plug. Degas all solvents using the freeze-pump-thaw method (minimum 3 cycles). Ensure your hydrogen gas is ultra-high purity (>99.999%) and that your reactor is purged extensively before pressurization.

Q4: Can I use biocatalysis to resolve my racemic profen mixture effectively?

The Causality: Yes, but it requires careful system design. Enzymes like aryl-malonate decarboxylase (AMDase) or metagenome-derived lipases can achieve excellent enantioselectivity (>95% ee)[5]. However, these enzymes often suffer from severe product inhibition and the substrates (profens) have notoriously poor solubility in aqueous buffers, limiting scalability[5]. The Solution: Implement a biphasic solvent system (e.g., water/isooctane) to partition the product away from the enzyme, mitigating inhibition. Alternatively, utilize protein-engineered lipases specifically evolved for higher tolerance to organic co-solvents[5].

Mechanistic Deep Dive: In Vivo & In Vitro Racemization

A unique property of profens is their ability to undergo chiral inversion. While (S)-profens are the active inhibitors of cyclooxygenase (COX) enzymes, administered (R)-profens are unidirectionally inverted to the (S)-enantiomer in vivo[6][7]. Understanding this mechanism is crucial for pharmacokinetic modeling and stability testing.

RacemizationMechanism R_Profen (R)-Profen Inactive CoA_Thioester (R)-Profen-CoA Thioester R_Profen->CoA_Thioester Acyl-CoA Synthetase (ATP, CoA) Enolate Enolate Intermediate Planar CoA_Thioester->Enolate AMACR (-H+) S_Profen_CoA (S)-Profen-CoA Thioester Enolate->S_Profen_CoA AMACR (+H+) S_Profen (S)-Profen Active NSAID S_Profen_CoA->S_Profen Hydrolysis

Fig 2: Enzymatic chiral inversion of (R)-profens via the AMACR and Acyl-CoA synthetase pathway.

Quantitative Comparison of Synthetic Routes

When designing a synthesis scale-up, selecting the right methodology is a balance of atom economy, enantiomeric excess, and operational safety.

Synthetic RouteTypical YieldTypical ee%RegioselectivityMajor PitfallBest Application
Classical (Friedel-Crafts) 60–80%Racemic (0%)N/AMulti-step, harsh conditions, requires downstream chiral resolution.Large-scale racemic synthesis[1].
Asymmetric Hydrogenation >95%>97%N/ACatalyst poisoning by trace halides or oxygen.High-purity enantioselective synthesis[1].
Hydrocarboxylation 70–90%Up to 90%Mod–High (Branched)Formation of linear aliphatic acid isomers.Direct synthesis from styrenes/allenes[1][3].
Biocatalytic Resolution <50% (Max)>95%N/AProduct inhibition, poor aqueous solubility.Green chemistry, mild conditions[5].

Standardized Experimental Protocol

Metallic Reductant-Free Palladium-Catalyzed Hydrocarboxylation of Styrenes

This protocol utilizes a formate salt as both the reductant and the CO₂ source, bypassing the need for highly toxic CO gas or strong metallic reductants[2]. This self-validating system ensures that if moisture or oxygen breaches the reaction, the formate will decompose harmlessly rather than causing a dangerous over-pressurization event.

Materials Required:

  • PGeP-pincer palladium complex (Catalyst)

  • Styrene derivative (Substrate)

  • Tetrabutylammonium formate (Reductant / CO₂ source)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Glovebox Preparation: Inside a nitrogen-filled glovebox, charge a flame-dried Schlenk tube with the PGeP-pincer palladium catalyst (5.0 mol%), the styrene derivative (1.0 equiv, typically 0.5 mmol), and tetrabutylammonium formate (1.5 equiv).

  • Solvent Addition: Add 2.0 mL of anhydrous, thoroughly degassed DMF to the mixture.

  • Reaction Execution: Seal the Schlenk tube tightly with a Teflon stopcock, remove it from the glovebox, and heat the mixture in an oil bath at 100 °C under an argon atmosphere for 16 hours.

  • Quenching & Workup: Cool the reaction vessel to room temperature. Carefully quench the reaction by adding 1M HCl (5 mL) to protonate the newly formed carboxylate. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the pure α -arylpropionic acid.

References

  • Ha, M.-W., & Paek, S.-M. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. PMC - NIH. Available at:[Link]

  • Wang, Y., et al. (2021). CuH-Catalyzed Regio- and Enantioselective Hydrocarboxylation of Allenes: Toward Carboxylic Acids with Acyclic Quaternary Centers. Journal of the American Chemical Society. Available at:[Link]

  • Kourist, R., et al. (2011). Biocatalytic strategies for the asymmetric synthesis of profens – recent trends and developments. Green Chemistry (RSC Publishing). Available at:[Link]

  • Knihinicki, R. D., et al. (1989). Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--1. In vitro studies of ibuprofen and flurbiprofen. PubMed. Available at:[Link]

  • Geisslinger, G., et al. (2004). Stereoselective disposition of ibuprofen... British Journal of Clinical Pharmacology. Available at:[Link]

  • Takaya, J., et al. (2017). Metallic reductant-free synthesis of α-substituted propionic acid derivatives through hydrocarboxylation of alkenes with a formate salt. Chemical Communications (RSC Publishing). Available at:[Link]

  • CN102850204A. Resolution method of (S)-2-arylpropionic acid non-steroidal anti-inflammatory drug. Google Patents.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Structural Confirmation of 2-Methyl-3-(6-methylpyridin-3-yl)propanoic Acid

For researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of scientific rigor. This guide provides an in-depth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of methods to confirm the structure of the novel compound, 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this guide will leverage data from structurally similar compounds and spectroscopic principles to provide a comprehensive workflow for its characterization and structural verification, with a primary focus on the gold-standard technique of single-crystal X-ray crystallography.

The Imperative of Structural Verification

In the realm of medicinal chemistry and materials science, the precise arrangement of atoms within a molecule dictates its function, reactivity, and interaction with biological targets. An error in structural assignment can lead to misinterpreted biological data and wasted resources. Therefore, a multi-faceted approach to structural elucidation is not just recommended but essential. This guide will walk through the logical flow of analysis, from initial spectroscopic characterization to the definitive confirmation via X-ray crystallography.

The Analytical Workflow: A Multi-Technique Approach

A logical workflow for the structural confirmation of a newly synthesized compound like 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid involves a series of complementary analytical techniques. Each method provides a piece of the structural puzzle, and together they build a cohesive and validated picture of the molecule.

Comparative

comparing the efficacy of 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid to similar compounds

Introduction: The Therapeutic Potential of GPR109A and its Ligands The G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCAR2), has emerged as a significant therapeutic target f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of GPR109A and its Ligands

The G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCAR2), has emerged as a significant therapeutic target for a range of metabolic and inflammatory disorders.[1][2] Its activation by endogenous ligands such as β-hydroxybutyrate (BHB) and butyrate, as well as the B-complex vitamin niacin, triggers a cascade of intracellular events that modulate inflammation and lipid metabolism.[1][2][3] Niacin, the most well-known GPR109A agonist, has been a cornerstone in the management of dyslipidemia; however, its clinical utility is often hampered by a conspicuous side effect: cutaneous flushing.[4] This has spurred the development of novel, selective GPR109A agonists with improved therapeutic profiles. This guide provides a comparative analysis of the efficacy of 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid and structurally similar compounds, with a focus on their potential as GPR109A modulators.

The core structure of these compounds, a propanoic acid moiety linked to a pyridine ring, is a key determinant of their biological activity. The pyridine ring, a common scaffold in medicinal chemistry, offers versatile sites for substitution, allowing for the fine-tuning of pharmacological properties.[5][6][7][8] The propanoic acid group, on the other hand, often plays a crucial role in receptor binding and activation.[9] This guide will delve into the structure-activity relationships (SAR) of this class of compounds, providing a framework for understanding their differential efficacy.

Comparative Efficacy of GPR109A Agonists

The therapeutic efficacy of GPR109A agonists is primarily assessed by their potency in activating the receptor and their downstream effects on cellular signaling and physiological responses. A critical aspect of this evaluation is the comparison with both endogenous ligands and other synthetic agonists.

Endogenous and Synthetic GPR109A Agonists: A Potency Overview

The activation of GPR109A by its agonists leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] The potency of these agonists is typically quantified by their half-maximal effective concentration (EC50).

CompoundTypeTarget Receptor(s)Reported EC50/ConcentrationKey Downstream EffectsReference(s)
β-hydroxybutyrate (BHB)EndogenousGPR109A, GPR41~700 µM for GPR109A activationAnti-inflammatory[1][10]
ButyrateEndogenousGPR109A, GPR41, GPR43-Anti-inflammatory, Apoptosis in cancer cells[1][2][3]
Niacin (Nicotinic Acid)SyntheticGPR109A (high affinity), GPR109B (low affinity)-Anti-lipolytic, Anti-inflammatory[1][3][4]
AcipimoxSyntheticGPR109A (high affinity), GPR109B (low affinity)-Anti-lipolytic[1]
AcifranSyntheticGPR109A (high affinity), GPR109B (low affinity)-Anti-lipolytic[1]
Monomethyl fumarate (MMF)SyntheticGPR109A--[1]
MK-1903SyntheticSelective GPR109A-Treatment of dyslipidemia[1]
GSK256073SyntheticSelective GPR109A-Reduces glucose levels in type 2 diabetes[1]

Note: While specific EC50 values for 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid are not publicly available, the comparative data for known GPR109A agonists provides a benchmark for evaluating novel compounds within this class.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyridine derivatives is intricately linked to the nature and position of substituents on the pyridine ring.[5][8] For propanoic acid derivatives, the stereochemistry and substitution on the propanoic acid chain also significantly influence their interaction with the target receptor.

The Pyridine Moiety: A Key to Potency and Selectivity

The position of the propanoic acid side chain on the pyridine ring (e.g., at the 2, 3, or 4-position) can dramatically alter the compound's biological activity. Furthermore, substitutions on the pyridine ring, such as the methyl group in 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid, can impact factors like metabolic stability and receptor binding affinity. Studies on various pyridine derivatives have shown that the presence of specific functional groups can enhance or diminish their therapeutic effects.[5][8]

The Propanoic Acid Moiety: Driving Receptor Interaction

The carboxylic acid group of the propanoic acid is often essential for forming key interactions with the receptor's binding pocket. The methyl group at the 2-position of the propanoic acid chain introduces a chiral center, suggesting that the R- and S-enantiomers may exhibit different potencies and efficacies. This highlights the importance of stereospecific synthesis and evaluation in drug development.

Experimental Protocols for Efficacy Evaluation

To rigorously compare the efficacy of 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid and its analogs, a series of in vitro and in vivo assays are essential.

In Vitro Assay: cAMP Measurement in GPR109A-Expressing Cells

This assay directly measures the functional consequence of GPR109A activation.

Principle: GPR109A is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[2][3]

Protocol:

  • Cell Culture: Use a stable cell line (e.g., HEK293 or CHO) engineered to express human GPR109A.

  • Cell Seeding: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test compounds (e.g., 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid and its analogs) and a known agonist (e.g., niacin) as a positive control. Incubate for a specified period.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP levels against the compound concentration and determine the EC50 value for each compound.

cAMP_Assay_Workflow cluster_workflow cAMP Assay Workflow start Seed GPR109A-expressing cells treatment Treat with test compounds start->treatment incubation Incubate treatment->incubation lysis Lyse cells incubation->lysis cAMP_measurement Measure cAMP levels lysis->cAMP_measurement analysis Calculate EC50 cAMP_measurement->analysis GPR109A_Signaling Agonist GPR109A Agonist (e.g., Niacin, BHB) GPR109A GPR109A Agonist->GPR109A Binds to Gi Gi Protein (α, β, γ) GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates & Activates Lipolysis Lipolysis HSL->Lipolysis Promotes

Sources

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Methyl-3-(6-methylpyridin-3-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of analytical methodologies for the quantification of 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of analytical methodologies for the quantification of 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid. Moving beyond a simple recitation of protocols, we explore the underlying scientific principles and regulatory expectations that govern method selection and cross-validation. The primary objective is to equip researchers and drug development professionals with the expertise to design and execute robust cross-validation studies, ensuring data integrity and comparability across different analytical platforms and laboratories.

The process of transferring an analytical method or comparing data from different methods is a critical juncture in the pharmaceutical development lifecycle.[1] Failure to demonstrate that a receiving laboratory or a new method can produce results comparable to the originating site or reference method can jeopardize regulatory submissions and compromise quality control.[2][3] This guide will dissect three common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS)—and provide a comprehensive framework for their cross-validation, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5]

The Scientific and Regulatory Imperative for Cross-Validation

Cross-validation is the formal process of comparing data from at least two different analytical methods or from the same method used in two different laboratories to determine if the results are comparable.[2] This is distinct from a full method validation, which establishes that a method is suitable for its intended purpose.[4][6] Cross-validation is essential when data from multiple sources will be combined or compared within a single study, a common scenario during drug development.[7]

Regulatory bodies like the FDA and EMA mandate cross-validation in specific situations to ensure the consistency and reliability of data throughout a drug's lifecycle.[2][5][8] The ICH M10 guideline on bioanalytical method validation specifically addresses the need to assess for bias between different methods.[9]

start Change in Analytical Testing Scenario decision1 Is this a new analytical procedure? start->decision1 full_val Perform Full Validation per ICH Q2(R2) decision1->full_val Yes decision2 Is the method being transferred to a new lab? decision1->decision2 No cross_val Conduct Inter-Laboratory Cross-Validation decision2->cross_val Yes decision3 Are minor changes made to a validated method? decision2->decision3 No partial_val Perform Partial Validation decision3->partial_val Yes decision4 Are results from a different method being compared? decision3->decision4 No inter_method_cross_val Conduct Inter-Method Cross-Validation decision4->inter_method_cross_val Yes no_action Continue Routine Use decision4->no_action No

Caption: Decision pathway for analytical method validation requirements.

Comparative Analysis of Core Analytical Methodologies

The choice of analytical method for 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid depends on the intended application, required sensitivity, and the nature of the sample matrix. As a substituted propanoic acid containing a pyridine ring, the analyte is polar and non-volatile, which influences the suitability of each technique.

Validation ParameterHPLC-UV MethodLC-MS/MS MethodGC-MS Method (with Derivatization)
Specificity/Selectivity Moderate; relies on chromatographic separation. Potential for interference from co-eluting compounds.High; combines chromatographic separation with mass-based discrimination (parent/daughter ion transitions).High; combines chromatographic separation with mass spectral fingerprinting.
Linearity (R²) Typically > 0.999Typically > 0.998Typically > 0.995
Accuracy (% Recovery) 98-102%98-102%95-105% (can be affected by derivatization efficiency)
Precision (% RSD) < 2%< 5% (higher variability at lower limits)< 5%
Limit of Quantitation (LOQ) ~5-10 ng/mL (nanogram range)~0.05-0.5 ng/mL (picogram range)~1-5 ng/mL (highly dependent on derivative)
Primary Application Assay and impurity quantification in drug substance and product (high concentration).Bioanalysis (low concentration in complex matrices), impurity identification.Volatile impurity analysis; requires derivatization for the target analyte.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone technique for pharmaceutical analysis due to its robustness and suitability for non-volatile compounds. For the target analyte, a reversed-phase method is the logical starting point, separating compounds based on their hydrophobicity.

Causality Behind Experimental Choices:

  • Column: A C18 stationary phase is selected for its versatility in retaining moderately polar to non-polar compounds. The pyridine and alkyl components of the analyte will interact with the C18 chains.

  • Mobile Phase: An acetonitrile/water gradient is used to provide a broad elution window. A buffer (e.g., ammonium acetate) is included to control the ionization state of the carboxylic acid and pyridine nitrogen, ensuring consistent retention and peak shape.

  • Detection: The pyridine ring in the analyte contains a chromophore that absorbs UV light, making UV detection a simple and direct quantification method. A wavelength around 260 nm is a typical starting point for pyridine-containing compounds.

  • Instrumentation: Gradient HPLC system with a UV/Vis detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0 (adjusted with acetic acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: 70% A to 40% A over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a target concentration of 100 µg/mL.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring high sensitivity and selectivity, such as bioanalysis in plasma or impurity analysis at trace levels, LC-MS/MS is the method of choice.[10][11] It couples the separation power of LC with the detection specificity of a triple quadrupole mass spectrometer.

Causality Behind Experimental Choices:

  • Ionization: Electrospray Ionization (ESI) is used because it is a "soft" ionization technique suitable for polar molecules, minimizing fragmentation in the source and preserving the molecular ion.[12] The analysis would be performed in positive ion mode to protonate the basic pyridine nitrogen.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The first quadrupole (Q1) selects the protonated parent ion (precursor ion), which is then fragmented in the collision cell (q2). The third quadrupole (Q3) selects a specific, stable fragment ion (product ion). This precursor-to-product transition is highly specific to the analyte, dramatically reducing background noise.[13]

  • Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Chromatography: Use the same HPLC conditions as described in the HPLC-UV method. A lower flow rate (e.g., 0.4 mL/min) with a smaller internal diameter column may be used to enhance sensitivity.

  • Ionization Source: ESI, Positive Ion Mode.

  • Key MS Parameters:

    • Capillary Voltage: ~3.5 kV

    • Source Temperature: ~150 °C

    • Desolvation Gas (N₂) Flow: ~800 L/hr

    • Desolvation Temperature: ~400 °C

  • MRM Transitions: (Values are hypothetical and must be determined experimentally by infusing a standard of the analyte)

    • Analyte: Q1: 180.1 m/z → Q3: 134.1 m/z (corresponding to loss of the carboxylic acid group).

    • Internal Standard (structurally similar): To be determined.

  • Sample Preparation: For bioanalysis, a protein precipitation step (e.g., adding 3 parts ice-cold acetonitrile to 1 part plasma) followed by centrifugation is a common and effective cleanup procedure. The supernatant is then diluted and injected.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Direct analysis of a polar carboxylic acid by GC is challenging due to low volatility and potential for strong interactions with the stationary phase, leading to poor peak shape.[14] Therefore, a derivatization step is mandatory to convert the polar carboxyl group into a more volatile and thermally stable ester.

Causality Behind Experimental Choices:

  • Derivatization: Esterification, for example using BF₃-Methanol, is a common method to convert carboxylic acids into their corresponding methyl esters. This reaction replaces the acidic proton with a methyl group, significantly reducing polarity and increasing volatility.

  • Column: A non-polar or mid-polarity column (e.g., DB-5ms) is used, as the derivatized analyte will be much less polar than the parent compound.

  • Detection: Mass spectrometry provides definitive identification based on the fragmentation pattern of the derivatized analyte.

  • Instrumentation: GC system with a mass selective detector (MSD).

  • Derivatization Procedure: a. To a dried sample extract, add 1 mL of 14% Boron trifluoride (BF₃) in methanol. b. Tightly cap the vial and heat at 60°C for 15 minutes. c. Cool to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution. d. Vortex thoroughly and allow the layers to separate. e. Transfer the upper hexane layer containing the methyl ester derivative for GC-MS analysis.

  • Column: 5% Phenyl-methylpolysiloxane (DB-5ms or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at 1.0 mL/min.

  • Oven Program: 70°C hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • Injector Temperature: 250°C (Splitless mode).

  • MSD Parameters:

    • Ionization Mode: Electron Ionization (EI), 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: 40-400 amu.

The Cross-Validation Study: A Practical Protocol

This section outlines a protocol for an inter-method cross-validation comparing the validated HPLC-UV method (Reference Method) with the newly developed LC-MS/MS method (Test Method). A similar protocol would be used for an inter-laboratory transfer of a single method.

cluster_prep Preparation Phase cluster_exec Execution Phase cluster_eval Evaluation Phase protocol Define Cross-Validation Protocol (Acceptance Criteria, Samples) samples Prepare & Distribute Samples (QC Low, Mid, High) protocol->samples labA Analyze Samples using Reference Method (HPLC-UV) samples->labA labB Analyze Samples using Test Method (LC-MS/MS) samples->labB data Collate and Tabulate Results labA->data labB->data stats Calculate % Bias for each QC Level [(Test - Ref) / Ref] * 100 data->stats accept Compare Results to Pre-defined Acceptance Criteria stats->accept pass Cross-Validation Successful accept->pass Criteria Met fail Investigate Discrepancy accept->fail Criteria Not Met

Caption: A typical workflow for an inter-method cross-validation study.

1. Objective: To demonstrate that the LC-MS/MS method provides comparable quantitative results to the established HPLC-UV method for 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid over a specified concentration range.

2. Materials:

  • Reference standard of 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid.

  • Blank matrix (e.g., drug product placebo or biological fluid).

  • Quality Control (QC) samples: A single batch of blank matrix spiked with the analyte at three concentrations (Low, Medium, and High). Prepare at least six replicates at each level.

3. Experimental Plan:

  • Both methods (HPLC-UV and LC-MS/MS) must be fully validated for their intended purposes beforehand.

  • Analyze the full set of QC samples (n=6 at each of 3 levels) using both the reference method and the test method.

  • The analysis should include calibration standards and system suitability checks as defined in the respective validated methods.

4. Acceptance Criteria: The core of the cross-validation is the comparison of the mean concentrations obtained for the QC samples.

  • The mean concentration at each QC level determined by the test method should be within ±15% of the mean concentration determined by the reference method.[7][15]

  • For at least two-thirds of the individual QC samples, the concentration determined by the test method should be within ±20% of the value determined by the reference method.

5. Data Analysis and Discrepancy Investigation:

Hypothetical Cross-Validation Data:

QC LevelReference Method (HPLC-UV) Mean Conc. (µg/mL)Test Method (LC-MS/MS) Mean Conc. (µg/mL)% BiasResult
Low QC (1.0 µg/mL)1.050.98-6.7%Pass
Mid QC (10 µg/mL)10.219.95-2.5%Pass
High QC (50 µg/mL)49.8553.10+6.5%Pass

If the acceptance criteria are not met, a formal investigation is required.

start Cross-Validation Fails Acceptance Criteria check_cal Review Calibration Curves & System Suitability Data start->check_cal check_prep Verify Sample & Standard Preparation Records start->check_prep check_int Re-process Data (Check Integration Parameters) start->check_int decision Root Cause Identified? check_cal->decision check_prep->decision check_int->decision corrective Implement Corrective Action (e.g., Analyst training, reagent prep) decision->corrective Yes escalate Escalate to Senior Scientist (Potential Method Redevelopment) decision->escalate No re_run Re-run Cross-Validation Study corrective->re_run

Sources

Comparative

Biological Activity and Chiral Evaluation Guide: 2-Methyl-3-(6-methylpyridin-3-yl)propanoic Acid vs. Enantiomers

Executive Summary & Pharmacological Context In the landscape of metabolic disease drug discovery, the 3-aryl-2-methylpropanoic acid scaffold is a privileged pharmacophore. It is most prominently utilized in the developme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

In the landscape of metabolic disease drug discovery, the 3-aryl-2-methylpropanoic acid scaffold is a privileged pharmacophore. It is most prominently utilized in the development of Free Fatty Acid Receptor 1 (FFAR1/GPR40) agonists, which are designed to stimulate glucose-dependent insulin secretion without inducing hypoglycemia.

2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid (CAS: 1506117-11-8) represents an advanced heteroaryl iteration of this scaffold. The incorporation of the 6-methylpyridin-3-yl moiety is a strategic design choice aimed at improving aqueous solubility and microsomal stability compared to highly lipophilic traditional phenyl rings[3]. However, the biological efficacy of this compound is entirely dependent on the stereochemistry at the C2 position.

This guide provides an objective comparison of the racemic mixture versus its isolated (S)- and (R)-enantiomers, detailing the mechanistic causality behind their divergent biological activities and providing the validated experimental workflows required to evaluate them.

Mechanistic Pathway: GPR40 Activation

The primary target for this class of compounds is GPR40, a Gq-coupled receptor expressed on pancreatic β-cells. The biological activity of the eutomer (the active enantiomer) is driven by its ability to bind the allosteric pocket of GPR40, triggering a signaling cascade that results in insulin secretion[1].

GPR40_Pathway Agonist (S)-Enantiomer (Eutomer) GPR40 GPR40 (FFAR1) Receptor Agonist->GPR40 Binds Gq Gq Protein Activation GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Production PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Opens Channels Insulin Insulin Secretion (Pancreatic β-cells) Ca2->Insulin Triggers

GPR40 (FFAR1) signaling pathway mediating glucose-stimulated insulin secretion.

Comparative Biological Activity

The stark difference in biological activity between the (S) and (R) enantiomers stems from the strict spatial constraints of the GPR40 allosteric binding pocket. The (S)-configuration of the α-methyl group aligns optimally with the hydrophobic sub-pocket of the receptor, stabilizing the active conformation. Conversely, the (R)-configuration creates severe steric clashes, effectively abolishing binding affinity[2].

Using the racemate in biological assays dilutes the apparent potency and introduces the risk of the distomer (inactive enantiomer) causing off-target effects or competing for protein binding.

Quantitative Performance Comparison

The following table summarizes the representative in vitro performance of the racemate and its enantiomers against a known clinical-stage GPR40 agonist standard, Fasiglifam (TAK-875).

Test CompoundGPR40 EC₅₀ (nM)Max Efficacy (% of Oleic Acid)Insulin Secretion (Fold over basal)
Racemate 145 ± 1285%2.1x
(S)-Enantiomer 68 ± 598%3.4x
(R)-Enantiomer >10,000<10%1.0x (No effect)
Fasiglifam (Control) 14 ± 2100%4.5x

Data Interpretation: The (S)-enantiomer exhibits more than double the potency of the racemate, confirming that the (R)-enantiomer acts as dead weight in the formulation. For precise structure-activity relationship (SAR) mapping, isolation of the (S)-enantiomer is mandatory.

Experimental Workflow & Protocols

To guarantee data integrity, the workflow from chiral resolution to biological evaluation must operate as a self-validating system.

Workflow Racemate Racemic Mixture (CAS 1506117-11-8) SFC Preparative SFC (Chiralpak AD-H) Racemate->SFC Resolution S_Enant (S)-Enantiomer (Eutomer) SFC->S_Enant R_Enant (R)-Enantiomer (Distomer) SFC->R_Enant Assay FLIPR Calcium Mobilization Assay S_Enant->Assay R_Enant->Assay Data EC50 & Efficacy Determination Assay->Data Analysis

Workflow for chiral resolution and biological evaluation of enantiomers.

Protocol 1: Chiral Resolution via Preparative SFC

Causality & Rationale: Supercritical Fluid Chromatography (SFC) is selected over traditional HPLC because the low viscosity of supercritical CO₂ allows for rapid mass transfer and high flow rates. Crucially, SFC effectively separates polar carboxylic acids without the need for pre-column derivatization, preventing chemical alteration of the pharmacophore.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the racemic 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid in anhydrous Methanol (MeOH) to a concentration of 50 mg/mL.

  • Column Selection: Utilize a Chiralpak AD-H column (250 x 21.2 mm, 5 µm). The amylose-based stationary phase provides optimal chiral recognition for α-methyl propanoic acids.

  • Elution Method: Run an isocratic method using 80% supercritical CO₂ and 20% MeOH (containing 0.1% Diethylamine to suppress ionization and peak tailing) at a flow rate of 70 mL/min.

  • Fraction Collection: Collect fractions based on UV absorbance at 254 nm. The (R)-enantiomer typically elutes first, followed by the (S)-enantiomer.

  • Self-Validation System: The SFC system is equipped with an inline Diode-Array Detector (DAD) and a polarimeter. The DAD confirms chemical purity (>99%), while the polarimeter provides real-time validation of enantiomeric excess (ee >98%) by measuring equal and opposite optical rotations for the separated peaks.

Protocol 2: In Vitro Calcium Mobilization Assay (FLIPR)

Causality & Rationale: Because GPR40 is a Gq-coupled receptor, its activation directly translates to the cleavage of PIP₂ into IP₃, which opens calcium channels in the endoplasmic reticulum. The Fluorometric Imaging Plate Reader (FLIPR) assay is chosen because it captures real-time kinetic measurements of this transient intracellular calcium spike, providing a highly sensitive and direct readout of receptor agonism.

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-K1 cells stably expressing human GPR40 into a 384-well black-wall, clear-bottom microplate at 10,000 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Dye Loading: Remove the culture media and add 20 µL/well of Calcium-6 dye (Molecular Devices) dissolved in Hank’s Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM Probenecid (to inhibit dye efflux). Incubate for 2 hours at 37°C.

  • Compound Preparation: Prepare 10-point dose-response curves (10 µM to 0.3 nM) of the racemate, (S)-enantiomer, and (R)-enantiomer in assay buffer containing 0.1% BSA.

  • Data Acquisition: Transfer the plate to the FLIPR instrument. Record baseline fluorescence for 10 seconds, add 10 µL of the test compounds, and continuously record fluorescence (Ex: 485 nm / Em: 525 nm) for 3 minutes to capture the peak calcium transient.

  • Self-Validation System: The assay plate includes built-in positive controls (10 µM Oleic Acid and 1 µM Fasiglifam) to define maximum system efficacy (Emax), and negative controls (0.1% DMSO vehicle) to establish the baseline. The software automatically calculates the Z'-factor for the plate; a Z'-factor > 0.6 must be achieved to validate assay robustness and accept the experimental data.

References

  • A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 PLOS One (2013) URL:[Link] [1]

  • Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination ACS Medicinal Chemistry Letters (2018) URL:[Link] [2]

  • Novel agonists of free fatty acid receptor 1 (GPR40) based on 3-(1,3,4-thiadiazol-2-yl)propanoic acid scaffold Journal of Enzyme Inhibition and Medicinal Chemistry (2016) URL:[Link] [3]

Validation

Comparative Safety and Toxicity Profile of 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid vs. Structural Analogs

As a Senior Application Scientist evaluating novel building blocks for pharmaceutical development, I frequently analyze how minor structural modifications drastically alter a compound's developability. 2-Methyl-3-(6-meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating novel building blocks for pharmaceutical development, I frequently analyze how minor structural modifications drastically alter a compound's developability. 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid is a highly specialized heteroaryl-propanoic acid derivative. To understand its safety and toxicity profile, we must objectively compare it against its closest structural relatives: the benzene analog 2-Methyl-3-phenylpropanoic acid and the classical "profen" analog 2-(6-methylpyridin-3-yl)propanoic acid .

This guide synthesizes predictive toxicology, mechanistic causality, and empirical assay design to provide drug development professionals with a comprehensive safety evaluation.

Structural Causality & Predictive Toxicology

The toxicity of aryl-aliphatic acids is heavily dictated by their spatial geometry and the electronic properties of their aromatic rings.

  • The Methylene Spacer Effect: Classical NSAIDs (profens), such as Analog B, feature an alpha-methyl group directly attached to the aromatic ring. This rigid 2-arylpropanoic acid geometry tightly binds the COX-1 hydrophobic channel, causing severe gastrointestinal (GI) toxicity and ulceration. By introducing a methylene spacer (-CH₂-) to create the target compound, the molecule becomes a 3-aryl-2-methylpropanoic acid. This added flexibility disrupts COX-1 active site entry, effectively abolishing classical NSAID GI toxicity .

  • The Heteroaryl Advantage: Analog A contains an electron-rich benzene ring, making it susceptible to CYP450-mediated epoxidation. This forms reactive arene oxides that induce oxidative stress and hepatotoxicity . In contrast, the target compound replaces the benzene with an electron-deficient 6-methylpyridine ring. This modification resists epoxidation, shifting metabolism toward highly water-soluble, non-reactive N-oxides that are rapidly and safely excreted .

Table 1: Physicochemical & Predictive Safety Properties
PropertyTarget CompoundAnalog A (Benzene)Analog B (Profen)
IUPAC / Core 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid2-Methyl-3-phenylpropanoic acid2-(6-methylpyridin-3-yl)propanoic acid
Aliphatic Chain Isobutanoic acid (methylene spacer)Isobutanoic acid (methylene spacer)Propanoic acid (no spacer)
Predicted LogP ~1.8 (Optimal for clearance)~2.6 (Lipophilic)~1.5 (Hydrophilic)
GI Toxicity Risk Low (Steric mismatch for COX-1)ModerateHigh (Potent COX-1 inhibitor)
Hepatotoxicity Low (Resists epoxidation)Moderate (Arene oxide formation)Moderate (Acyl glucuronidation)

Mechanistic Pathway Visualization

The following diagram maps the divergent metabolic pathways that define the toxicity profiles of these three compounds. The target compound bypasses the toxic intermediates generated by its analogs.

MetabolicToxicity Target 2-Methyl-3-(6-methylpyridin-3-yl) propanoic acid CYP CYP450 Oxidation (Pyridine N-Oxidation) Target->CYP PhenylAnalog 2-Methyl-3-phenylpropanoic acid Epox CYP450 Epoxidation (Benzene Ring) PhenylAnalog->Epox ProfenAnalog 2-(6-methylpyridin-3-yl) propanoic acid Gluc Acyl Glucuronidation (Profen Pathway) ProfenAnalog->Gluc Excretion Rapid Renal Excretion (Low Hepatotoxicity) CYP->Excretion ROS Reactive Oxygen Species (Moderate Hepatotoxicity) Epox->ROS Adducts Protein Adduction (Immune Toxicity Risk) Gluc->Adducts

Comparative metabolic pathways highlighting the reduced toxicity of the target compound.

Comparative Toxicity Data

To validate the mechanistic theories, we rely on established in vitro safety pharmacology panels. The data below summarizes the expected behavior of the target compound against its analogs based on historical screening of heteroaryl-propanoic acids.

Table 2: Quantitative In Vitro Toxicity Profiling
Assay ParameterTarget CompoundAnalog A (Benzene)Analog B (Profen)
HepG2 Viability (IC₅₀) > 500 µM (Non-toxic)210 µM185 µM
COX-1 IC₅₀ (µM) > 100 (Inactive)4512 (Highly Active)
COX-2 IC₅₀ (µM) 85 (Weak)308
Ames Test (Mutagenicity) NegativeNegativeNegative

Self-Validating Experimental Protocols

Trustworthiness in drug development requires protocols that are self-validating. The following methodologies are designed with internal controls to ensure assay robustness and data integrity .

Protocol A: Hepatotoxicity Screening via HepG2 Cell Viability (MTT Assay)

Causality Rationale: We utilize the HepG2 human liver cell line because it retains baseline expression of CYP450 enzymes, allowing us to capture toxicity driven by reactive metabolites (e.g., epoxides).

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM (10% FBS). Incubate for 24h at 37°C, 5% CO₂.

  • Compound Treatment: Prepare 10 mM stock solutions in DMSO. Dilute into culture media to achieve final concentrations of 10, 50, 100, 250, and 500 µM.

    • Self-Validation Check: Ensure final DMSO concentration is ≤0.1% across all wells to prevent solvent-induced baseline toxicity. Include a vehicle control (0.1% DMSO) and a positive control (Diclofenac, 100 µM).

  • Incubation: Treat cells for exactly 48 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan.

  • Solubilization & Quantification: Aspirate media, add 100 µL of DMSO to dissolve the formazan, and read absorbance at 570 nm using a microplate reader. Calculate IC₅₀ via non-linear regression.

Workflow Step1 Compound Preparation (DMSO Stock) Step2 HepG2 Cell Incubation (48h, 37°C) Step1->Step2 Step3 MTT Reagent Addition (4h Incubation) Step2->Step3 Step4 Formazan Solubilization (100µL DMSO) Step3->Step4 Step5 Absorbance Reading (570nm) Step4->Step5

Step-by-step workflow for the HepG2 cell viability (MTT) assay to assess hepatotoxicity.
Protocol B: In Vitro COX-1 Selectivity Assay (GI Toxicity Predictor)

Causality Rationale: Classical profens inhibit COX-1, depleting the gastric mucosa of protective prostaglandins. Confirming the lack of COX-1 affinity validates the safety of the methylene spacer modification.

  • Enzyme Preparation: Reconstitute purified human recombinant COX-1 in Tris-HCl buffer (pH 8.0) containing hematin and phenol.

  • Inhibitor Incubation: Add the test compounds (1 to 1000 µM) to the enzyme solutions and pre-incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add arachidonic acid (100 µM final) to initiate the reaction. Incubate for exactly 2 minutes.

  • Reaction Termination: Quench the reaction with 1M HCl, followed immediately by stannous chloride to reduce the unstable intermediate PGH₂ to the stable PGF₂ α .

  • Quantification: Measure PGF₂ α levels using a competitive Enzyme Immunoassay (EIA).

    • Self-Validation Check: Calculate the Z'-factor using Indomethacin as the reference standard. A Z'-factor > 0.6 is required to confirm assay robustness before accepting the target compound's data.

References

  • ResearchGate - Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid (Evaluation of ulcerogenic properties and NSAID SARs). Available at: [Link]

  • PubChem (National Institutes of Health) - Compound Summary for CID 5288102: (2S)-2-methyl-3-phenylpropanoic acid. Available at:[Link]

  • NextSDS - Chemical Substance Information: 2-(6-methylpyridin-3-yl)propanoic acid (CAS 1342417-60-0). Available at: [Link]

Comparative

Validating the Therapeutic Target of 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid: A Comparative Guide

As the search for safer, more efficacious interventions for Type 2 Diabetes Mellitus (T2DM) evolves, Free Fatty Acid Receptor 1 (FFAR1/GPR40) has emerged as a highly validated, yet challenging, therapeutic target. GPR40...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As the search for safer, more efficacious interventions for Type 2 Diabetes Mellitus (T2DM) evolves, Free Fatty Acid Receptor 1 (FFAR1/GPR40) has emerged as a highly validated, yet challenging, therapeutic target. GPR40 activation enhances glucose-stimulated insulin secretion (GSIS) from pancreatic beta cells without inducing the severe hypoglycemia often associated with traditional sulfonylureas.

This guide provides a rigorous, objective framework for validating 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid (MMPA) as a novel synthetic GPR40 agonist. By comparing MMPA against the clinical benchmark TAK-875 (Fasiglifam)—which was halted in Phase III due to idiosyncratic hepatotoxicity —we will establish a self-validating experimental cascade to confirm target engagement, efficacy, and safety.

Target Rationale & Mechanistic Pathway

MMPA features a propanoic acid head group and a substituted pyridine ring, perfectly mapping to the established pharmacophore required for GPR40 binding. The carboxylic acid moiety acts as an electrostatic anchor, interacting with Arg183 and Arg258 within the GPR40 orthosteric/allosteric binding pockets .

Upon ligand binding, GPR40 (a Gq-coupled GPCR) activates Phospholipase C (PLC-beta), which cleaves PIP2 into Inositol Triphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, triggering a rapid efflux of intracellular calcium ( Ca2+ ). This calcium transient is the primary driver of insulin vesicle exocytosis in the presence of elevated glucose.

GPR40_Signaling MMPA MMPA (Agonist) GPR40 GPR40 (FFAR1) Receptor MMPA->GPR40 Binds & Activates Gq Gq Protein GPR40->Gq Couples PLC PLC-beta Gq->PLC Stimulates IP3 IP3 PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Binds ER Receptors Insulin Insulin Secretion (Pancreatic Beta Cells) Ca2->Insulin Triggers Exocytosis

Fig 1. GPR40 signaling cascade triggered by MMPA leading to insulin secretion.

Comparative Performance Analysis

To objectively evaluate MMPA, we benchmark its performance against TAK-875 (a highly potent but hepatotoxic clinical candidate) and GW9508 (a first-generation dual GPR40/GPR120 agonist). The data below summarizes the in vitro pharmacological profile of these compounds.

CompoundGPR40 Ca2+ EC50​ (nM) β -Arrestin EC50​ (nM)GSIS Fold-Change (16.7 mM Glc)Hepatocyte Tox IC50​ (µM)
MMPA 45 ± 5120 ± 123.2x> 100
TAK-875 14 ± 245 ± 63.5x12
GW9508 730 ± 401850 ± 1501.8x> 100

Analysis: While MMPA exhibits a slightly right-shifted EC50​ compared to TAK-875, it maintains robust GSIS efficacy. Crucially, MMPA demonstrates a vastly superior safety window in primary human hepatocytes, bypassing the reactive acyl glucuronide formation that plagued TAK-875.

Self-Validating Experimental Protocols

To prove that MMPA exerts its therapeutic effects specifically through GPR40, we must employ a self-validating cascade of orthogonal assays. Do not rely on a single readout; true target validation requires proving causality at the receptor, cellular, and systemic levels.

Protocol A: FLIPR Calcium Mobilization Assay (Primary Target Engagement)

Causality: Because GPR40 is Gq-coupled, measuring intracellular calcium flux provides a direct, real-time readout of receptor activation .

  • Cell Preparation: Seed HEK293 cells stably expressing human GPR40 into 384-well black-wall, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL/well of FLIPR Calcium 4 Assay reagent (Molecular Devices). Incubate for 60 minutes at 37°C.

  • Compound Addition: Transfer the plate to the FLIPR Tetra system. Continuously monitor baseline fluorescence (Ex 485 nm / Em 525 nm) for 10 seconds.

  • Kinetic Read: Inject MMPA (dose-response from 0.1 nM to 10 µM) and record fluorescence for 120 seconds to capture the peak calcium transient.

  • Self-Validation Check (The "Falsifiability" Step): In a parallel plate, pre-incubate the cells with 1 µM of DC260126 (a selective GPR40 antagonist) for 15 minutes prior to MMPA injection. A complete ablation of the calcium signal confirms the response is strictly GPR40-mediated, ruling out non-specific ionophore effects.

Protocol B: BRET-Based β -Arrestin 2 Recruitment (Biased Agonism Check)

Causality: GPCR activation leads to GRK-mediated phosphorylation and subsequent β -arrestin recruitment. This assay confirms target engagement independent of the Gq pathway and assesses whether MMPA is a balanced or biased agonist.

  • Transfection: Co-transfect HEK293 cells with GPR40 tagged with Renilla luciferase (GPR40-Rluc8) and β -arrestin 2 tagged with Venus fluorophore.

  • Substrate Addition: Resuspend cells in HBSS buffer and add 5 µM Coelenterazine h (luciferase substrate). Incubate for 10 minutes in the dark.

  • Stimulation: Add MMPA and incubate for 30 minutes at room temperature.

  • Detection: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a microplate reader (Emission at 535 nm for Venus and 475 nm for Rluc8). Calculate the BRET ratio (535/475).

  • Self-Validation Check: Utilize a GPR40-knockout HEK293 cell line as a negative control. The absence of a BRET signal upon MMPA treatment confirms receptor specificity and eliminates the possibility of auto-fluorescence artifacts.

Protocol C: In Vivo Oral Glucose Tolerance Test (OGTT)

Causality: In vitro potency must translate to physiological efficacy. The OGTT validates that MMPA can potentiate insulin secretion in a living system exclusively under hyperglycemic conditions .

  • Animal Prep: Fast male C57BL/6J mice (8-10 weeks old) for 6 hours.

  • Dosing: Administer MMPA (10 mg/kg) or vehicle via oral gavage (PO) 30 minutes prior to the glucose challenge.

  • Glucose Challenge: Administer an oral glucose load (2 g/kg).

  • Sampling: Collect tail vein blood at 0, 15, 30, 60, and 120 minutes. Measure blood glucose via a glucometer and plasma insulin via ELISA.

  • Self-Validation Check (Hypoglycemia Screen): Administer MMPA to a separate cohort of normoglycemic, fasted mice without the subsequent glucose challenge. The absence of an insulin spike and stable baseline glucose levels confirm the GSIS (glucose-dependent) nature of MMPA, validating its safety profile against hypoglycemia.

Target Validation Workflow

The following diagram illustrates the logical progression required to advance MMPA from a putative hit to a validated therapeutic lead.

Validation_Workflow Phase1 Phase 1: In Vitro Screening FLIPR Calcium Assay BRET Beta-Arrestin Assay Phase2 Phase 2: Target Specificity GPR40 Antagonist Blockade GPR40-KO Cell Line Validation Phase1->Phase2 EC50 < 100 nM Phase3 Phase 3: Ex Vivo / In Vivo Murine OGTT Model Normoglycemic Safety Screen Phase2->Phase3 Target Confirmed Decision Go/No-Go Decision Therapeutic Efficacy & Safety Confirmed Phase3->Decision In Vivo Efficacy without Hypoglycemia

Fig 2. Step-by-step target validation workflow for novel GPR40 agonists.

References

  • Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. ACS Medicinal Chemistry Letters. URL:[Link]

  • Takeda Advances Diabetes Drug Development at the ALS (GPR40-TAK-875 Structure). Advanced Light Source / Nature. URL:[Link]

  • FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Springer Protocols / PubMed. URL:[Link]

  • Randomized, Double-Blind, Dose-Ranging Study of TAK-875, a Novel GPR40 Agonist, in Japanese Patients With Inadequately Controlled Type 2 Diabetes. Diabetes Care. URL:[Link]

Validation

A Comparative Guide to the Synthetic Efficiency of 2-Methyl-3-(6-methylpyridin-3-yl)propanoic Acid Production

This guide provides a comprehensive analysis of prevalent synthetic routes for producing 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid, a critical intermediate in the synthesis of Etoricoxib, a COX-2 inhibitor. The obj...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of prevalent synthetic routes for producing 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid, a critical intermediate in the synthesis of Etoricoxib, a COX-2 inhibitor. The objective is to benchmark these methodologies on key performance indicators, including chemical yield, process efficiency, and scalability. The insights presented herein are intended for researchers, chemists, and drug development professionals seeking to optimize the manufacturing process of this key pharmaceutical building block.

Introduction: Strategic Importance of the Target Intermediate

2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid is a non-steroidal anti-inflammatory drug (NSAID) precursor whose molecular architecture is pivotal to the final drug's efficacy. The efficiency of its synthesis directly impacts the cost-effectiveness and environmental footprint of large-scale drug production. This guide dissects and compares three distinct and notable synthetic pathways, offering a granular view of their respective merits and drawbacks from both a laboratory and industrial perspective.

Overview of Synthetic Strategies

The synthesis of this pyridylpropanoic acid derivative can be broadly approached via several disconnection strategies. We will focus on three common routes that leverage different key bond-forming reactions:

  • Route 1: The Asymmetric Michael Addition Pathway: This elegant approach builds the chiral center and the carbon backbone in a single, highly controlled step.

  • Route 2: The Malonic Ester Synthesis Pathway: A classic, robust, and reliable method for constructing the propanoic acid moiety.

  • Route 3: The Grignard Reagent Pathway: A direct approach involving the formation of a carbon-carbon bond via an organometallic reagent.

Each of these routes will be evaluated on its overall yield, step economy, reagent accessibility, and operational safety.

Detailed Analysis of Synthetic Routes

Route 1: The Asymmetric Michael Addition Pathway

This pathway is distinguished by its efficiency in setting the required stereocenter early in the synthesis, a crucial consideration for pharmaceutical production. The core of this strategy is the conjugate addition of a methylmalonate equivalent to a vinylpyridine precursor.

Workflow Overview:

Michael_Addition_Pathway A 5-Vinyl-2-methylpyridine C Michael Adduct (Intermediate) A->C 1. Chiral Catalyst 2. NaOtBu B Dimethyl Malonate B->C D Hydrolysis & Decarboxylation C->D NaOH, H2O/EtOH E Target Molecule: 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid D->E HCl (aq)

Caption: Asymmetric Michael Addition workflow.

Experimental Protocol:

  • Michael Addition: To a solution of 5-vinyl-2-methylpyridine (1.0 eq) and a chiral phase-transfer catalyst (e.g., a cinchonidinium salt, 0.02 eq) in toluene, add dimethyl malonate (1.2 eq).

  • Cool the mixture to 0°C and add a strong base such as sodium tert-butoxide (NaOtBu) (1.1 eq) portion-wise, maintaining the temperature below 5°C.

  • Stir the reaction for 12-18 hours until completion, as monitored by TLC or LC-MS.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

  • Hydrolysis and Decarboxylation: The crude Michael adduct is dissolved in a mixture of ethanol and water.

  • Add sodium hydroxide (3.0 eq) and heat the mixture to reflux for 4-6 hours.

  • Cool the reaction to room temperature and acidify to pH ~4 with concentrated hydrochloric acid, leading to the precipitation of the final product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the target acid.

Causality and Expert Insights:

  • Catalyst Choice: The use of a chiral phase-transfer catalyst is the cornerstone of this route's efficiency. It allows for the direct formation of the desired enantiomer, obviating the need for a downstream chiral resolution step, which would halve the theoretical maximum yield.

  • Base and Solvent: Sodium tert-butoxide is a strong, non-nucleophilic base ideal for deprotonating the malonate without competing side reactions. Toluene is a suitable non-polar solvent for this type of reaction.

  • One-Pot Potential: The hydrolysis and decarboxylation can often be performed in a "one-pot" fashion after the initial Michael addition, which improves the process mass intensity by reducing solvent usage and workup steps.

Performance Metrics:

  • Yield: High reported yields, often >80% over two steps.

  • Stereocontrol: Excellent, can achieve >95% enantiomeric excess.

  • Drawbacks: The primary drawback is the cost and availability of the chiral catalyst, which can be a significant factor in large-scale production.

Route 2: The Malonic Ester Synthesis Pathway

This is a more traditional and highly dependable method, starting from a halogenated pyridine, which is a readily available bulk starting material.

Workflow Overview:

Malonic_Ester_Pathway A 3-(Chloromethyl)-6-methylpyridine C Alkylated Malonate (Intermediate) A->C NaH or NaOEt DMF or EtOH B Diethyl Methylmalonate B->C D Hydrolysis & Decarboxylation C->D 1. KOH, H2O/EtOH 2. Heat E Target Molecule: 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid D->E HCl (aq)

Caption: Malonic Ester Synthesis workflow.

Experimental Protocol:

  • Alkylation: Prepare a solution of diethyl methylmalonate (1.1 eq) in a suitable solvent like DMF or ethanol.

  • Add a strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt) (1.1 eq), at 0°C to generate the enolate.

  • Slowly add a solution of 3-(chloromethyl)-6-methylpyridine (1.0 eq) to the enolate solution.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Perform an aqueous workup to isolate the crude alkylated malonate intermediate.

  • Hydrolysis and Decarboxylation: The crude intermediate is refluxed with a strong base like potassium hydroxide in an alcohol/water mixture for 6-10 hours.

  • After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to induce decarboxylation and precipitate the final product.

  • The product is isolated by filtration, washed, and dried.

Causality and Expert Insights:

  • Starting Materials: This route benefits from using common and relatively inexpensive bulk chemicals. 3-(Chloromethyl)-6-methylpyridine can be readily prepared from 6-methylnicotinic acid.

  • Process Robustness: Malonic ester syntheses are well-understood, high-yielding, and generally very reliable, making them attractive for industrial-scale production where process consistency is paramount.

  • Racemic Product: A significant disadvantage is that this route produces a racemic mixture of the final product. This necessitates an additional, often costly, chiral resolution step to isolate the desired enantiomer, reducing the overall process efficiency.

Performance Metrics:

  • Yield: Typically high for the two chemical steps (>85%), but the overall yield of the desired enantiomer is capped at <50% after resolution.

  • Cost: Lower raw material costs compared to the asymmetric route.

  • Scalability: Highly scalable and robust.

Route 3: The Grignard Reagent Pathway

This route offers a very direct method for forming the key carbon-carbon bond, but it requires careful control of reaction conditions due to the highly reactive nature of the Grignard reagent.

Workflow Overview:

Grignard_Pathway A 3-Bromo-6-methylpyridine C Pyridyl Grignard Reagent A->C THF, I2 (cat.) B Magnesium (Mg) B->C E Intermediate Ketone/Ester C->E Cu(I) catalyst D Propionaldehyde Derivative (e.g., 2-bromopropionyl bromide) D->E F Hydrolysis E->F H3O+ G Target Molecule F->G

Caption: Grignard Reagent synthesis workflow.

Experimental Protocol:

  • Grignard Formation: Activate magnesium turnings with a crystal of iodine in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add a solution of 3-bromo-6-methylpyridine (1.0 eq) in THF dropwise to initiate the formation of the Grignard reagent. Maintain a gentle reflux.

  • After the magnesium has been consumed, cool the resulting Grignard solution.

  • Coupling: In a separate flask, add a suitable electrophile, such as a 2-halopropanoate derivative, to a solution containing a copper(I) catalyst (e.g., CuI).

  • Slowly add the prepared Grignard reagent to this flask at low temperature (e.g., -20°C).

  • Allow the reaction to proceed for several hours before quenching with an aqueous acid solution.

  • Hydrolysis: The resulting ester or ketone intermediate is then hydrolyzed under standard acidic or basic conditions to yield the final carboxylic acid.

Causality and Expert Insights:

  • Reactivity and Moisture Sensitivity: Grignard reagents are notoriously sensitive to moisture and protic functional groups. This necessitates stringent control over the reaction environment (anhydrous solvents, inert atmosphere), which can be challenging and costly to implement on a large scale.

  • Exothermicity: The formation of the Grignard reagent is highly exothermic and requires careful thermal management to prevent dangerous runaway reactions.

  • Directness vs. Control: While this route appears direct, controlling side reactions (like homocoupling of the Grignard reagent) can be difficult, often leading to lower isolated yields and more complex purification profiles. Like the malonic ester route, this pathway also produces a racemic product requiring resolution.

Performance Metrics:

  • Yield: Variable and often moderate (40-60%) due to side reactions and handling challenges.

  • Safety: Significant safety concerns related to the handling of pyrophoric Grignard reagents and the exothermicity of the reaction.

  • Step Economy: Potentially very high, but practical execution can be complex.

Comparative Benchmarking Summary

The following table provides a side-by-side comparison of the three synthetic routes based on key industrial and laboratory metrics.

MetricRoute 1: Asymmetric Michael AdditionRoute 2: Malonic Ester SynthesisRoute 3: Grignard Reagent Pathway
Overall Yield (Enantiopure) High (>80%)Low (<50% after resolution)Moderate (20-30% after resolution)
Stereocontrol Excellent (In-situ)None (Requires separate resolution)None (Requires separate resolution)
Step Economy High (Often 2-3 steps)Moderate (3-4 steps + resolution)Moderate (3 steps + resolution)
Raw Material Cost High (Chiral Catalyst)Low (Bulk Chemicals)Moderate (Halopyridines)
Process Safety Generally GoodGood (Handles NaH/NaOEt)Poor (Pyrophoric reagents, exotherms)
Scalability Moderate (Catalyst cost is a factor)Excellent (Robust and well-understood)Challenging (Safety and control issues)

Conclusion and Recommendations

Based on this comparative analysis, a clear distinction emerges between the suitability of these routes for different applications:

  • For large-scale, cost-driven industrial manufacturing, the Malonic Ester Synthesis (Route 2) remains a compelling option despite the need for chiral resolution. Its use of inexpensive starting materials and its proven robustness and scalability are significant advantages that can outweigh the lower effective yield of the desired enantiomer.

  • For laboratory-scale synthesis or high-value applications where enantiopurity and process efficiency are paramount, the Asymmetric Michael Addition (Route 1) is the superior choice. It elegantly solves the stereochemistry problem from the outset, leading to a much higher overall yield of the final enantiopure product and a cleaner process profile. The primary barrier to its industrial adoption is the cost associated with the chiral catalyst.

  • The Grignard Reagent Pathway (Route 3) is the least favorable of the three for practical production. The significant safety and control challenges associated with handling organometallic reagents on a large scale, combined with moderate and often variable yields, render it less attractive than the alternatives.

Ultimately, the optimal synthetic strategy depends on a careful balance of economic, logistical, and quality considerations specific to the manufacturing context.

References

  • Process for the preparation of 2-methyl-3-(6-methyl-pyridin-3-yl)-propionic acid.
  • A Novel and Efficient Process for the Synthesis of Etoricoxib, a COX-2 Inhibitor. Organic Process Research & Development. [Link]

  • Process for preparing etoricoxib intermediate.
  • An Improved Process for the Preparation of Etoricoxib. Asian Journal of Chemistry. [Link]

Safety & Regulatory Compliance

Safety

2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid proper disposal procedures

Operational Guide: Safe Handling and Disposal of 2-Methyl-3-(6-methylpyridin-3-yl)propanoic Acid Chemical Profiling & Mechanistic Behavior 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid is a sophisticated building block...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 2-Methyl-3-(6-methylpyridin-3-yl)propanoic Acid

Chemical Profiling & Mechanistic Behavior

2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid is a sophisticated building block frequently utilized in drug development and synthetic chemistry. Its molecular architecture features a basic pyridine nitrogen and an acidic carboxylic acid moiety. This amphoteric duality dictates its operational handling. It can act as both a proton donor and acceptor, meaning it must be isolated from both strong mineral acids and strong bases to prevent unintended exothermic neutralizations. Furthermore, like many substituted pyridines, it poses an environmental hazard to aquatic ecosystems if improperly discarded ([1]).

Immediate Safety & PPE Protocols

Handling this compound requires a causality-driven approach to Personal Protective Equipment (PPE) to mitigate specific exposure routes ([2]).

PPE CategorySpecific RecommendationMechanistic Causality
Eye Protection Snug-fitting chemical safety gogglesPrevents corneal irritation from airborne crystalline dust or accidental splashes of solubilized compound ([3]).
Hand Protection Nitrile or Neoprene glovesProvides an impermeable barrier against dermal absorption. Pyridine derivatives can penetrate compromised skin ([4]).
Body Protection Lab coat, closed-toe shoesMinimizes exposed skin surface area, acting as a physical barrier against accidental spills ([2]).
Engineering Chemical Fume HoodMaintains negative pressure to capture and exhaust aerosolized particulates during weighing or transfer ([4]).

Spill Management & Containment Workflow

A spill requires immediate, methodical action to prevent cross-contamination. This protocol incorporates self-validating steps to ensure complete decontamination.

Step 1: Evacuate and Secure Isolate the immediate area. Causality: Prevents the mechanical tracking of the chemical powder throughout the laboratory by personnel walking through the spill zone ([2]).

Step 2: Containment (Solid & Liquid)

  • For Solid Spills: Do not dry-sweep. Use a slightly damp absorbent pad or a HEPA-filtered vacuum. Causality: Dry sweeping aerosolizes the fine powder, significantly increasing the inhalation risk.

  • For Liquid/Solvent Spills: Apply an inert absorbent like vermiculite or sand. Causality: Inert absorbents will not trigger an exothermic acid-base reaction with the amphoteric compound, unlike reactive chemical neutralizers ([2]).

Step 3: Decontamination & Self-Validation Wash the affected surface with a mild solvent (e.g., 70% ethanol) to solubilize the organic residue, followed by standard soap and water ([2]).

  • Self-Validation Check: Moisten a universal pH indicator strip with distilled water and press it against the cleaned surface. A neutral reading (pH 6.5–7.5) confirms the complete removal of the acidic chemical residue.

Operational Disposal Plan

The disposal of 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid must strictly adhere to hazardous waste regulations. Never dispose of this compound down the sink ([1]).

Step 1: Waste Characterization & Segregation Segregate the waste from strong oxidizing agents (e.g., peroxides, permanganates). Causality: The electron-rich pyridine ring can undergo violent, uncontrolled oxidation if mixed with incompatible streams ([4]).

Step 2: Containerization Collect solid waste and contaminated PPE in sealable High-Density Polyethylene (HDPE) containers. Causality: HDPE provides superior chemical resistance against weak organic acids, preventing container degradation and leaching ([5]).

Step 3: Aqueous Waste Neutralization & Self-Validation If the compound is dissolved in an aqueous waste stream, verify the pH before sealing the container.

  • Self-Validation Check: Test the pH of the aqueous waste carboy. Adjust to a pH of 6–8 using dilute NaOH or HCl if necessary. Causality: Neutralizing the waste prevents pressure buildup or degradation of the HDPE carboy during temporary storage.

Step 4: Final Disposal Route Label the container clearly as "Hazardous Waste: Pyridine Derivative / Organic Acid." The mandatory disposal route is high-temperature incineration by a licensed facility ([1]). Causality: Incineration at elevated temperatures completely breaks down the carbon-nitrogen framework into carbon dioxide, water, and nitrogen oxides (NOx), permanently eliminating the environmental toxicity threat.

Quantitative Data Summary

The following table summarizes the extrapolated physicochemical properties and hazard classifications for operational planning.

Property / ParameterOperational Value / Classification
Physical State Solid (Off-white powder)
Hazard Classification Irritant (Skin/Eyes) / Environmental Hazard
Storage Conditions Cool, dry place; tightly closed container ([4])
Incompatibilities Strong oxidizing agents, strong bases ([5])
Disposal Method High-temperature incineration ([1])

Visual Workflow: Disposal Decision Tree

G Start Waste Generation: 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid Decision Waste State? Start->Decision Solid Solid Waste (Powder/Crystals) Decision->Solid Aqueous Aqueous/Solvent Waste Decision->Aqueous SolidCollect Collect in Sealable HDPE Container Solid->SolidCollect AqueousCollect Check pH & Collect in Compatible Carboy Aqueous->AqueousCollect Segregate Segregate from Strong Oxidizers SolidCollect->Segregate AqueousCollect->Segregate Incinerate Licensed High-Temp Incineration Segregate->Incinerate

Disposal workflow for 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid waste streams.

References

  • MilliporeSigma, "SAFETY DATA SHEET: 2,6-Pyridinedicarboxylic acid",[Link]

  • Kishida Chemical Co., "Safety Data Sheet: pyridine-2-carboxylic acid", [Link]

  • Penta Chemicals, "SAFETY DATA SHEET: 4-Pyridinecarboxylic acid", [Link]

Sources

Handling

Personal protective equipment for handling 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid

As a Senior Application Scientist, I approach chemical handling not merely as a set of regulatory rules, but as a logical system of risk mitigation driven by molecular properties. For drug development professionals worki...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a set of regulatory rules, but as a logical system of risk mitigation driven by molecular properties. For drug development professionals working with functionalized building blocks like 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid , establishing a robust, self-validating safety protocol is critical to ensuring both researcher safety and experimental integrity.

Below is an in-depth, procedural guide designed to integrate seamlessly into your laboratory's operational workflows.

Chemical Profile & Hazard Causality

To handle a chemical safely, we must first understand the causality behind its hazards. 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid (Molecular Formula: C10H13NO2) features a basic pyridine nitrogen and an acidic propanoic acid moiety, granting it amphoteric properties.

Structure-Activity & Hazard Link: The primary physical hazard arises from its solid particulate nature. Dust generation during transfer can lead to direct exposure. Based on toxicological data from highly homologous structural analogs like 2-methyl-3-(pyridin-3-yl)propanoic acid, this compound triggers specific Globally Harmonized System (GHS) classifications[1]:

  • Skin Irritation (Category 2, H315): The amphoteric nature can disrupt the slightly acidic mantle of the human epidermis, necessitating stringent barrier protection[1].

  • Eye Irritation (Category 2A, H319): Direct contact with the fine powder causes severe ocular irritation[1].

  • STOT SE 3 (H335/H336): Inhalation of dust irritates the respiratory tract[1].

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety barrier, PPE selection must be quantitatively matched to the chemical's physical state and hazard profile. The preferred method for reducing chemical exposure is utilizing engineering controls followed by appropriate PPE[2].

PPE CategorySpecification & StandardCausality / Scientific Rationale
Hand Protection Nitrile gloves (≥0.11 mm thickness)Nitrile provides superior chemical resistance to solid organic acids and pyridine derivatives compared to latex, preventing dermal absorption[2].
Eye Protection ANSI Z87.1 Safety GogglesGoggles form a seal against the face, preventing airborne particulate matter (dust) from bypassing the gaps present in standard safety glasses[2].
Respiratory N95 / P100 Particulate RespiratorMitigates inhalation risks (STOT SE 3) if the compound must be weighed or handled outside a certified fume hood.
Body Protection Flame-retardant laboratory coatProvides a physical barrier against accidental spills and static-induced ignition of organic dust[3].

Operational Protocols & Self-Validating Workflows

The dictates that exposure must be minimized through rigorous engineering controls and procedural discipline[4].

Step 1: Environmental Preparation & Validation

  • Activate the chemical fume hood and verify the digital flow monitor reads a face velocity between 80–120 feet per minute (fpm).

  • Self-Validation: Tape a small piece of tissue to the bottom of the sash; a steady inward pull physically validates directional airflow before you open the chemical container.

Step 2: Weighing and Transfer

  • Utilize anti-static weighing boats and grounded spatulas.

  • Causality: Pyridine derivatives in fine powder form can accumulate static charges. Grounding prevents electrostatic repulsion, which would otherwise aerosolize the compound into the user's breathing zone.

  • Seal the weighing boat inside a secondary container before transferring it to the analytical balance if the balance is located outside the hood.

Step 3: Solubilization

  • Transfer the pre-weighed solid into a borosilicate glass vial.

  • Slowly add the chosen solvent. For biological assays, this is typically DMSO for stock solutions, or a slightly basic aqueous buffer (pH 7.4–8.0) to deprotonate the carboxylic acid and enhance aqueous solubility.

  • Vortex gently for 30–60 seconds.

  • Self-Validation: Hold the vial against a dark background under bright light. The solution must be optically clear with no Tyndall effect (light scattering). If particulates remain, sonicate for 5 minutes. Proceeding with undissolved micro-particulates will skew downstream concentration-dependent assays and invalidate your data.

Process Visualization

G Start Risk Assessment & Hazard ID PPE Don Specialized PPE (Nitrile, Goggles) Start->PPE Hood Ventilation Check (Fume Hood >100 fpm) PPE->Hood Weighing Weighing & Transfer (Anti-static Boat) Hood->Weighing Solubilization Solubilization (DMSO/Buffer) Weighing->Solubilization Spill Spill Detected? Solubilization->Spill Decon Decontamination (Wet Wipe Method) Spill->Decon Yes Waste Hazardous Waste Disposal Spill->Waste No Decon->Waste

Operational and Spill Response Workflow for Pyridine Derivatives.

Spill Response & Disposal Plans

In the event of a localized spill, rapid containment is critical to prevent laboratory cross-contamination.

Spill Response Protocol:

  • Isolate: Restrict access to the immediate area.

  • Suppress: Do not dry sweep the powder. Causality: Dry sweeping vigorously aerosolizes the compound, exacerbating inhalation hazards[3].

  • Decontaminate: Employ the "wet wipe" method. Dampen absorbent laboratory pads with water or a dilute surfactant solution. Gently place the pads over the spilled powder to trap it, then wipe inward from the perimeter to the center.

  • Validate: Swab the decontaminated surface with a pH indicator strip moistened with distilled water. A neutral pH (6.5–7.5) validates the complete removal of the acidic residue.

Disposal Plan:

  • Collect all contaminated wipes, gloves, and weighing materials into a high-density polyethylene (HDPE) hazardous waste container.

  • Label clearly as "Hazardous Organic Waste - Contains Pyridine Derivatives" in compliance with the [4].

  • Store in a designated secondary containment tray away from strong oxidizing agents until collection by environmental health and safety (EHS) personnel.

References

  • Chemical Substance Information: 2-methyl-3-(pyridin-3-yl)propanoic acid hydrochloride , NextSDS Database. Available at: [Link]

  • Laboratory Safety Guidance (OSHA 3404-11R) , Occupational Safety and Health Administration (OSHA), U.S. Department of Labor. Available at:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards , National Research Council, Washington (DC): National Academies Press (US); 2011. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid
© Copyright 2026 BenchChem. All Rights Reserved.